4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQHEDLYOOWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676563 | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-41-1 | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"
An In-Depth Technical Guide for the Synthesis and Characterization of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel ortho-substituted phenyl-triazole derivative, This compound . This molecule serves as a valuable building block for drug discovery, incorporating a reactive bromoethoxy handle for further functionalization. We provide a detailed, two-step synthetic strategy, beginning with the formation of a key phenolic intermediate, followed by a targeted O-alkylation. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring reproducibility and scalability. Furthermore, this document establishes a self-validating framework for the structural confirmation of the target compound through a suite of spectroscopic and chromatographic techniques, including NMR, IR, and Mass Spectrometry.
The Strategic Importance of Functionalized 1,2,4-Triazoles
The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern drug design.[3] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions have made it a critical pharmacophore in a wide range of clinically significant drugs, including antifungal agents (e.g., fluconazole) and anticancer therapies.[3] The synthesis of novel, strategically functionalized triazole derivatives is therefore of paramount importance to drug development professionals.
The target molecule of this guide, This compound , is designed with a specific purpose. The ortho-substitution pattern on the phenyl ring influences the molecule's conformational flexibility, while the 2-bromoethoxy side chain provides a reactive electrophilic site. This "handle" is ideal for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of the triazole scaffold to other molecules of interest, such as proteins or larger pharmacophores, a common strategy in the development of targeted therapies and chemical probes.
Proposed Synthetic Strategy: A Two-Step Approach
A robust synthesis requires a logical and efficient pathway from commercially available starting materials. Our retrosynthetic analysis identified a two-step approach as the most reliable route. The synthesis hinges on the initial formation of the N-aryl triazole ring system, followed by the selective alkylation of the phenolic hydroxyl group.
Figure 1: Proposed two-step synthetic pathway for the target molecule.
Step 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole
The formation of an N-aryl triazole from an aniline derivative is a well-established transformation. While classical methods like the Einhorn-Brunner reaction exist, they often require harsh conditions.[1][2][4] We propose a more modern and efficient acid-catalyzed cyclization reaction using 2-aminophenol and N,N-dimethylformamide azine. This method provides a direct and high-yielding route to the desired 4-substituted triazole intermediate.
Step 2: O-Alkylation with 1,2-Dibromoethane
The second step involves the selective alkylation of the phenolic hydroxyl group of the intermediate. This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[5] The choice of base and solvent is critical to ensure selective O-alkylation over potential C-alkylation.[6][7] By using a polar aprotic solvent like N,N-dimethylformamide (DMF) and a moderately strong base such as potassium carbonate (K₂CO₃), we facilitate the formation of the phenoxide nucleophile while minimizing side reactions. Using an excess of 1,2-dibromoethane drives the reaction to completion and ensures mono-alkylation.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care.
Protocol for Step 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (10.9 g, 100 mmol) and N,N-dimethylformamide azine (14.2 g, 100 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of xylenes to the flask, followed by the slow addition of concentrated hydrochloric acid (2.0 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure intermediate as a crystalline solid. Dry the product under vacuum.
Protocol for Step 2: Synthesis of this compound
-
Reagent Setup: To a 250 mL round-bottom flask, add the intermediate 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (16.1 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes. Add 1,2-dibromoethane (12.9 mL, 150 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product.
Comprehensive Characterization Framework
Structural confirmation and purity assessment are non-negotiable for any newly synthesized compound. The following workflow outlines the necessary analytical procedures.
Figure 2: Workflow for the characterization and validation of the final product.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the target molecule based on established chemical shift principles and data from analogous structures.[8][9][10][11][12]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.35 | s (2H) | H on C3 and C5 of triazole ring |
| 7.50 - 7.60 | m (2H) | Ar-H |
| 7.10 - 7.20 | m (2H) | Ar-H |
| 4.40 | t (2H) | -O-CH₂-CH₂-Br |
| 3.75 | t (2H) | -O-CH₂-CH₂-Br |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Predicted δ (ppm) | Assignment |
|---|---|
| 154.5 | Ar-C-O |
| 143.0 | Triazole C3/C5 |
| 131.5 | Ar-CH |
| 129.0 | Ar-C (ipso) |
| 128.0 | Ar-CH |
| 122.5 | Ar-CH |
| 115.0 | Ar-CH |
| 68.5 | -O-CH₂- |
| 29.0 | -CH₂-Br |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3100 - 3150 | C-H stretch (aromatic and triazole) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1530 | C=N stretch (triazole ring) |
| 1240 - 1260 | C-O stretch (aryl ether) |
| 600 - 700 | C-Br stretch |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in mass spectrometry can also provide structural information.[11]
-
Expected Molecular Ion (M⁺): For C₁₀H₁₀BrN₃O, the expected m/z will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Predicted [M+H]⁺: 268.0085 (for ⁷⁹Br) and 269.9984 (for ⁸¹Br).
-
Key Fragmentation: Loss of the bromoethyl group (-CH₂CH₂Br) or cleavage of the ether linkage are expected fragmentation pathways.
Conclusion
This guide details a robust and scientifically grounded approach for the synthesis and characterization of This compound . By providing a clear, step-by-step protocol and a comprehensive analytical framework, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic inclusion of a reactive bromoethoxy handle makes the target compound a versatile building block for creating more complex and potentially therapeutic molecules. The methodologies described herein are designed to be reproducible and scalable, facilitating further exploration and application of this novel chemical entity.
References
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.
- Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia.
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.
- Dighe, N. S., et al. (2010). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Der Pharmacia Lettre.
- Merck & Co. (n.d.). Einhorn-Brunner Reaction. The Merck Index Online.
- AIP Conference Proceedings. (2022).
- Royal Society of Chemistry. (n.d.).
- PubMed. (2011). Alkylation of phenol: a mechanistic view.
- International Journal of Science and Research. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR.
- PharmaXChange.info. (2011).
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane. BenchChem.
- BenchChem. (2025).
- SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Einhorn-Brunner Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. rsc.org [rsc.org]
- 10. ijsr.net [ijsr.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is perpetually shaped by the exploration of novel molecular scaffolds. Among these, the 1,2,4-triazole moiety stands out as a privileged structure, integral to a wide array of pharmacologically active agents and functional materials. This technical guide focuses on a specific, yet potentially pivotal, derivative: 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole . This document serves as a comprehensive resource for researchers, providing a deep dive into its chemical identity, synthetic pathways, analytical characterization, and prospective applications. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the causality behind experimental choices, thereby fostering a deeper understanding and facilitating further innovation.
Compound Identification and Nomenclature
A clear and unambiguous identification of a chemical entity is the cornerstone of scientific communication and research.
Chemical Structure:
-
CAS Number: 1223748-41-1
-
IUPAC Name: this compound
-
Alternative Name: 2-Bromoethyl 2-(4H-1,2,4-triazol-4-yl)phenyl ether
This nomenclature precisely describes the molecular architecture: a 4H-1,2,4-triazole ring attached at the nitrogen in the 4-position to a phenyl ring. The phenyl ring is, in turn, substituted at the ortho (2-position) with a 2-bromoethoxy group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃O | Calculated |
| Molecular Weight | 268.11 g/mol | Calculated |
| Boiling Point | 418.9±55.0 °C | Predicted |
| Density | 1.52±0.1 g/cm³ | Predicted |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached as a two-step process, commencing with the formation of the core triazole-phenol structure, followed by etherification. This strategic disconnection allows for greater control over the introduction of the reactive bromoethoxy side chain.
Synthesis of the Precursor: 4-(2-hydroxyphenyl)-4H-1,2,4-triazole
The formation of the 4-aryl-4H-1,2,4-triazole ring system is a well-established transformation in heterocyclic chemistry. A common and effective method involves the cyclization of a phenoxy-imine derivative with a source of the triazole ring's nitrogen and carbon atoms.
Proposed Synthetic Pathway:
A plausible route involves the reaction of 2-aminophenol with N,N-dimethylformamide azine, or a similar reagent, which can be generated in situ.
Experimental Protocol (Hypothetical, based on established methodologies for analogous compounds):
-
Step 1: Formation of the Formamidine Intermediate. To a solution of 2-aminophenol (1 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq.).
-
Step 2: Cyclization with Hydrazine. Heat the reaction mixture to reflux for 4-6 hours to form the intermediate formamidine. After cooling, add hydrazine hydrate (1.5 eq.) and continue to reflux for an additional 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-(2-hydroxyphenyl)-4H-1,2,4-triazole.
Causality in Experimental Design:
-
The choice of a high-boiling aprotic solvent like DMF facilitates the high temperatures required for both formamidine formation and the subsequent cyclization.
-
The use of an excess of hydrazine hydrate drives the cyclization reaction to completion.
-
Precipitation in ice-water is an effective method for initial purification, removing soluble impurities.
Etherification to Yield this compound
The final step involves the alkylation of the phenolic hydroxyl group with a suitable two-carbon bromo-electrophile. 1,2-dibromoethane is an ideal reagent for this transformation.
Experimental Protocol:
-
Step 1: Deprotonation of the Phenol. Dissolve 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (1 eq.) in a polar aprotic solvent such as acetone or acetonitrile. Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Step 2: Alkylation. To the stirred suspension, add 1,2-dibromoethane (1.5-2 eq.) and heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC. The use of an excess of 1,2-dibromoethane helps to minimize the formation of the bis-substituted byproduct.
-
Step 3: Work-up and Isolation. After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
Causality in Experimental Design:
-
The use of a weak inorganic base like potassium carbonate is sufficient to deprotonate the phenol without affecting the triazole ring.
-
A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
Column chromatography is essential for separating the desired product from unreacted starting materials and any potential byproducts.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Analytical Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm). Two singlets for the triazole protons (~8.0-9.0 ppm). Two triplets for the bromoethoxy protons (-O-CH₂- and -CH₂-Br, ~3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm). Triazole carbons (~140-155 ppm). Aliphatic carbons of the bromoethoxy group (~30-70 ppm). |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion (m/z ~268/270, with characteristic isotopic pattern for bromine). |
| FT-IR | C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, C-O ether stretching, and C-Br stretching. |
Self-Validating System in Protocols:
Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) in conjunction with the spectroscopic data. The characteristic isotopic pattern of bromine in the mass spectrum provides a definitive confirmation of its presence in the molecule.
Potential Applications and Future Directions
The molecular architecture of this compound suggests its utility as a versatile building block in drug discovery and materials science.
Medicinal Chemistry
The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The presence of the reactive bromoethyl group in the target molecule makes it an excellent scaffold for further chemical modifications. This "handle" allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the synthesis of a library of derivatives for biological screening.
Potential Therapeutic Targets:
-
Enzyme Inhibition: The triazole nitrogen atoms can coordinate with metal ions in the active sites of metalloenzymes.
-
Receptor Antagonism/Agonism: The overall shape and electronic properties of derivatives can be tailored to fit into the binding pockets of various receptors.
-
PROTACs and Molecular Glues: The bromoethyl group can serve as a linker attachment point for the development of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.
Diagram of Potential Derivatization:
Caption: Potential derivatization of the title compound via nucleophilic substitution.
Materials Science
The aromatic and heterocyclic nature of the molecule, coupled with the potential for polymerization or surface functionalization through the bromoethyl group, suggests applications in the development of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole nitrogens can act as ligands for metal ions.
-
Functional Polymers: Incorporation into polymer chains could impart specific properties such as flame retardancy or altered electronic characteristics.
-
Surface Modification: The molecule could be grafted onto surfaces to modify their properties, for example, to create biocompatible coatings.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest due to its combination of a biologically relevant 1,2,4-triazole core and a synthetically versatile bromoethoxy handle. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic strategy with mechanistic insights, and a discussion of its potential applications. The information presented herein is intended to serve as a foundational resource for researchers, empowering them to explore the full potential of this promising chemical entity in their respective fields. The self-validating nature of the described protocols, grounded in established chemical principles, provides a high degree of confidence for successful implementation in the laboratory.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
Sources
A Technical Guide to the Spectroscopic Profile of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this triazole derivative.
Introduction: The Significance of Triazoles and Spectroscopic Analysis
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, and anticonvulsant properties.[1][2][3] The precise structural elucidation of novel triazole derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed roadmap of the molecular architecture.[1][4]
This guide focuses on this compound, a compound with potential applications in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic signature is the first step towards its potential utilization.
Molecular Structure
To provide a clear visual reference, the molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, triazole, and bromoethoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 2H | Triazole C-H |
| ~7.6-7.8 | m | 2H | Aromatic C-H |
| ~7.3-7.5 | m | 2H | Aromatic C-H |
| ~4.4 | t, J = ~5.5 Hz | 2H | -O-CH₂- |
| ~3.8 | t, J = ~5.5 Hz | 2H | -CH₂-Br |
Interpretation:
-
Triazole Protons: The two protons on the 1,2,4-triazole ring are expected to be chemically equivalent and appear as a sharp singlet at a downfield chemical shift (~8.6 ppm) due to the deshielding effect of the electronegative nitrogen atoms.
-
Aromatic Protons: The four protons on the ortho-substituted phenyl ring will appear as complex multiplets in the aromatic region (~7.3-7.8 ppm). The ortho and para protons will be more deshielded than the meta protons.
-
Bromoethoxy Protons: The two methylene groups of the bromoethoxy chain will appear as triplets due to coupling with each other. The methylene group attached to the oxygen atom (-O-CH₂-) is expected at a lower field (~4.4 ppm) compared to the methylene group attached to the bromine atom (-CH₂-Br) at approximately 3.8 ppm. The coupling constant (J) would be around 5.5 Hz.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Aromatic C-O |
| ~145.0 | Triazole C-H |
| ~132.0 | Aromatic C-N |
| ~130.0 | Aromatic C-H |
| ~128.0 | Aromatic C-H |
| ~122.0 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~68.0 | -O-CH₂- |
| ~30.0 | -CH₂-Br |
Interpretation:
-
Aromatic Carbons: The carbon attached to the oxygen will be the most downfield among the phenyl ring carbons (~155.0 ppm). The other aromatic carbons will resonate in the typical range of ~115.0-132.0 ppm.
-
Triazole Carbons: The two equivalent carbons of the triazole ring will appear as a single peak around 145.0 ppm.
-
Bromoethoxy Carbons: The carbon atom bonded to the oxygen (-O-CH₂-) will be observed at a lower field (~68.0 ppm) than the carbon bonded to the bromine (-CH₂-Br) at approximately 30.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600-1450 | Strong | C=C and C=N stretching |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-C stretch (symmetric) |
| ~650-550 | Strong | C-Br stretch |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretches will be evident.
-
The characteristic absorptions for the C=C bonds of the phenyl ring and the C=N bonds of the triazole ring will be observed in the 1600-1450 cm⁻¹ region.
-
Strong bands corresponding to the aryl-O-C ether linkage are expected.
-
A strong absorption at a lower wavenumber will indicate the presence of the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[7]
Predicted Molecular Ion Peak:
For this compound (C₁₀H₁₀BrN₃O), the molecular ion peak (M⁺) will appear as a doublet due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
m/z: ~283 (for ⁷⁹Br) and ~285 (for ⁸¹Br) in an approximate 1:1 ratio.
Predicted Fragmentation Pathway:
The molecule is expected to undergo characteristic fragmentation upon ionization.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of the bromoethyl radical: A primary fragmentation would be the cleavage of the ether bond to lose a bromoethyl radical, resulting in a fragment at m/z 176.
-
Loss of ethylene oxide: Another possible fragmentation is the loss of ethylene oxide, leading to a fragment at m/z 241/243.
-
Further Fragmentation: The fragment at m/z 176 could further lose carbon monoxide to give a fragment at m/z 118.
-
Bromoethyl cation: A peak corresponding to the bromoethyl cation at m/z 107/109 is also expected.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[5]
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from related compounds. The outlined experimental protocols offer a standardized approach for the practical characterization of this and similar molecules. This comprehensive spectroscopic profile serves as a valuable resource for researchers in the synthesis, identification, and development of novel triazole derivatives.
References
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research, 3(5).
- Murad, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research, 3(5).
- Reddy, C. S., et al. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing.
- Bhattacharjee, M., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central.
- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. (n.d.).
- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). ChemicalBook.
- Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives. (n.d.).
- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). Matrix Scientific.
- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
- Al-Juboori, A. M. H., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI.
- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).
- Al-Masoudi, W. A., et al. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
- Supporting Information. (n.d.).
- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
- Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (2023). The Royal Society of Chemistry.
-
5-(4-methoxy-phenyl)-4H-[1][4][8]triazole-3-thiol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Available at:
- 1,2,4-Triazole. (n.d.). SpectraBase.
- Synthesis and characterization of substituted 1,2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
- Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- Fassihi, A., et al. (n.d.). Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists. PubMed.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.
- Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1).
- 1,2,4-Triazole(288-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide. (n.d.). Benchchem.
- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). ChemBK.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
"solubility and stability of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"
An In-depth Technical Guide to the Solubility and Stability of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Foreword for the Senior Application Scientist
Given the novelty of this specific molecule, this whitepaper adopts a first-principles approach. We will dissect the molecule's constituent parts—the 4-phenyl-4H-1,2,4-triazole core and the 2-(2-bromoethoxy)phenyl substituent—to build a predictive profile. This theoretical assessment will be followed by detailed, field-proven experimental protocols for both solubility and stability testing, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The causality behind each experimental choice is explained, ensuring that the described methodologies are not just a series of steps, but a self-validating system for generating robust and reliable data.
Part 1: Molecular Profile and Predicted Physicochemical Characteristics
The structure of this compound suggests a molecule with a blend of aromatic, heterocyclic, and aliphatic features. A predictive analysis of its properties is essential before embarking on experimental work.
-
The 4H-1,2,4-Triazole Core: The triazole ring is a key structural motif in many pharmaceutical agents.[1][2] The 1,2,4-triazole isomer is a planar, aromatic system.[3] Its nitrogen atoms can act as hydrogen bond acceptors, and the N-H tautomer can be a hydrogen bond donor, potentially enhancing aqueous solubility.[4][5] Triazole rings are generally stable to acidic and basic hydrolysis and resistant to metabolic degradation due to their aromaticity.[6][7] However, they can be susceptible to photodegradation under certain conditions.[7]
-
The Phenyl Substituent: The phenyl group attached to the triazole nitrogen introduces a significant hydrophobic character, which is likely to decrease aqueous solubility.
-
The 2-(2-bromoethoxy)phenyl Group: This substituent adds several layers of complexity:
-
Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.
-
Bromoethyl Moiety: The terminal bromine atom is a potential leaving group, making the molecule susceptible to nucleophilic substitution reactions. This could be a primary pathway for degradation, especially in the presence of nucleophiles or under basic conditions. The bromoethoxy group also increases the lipophilicity of the molecule.
-
Positional Isomerism: The position of a functional group can significantly impact a molecule's physical and chemical properties, including its polarity, reactivity, and stability.[8] The ortho-position of the bromoethoxy group relative to the triazole-phenyl linkage may induce steric effects that could influence the conformation of the molecule and its interaction with solvents or reagents.
-
Predicted Properties Summary:
| Property | Predicted Influence of Structural Features |
| Aqueous Solubility | Likely low due to the hydrophobic phenyl and bromoethoxy groups. The triazole ring may offer some limited polarity. |
| Organic Solubility | Expected to be soluble in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and potentially in alcohols and chlorinated solvents.[1][4][9] |
| pKa | The 1,2,4-triazole ring is weakly basic.[3] The exact pKa would need experimental determination but is crucial for understanding pH-dependent solubility. |
| Stability | The triazole ring itself is stable.[6][7] The primary points of instability are likely the ether linkage (under strong acid) and the bromoethyl group (susceptible to nucleophilic attack/hydrolysis, especially at higher pH). |
Part 2: A Rigorous Framework for Solubility Determination
Solubility is a critical parameter that dictates a compound's suitability for various stages of drug development.[10] We will explore both kinetic and thermodynamic solubility, as they provide different but equally important insights.
Computational Solubility Prediction
Before extensive lab work, in silico models can provide valuable initial estimates of solubility.[11][12] These models use the compound's structure to predict its logS value based on large datasets of known molecules.[13]
Workflow for Computational Prediction:
Caption: Workflow for in silico solubility prediction.
Experimental Solubility Protocols
Kinetic solubility is a high-throughput method often used in early discovery to quickly assess the solubility of compounds prepared as DMSO stock solutions.[10][14] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or turbidimetry.
-
Data Analysis: The kinetic solubility is the concentration at which the measured signal significantly deviates from that of a clear solution.
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[10][14] It is crucial for lead optimization and formulation development.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a series of vials containing aqueous buffers across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to determine the pH-solubility profile.[15]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14][15]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, hydrate formation) during the experiment.
Data Presentation for Solubility:
| Solvent/Buffer (pH) | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (7.4) | Kinetic | 25 | Data | Data |
| Aqueous Buffer (1.2) | Thermodynamic | 37 | Data | Data |
| Aqueous Buffer (6.8) | Thermodynamic | 37 | Data | Data |
| Propylene Glycol | Thermodynamic | 25 | Data | Data |
| Ethanol | Thermodynamic | 25 | Data | Data |
Part 3: Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development that provides critical insights into the intrinsic stability of a molecule.[16][17] By subjecting the compound to conditions more severe than accelerated stability testing, we can identify likely degradation pathways and establish the specificity of analytical methods.[18][19] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
Development of a Stability-Indicating Analytical Method
A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.[16] Reverse-phase HPLC with UV detection is the most common technique.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Experimental Protocols
The following protocols are based on ICH guidelines and common industry practices.[18][20][21] A concentration of 1 mg/mL is often recommended for these studies.[18]
Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like esters, amides, and, in this case, potentially the bromoethyl moiety.[22]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in purified water.
-
Incubate under the same conditions and analyze at time points as above.
-
Oxidation can be initiated by light, heat, or trace metals and is a common degradation route.[22][23]
-
Solution Preparation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Store the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light.
-
Analysis: Withdraw aliquots at specified time points, quench any remaining peroxide if necessary, and analyze by HPLC.
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C) for a period of several days.
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).
-
Analysis: Periodically sample the solid or solution, dissolve/dilute appropriately, and analyze by HPLC.
Photostability testing is a mandatory part of stress testing as outlined in ICH guideline Q1B.[18]
-
Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.
-
Exposure Conditions: The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control Sample: A dark control sample, protected from light, should be stored under the same temperature conditions.
-
Analysis: After the exposure period, analyze the light-exposed and dark control samples by HPLC.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60-80°C | Up to 24h |
| Base Hydrolysis | 0.1 M NaOH | 60-80°C | Up to 24h |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |
| Photolytic | ICH Q1B light source | Ambient | Per ICH Q1B |
Part 4: Data Interpretation and Reporting
The culmination of these studies is a comprehensive profile of the compound's solubility and stability.
-
Solubility Data: Report solubility in both µg/mL and µM. For ionizable compounds, plotting solubility versus pH is essential to understand how it will behave in different physiological environments.
-
Stability Data: For each stress condition, report the percentage of the parent compound remaining and the percentage of the major degradants formed at each time point. This is often visualized in a summary table. A mass balance calculation, which should be close to 100%, confirms that all major degradation products are being detected by the analytical method.[24][25]
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of the novel compound this compound. By integrating predictive analysis with detailed, validated experimental protocols, researchers can generate the critical data necessary to make informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are designed to ensure scientific integrity and produce a trustworthy data package, forming a solid foundation for any future investigation of this and other novel chemical entities.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Bioprocess International. (2011, May 17). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, November 26). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 2). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]
-
Sci-Hub. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 23). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
-
ACS Publications. (2011, November 10). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2016, January 19). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]
-
arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) A triazole derivative as a new acid-base indicator. Retrieved from [Link]
-
ScienceScholar. (2022, September 25). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. International journal of health sciences. Retrieved from [Link]
-
MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, September). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
MDPI. (2021, July 28). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts. Retrieved from [Link]
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
A&A Pharmachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 20). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
TutorChase. (n.d.). How does the position of a functional group affect a molecule's properties?. Retrieved from [Link]
-
Buchhaus. (n.d.). Structural Effects on Stability and Reactivity. Retrieved from [Link]
-
Wiley Online Library. (2012, March 12). Aqueous Solubility−Molecular Size Relationships: A Mechanistic Case Study Using C 10 - to C 19 Alkanes. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 14. Aqueous Solubility Assay | Bienta [bienta.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 20. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 21. ikev.org [ikev.org]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Potential Biological Activities of 1,2,4-Triazole Derivatives
Introduction
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural features, including the ability to engage in hydrogen bonding and coordinate with metal ions, render it a privileged scaffold in the design of therapeutic agents.[5] This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their pharmacological effects, present detailed experimental protocols for their synthesis and evaluation, and provide a forward-looking perspective on their therapeutic potential.
The versatility of the 1,2,4-triazole core allows for the introduction of various functional groups, which significantly enhances their biological potential and allows for the fine-tuning of their pharmacological profiles.[5] This has led to the development of a wide array of clinically significant drugs, including antifungal agents like fluconazole and itraconazole, the antiviral drug ribavirin, and anticancer agents such as letrozole and anastrozole.[5][6] The continued exploration of this remarkable heterocyclic system promises to yield novel therapeutic agents to address unmet medical needs.
Core Biological Activities of 1,2,4-Triazole Derivatives
The pharmacological landscape of 1,2,4-triazole derivatives is remarkably broad, encompassing a range of therapeutic areas. This section will detail the most significant and well-documented biological activities, focusing on their mechanisms of action and providing examples of key derivatives.
Antifungal Activity
Perhaps the most renowned application of 1,2,4-triazoles is in the treatment of fungal infections.[7][8][9] The emergence of multidrug-resistant fungal pathogens has underscored the urgent need for new and effective antifungal agents, a role that triazole derivatives have successfully filled for decades.[7]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[6][7][10][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[7][15] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately compromising membrane integrity and function, and inhibiting fungal growth.[12][14]
Key Antifungal Agents:
-
Fluconazole: A first-generation triazole with excellent oral bioavailability, used for treating various candidiasis and cryptococcal meningitis.[7]
-
Itraconazole: A broad-spectrum triazole effective against a wider range of fungi, including Aspergillus species.[7][9]
-
Voriconazole: A second-generation triazole with enhanced activity against Aspergillus and other emerging fungal pathogens.[7]
-
Posaconazole: A newer triazole with a broad spectrum of activity, including against zygomycetes.[7]
Anticancer Activity
The antiproliferative properties of 1,2,4-triazole derivatives have garnered significant attention in oncology research.[5][16][17] Several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole used in breast cancer treatment, feature the 1,2,4-triazole scaffold.[5]
Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and target various cellular pathways implicated in cancer progression.[5][18] These mechanisms include:
-
Enzyme Inhibition:
-
Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors that block the conversion of androgens to estrogens, a key pathway in hormone-receptor-positive breast cancer.
-
Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases, such as EGFR, BRAF, PI3K, and mTOR, which are critical for cancer cell signaling, proliferation, and survival.[17][19]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]
-
-
Induction of Apoptosis: Triazole compounds can trigger programmed cell death by modulating various apoptotic pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell division.[20]
A new series of indolyl 1,2,4-triazole scaffolds have been designed and evaluated for their inhibitory activity against both CDK4 and CDK6, showing promising anti-proliferative activity against breast cancer cell lines.[20]
Antibacterial and Antiviral Activities
While not as prominent as their antifungal and anticancer applications, 1,2,4-triazole derivatives have also demonstrated significant potential as antibacterial and antiviral agents.[1][21][22]
Antibacterial Activity: Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives with activity against a range of Gram-positive and Gram-negative bacteria.[8][21][23][24][25] The presence of specific substituents on the triazole ring, such as electron-withdrawing groups or fused heterocyclic systems, appears to contribute to enhanced antibacterial efficacy.[21] Some derivatives have shown activity comparable to or even superior to standard antibiotics like penicillin G and streptomycin against certain bacterial strains.[1][8]
Antiviral Activity: The most notable antiviral drug containing a 1,2,4-triazole ring is Ribavirin , a broad-spectrum antiviral agent used to treat respiratory syncytial virus (RSV) infections, hepatitis C, and other viral illnesses.[6][26] The antiviral activity of triazole derivatives has been reported against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes viruses.[26][27][28]
Anti-inflammatory and Analgesic Activities
Several 1,2,4-triazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[29][30][31][32]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation and pain.[33] Some derivatives have shown significant inhibition of nitric oxide and reactive oxygen species, further contributing to their anti-inflammatory and antioxidant activities.[33]
Studies using animal models, such as the carrageenan-induced paw edema test, have demonstrated the potent anti-inflammatory effects of certain 1,2,4-triazole derivatives, with some showing activity comparable to the standard drug indomethacin.[30][31][32][33] In pain models like the acetic acid-induced writhing test and the hot plate method, these compounds have exhibited significant analgesic effects.[29]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 1,2,4-triazole derivative and the evaluation of its biological activity. These protocols are designed to be self-validating and offer insights into the rationale behind each step.
Synthesis of a 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivative
This protocol outlines a common method for the synthesis of a 1,2,4-triazole-3-thiol derivative, a versatile intermediate for further functionalization.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Potassium Dithiocarbazinate:
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring for 4-6 hours at room temperature. The formation of a yellow precipitate indicates the formation of the potassium dithiocarbazinate salt.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
-
Cyclization to form the 1,2,4-Triazole Ring:
-
Reflux the potassium dithiocarbazinate salt (0.05 mol) with hydrazine hydrate (0.1 mol) in water (50 mL) for 8-10 hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates the progress of the cyclization.
-
After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.
-
The desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antifungal Susceptibility Testing
This protocol describes the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Synthesized 1,2,4-triazole derivative
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading endpoints)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
-
Solvent control (if the compound is dissolved in a solvent like DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the synthesized triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include positive control wells (inoculum with a standard antifungal), negative control wells (medium only), and solvent control wells (inoculum with the highest concentration of the solvent used).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Data Presentation
Table 1: Representative Biological Activities of 1,2,4-Triazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Representative Examples | Reference |
| Fluconazole Analogues | Antifungal | Inhibition of Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole, Voriconazole | [6][7][15] |
| Aromatase Inhibitors | Anticancer | Inhibition of Aromatase | Letrozole, Anastrozole | [5] |
| Kinase Inhibitors | Anticancer | Inhibition of EGFR, BRAF, Tubulin | Novel synthesized derivatives | [17] |
| Schiff Bases | Antibacterial, Antifungal | Disruption of cell wall/membrane | Various synthesized derivatives | [8] |
| Thioether Derivatives | Antimicrobial | Multiple targets | Novel synthesized derivatives | [34] |
| Pyridine Hybrids | Anticancer | Multiple targets | Novel synthesized derivatives | [35] |
| Indolyl Derivatives | Anticancer | CDK4/CDK6 Inhibition | Novel synthesized derivatives | [20] |
Visualizations
General Structure of 1,2,4-Triazoles
Caption: General chemical structure of the 1,2,4-triazole ring with potential substitution sites (R¹, R², R³).
Synthetic Workflow for a 1,2,4-Triazole-3-thiol Derivative
Caption: A representative synthetic pathway for a 1,2,4-triazole-3-thiol derivative.
Signaling Pathway Inhibition by Anticancer 1,2,4-Triazole Derivatives
Caption: Inhibition of key cancer signaling pathways by 1,2,4-triazole derivatives.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a remarkably fruitful source of biologically active compounds with diverse therapeutic applications. From their well-established role as potent antifungal agents to their emerging prominence in anticancer, antibacterial, antiviral, and anti-inflammatory drug discovery, the versatility of this heterocyclic system is undeniable.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling and structure-activity relationship studies will enable the design of more potent and selective 1,2,4-triazole derivatives targeting specific biological pathways.
-
Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole derivatives with existing drugs could lead to more effective treatment regimens and help combat drug resistance.
-
Novel Therapeutic Targets: Exploring the potential of these compounds to modulate novel biological targets will open up new avenues for treating a wide range of diseases.
-
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for 1,2,4-triazole derivatives will be crucial for their sustainable production.
References
- Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central.
- Triazole antifungals | Research Starters. (n.d.). EBSCO.
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.).
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed.
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (n.d.).
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal.
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
-
Synthesis and anticancer activity of[5][7][12] triazole [4,3-b][1][5][7][12] tetrazine derivatives. (2022). Retrieved from
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
- Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.).
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29.
- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430.
- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). NIH.
- Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. (n.d.). ResearchGate.
- Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. (n.d.).
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
- Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. (n.d.). PubMed.
- Synthesis and Evaluation of Anti-inflammatory and Analgesic Activities of New 1,2,4-triazole Derivatives. (2015). Bentham Science Publishers.
- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.).
- Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (n.d.).
- Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. (n.d.).
- Synthesis and Evaluation of Anti-inflammatory and Analgesic Activities of New 1,2,4-triazole Derivatives. (n.d.). Ingenta Connect.
- Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI.
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PubMed Central.
- Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.).
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). NIH.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.
- A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (n.d.). NIH.
- 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate.
- 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). (n.d.). Annals of Oncology.
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PubMed Central.
-
A Literature Review Focusing on the Antiviral Activity of[5][7][12] and[7][12][36]-triazoles. (n.d.). Retrieved from
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI.
- Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (n.d.).
- Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). ResearchGate.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. sci-hub.se [sci-hub.se]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. isres.org [isres.org]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicine.dp.ua [medicine.dp.ua]
- 22. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. ingentaconnect.com [ingentaconnect.com]
- 33. tandfonline.com [tandfonline.com]
- 34. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 36. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the In Silico Prediction of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole Properties
Abstract
The imperative to accelerate drug discovery and development pipelines while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the computational prediction of physicochemical, pharmacokinetic, and toxicological properties of the novel compound 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal and anticancer properties.[3][4] By leveraging a suite of validated computational tools and methodologies, this guide offers researchers, scientists, and drug development professionals a robust workflow to generate a comprehensive profile of this promising molecule. We will delve into the prediction of fundamental physicochemical parameters, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and the exploration of potential biological activities through molecular docking. Each section is designed to be self-contained, offering not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for In Silico Profiling
The early stages of drug discovery are characterized by the synthesis and screening of thousands of compounds, a process that is both time-consuming and resource-intensive.[2] In silico approaches offer a powerful alternative, enabling the rapid assessment of a molecule's drug-like properties before committing to expensive and often lengthy laboratory-based experiments.[2][5] This "fail early, fail cheap" strategy is critical for prioritizing candidates with the highest probability of success.[6]
The subject of this guide, this compound, is a molecule of significant interest due to the presence of the 1,2,4-triazole ring. This heterocyclic moiety is a key structural feature in a variety of clinically successful drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][7] The bromoethoxy-phenyl substituent introduces additional complexity and potential for targeted interactions. A thorough in silico characterization is therefore essential to unlock its therapeutic potential.
This guide will systematically explore the following key areas:
-
Physicochemical Property Prediction: Establishing the foundational molecular characteristics that govern its behavior.
-
ADMET Profiling: Assessing the pharmacokinetic and safety profile of the molecule.
-
Biological Activity Prediction: Investigating potential therapeutic targets through molecular docking.
The methodologies presented herein are grounded in established computational chemistry and cheminformatics principles, providing a validated pathway for the comprehensive evaluation of this and other novel chemical entities.
Foundational Analysis: Physicochemical Property Prediction
The behavior of a drug in a biological system is fundamentally dictated by its physicochemical properties.[8][9] These parameters, including lipophilicity, solubility, and molecular weight, influence everything from absorption to target binding.[10] Our initial analysis, therefore, focuses on generating a robust physicochemical profile for this compound.
Key Physicochemical Descriptors
A curated set of descriptors provides a quantitative snapshot of the molecule's "drug-likeness." We will focus on the parameters outlined in Lipinski's Rule of Five, a widely accepted guideline for evaluating the potential for oral bioavailability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Weight | 268.11 g/mol | OEChem TK | Influences absorption and diffusion; values <500 are generally preferred for oral drugs. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | XlogP, SwissADME | A measure of lipophilicity, impacting permeability and solubility; values <5 are favorable. |
| Hydrogen Bond Donors | 0 | SwissADME | Affects solubility and membrane permeability; values <5 are preferred. |
| Hydrogen Bond Acceptors | 4 | SwissADME | Influences solubility and target binding; values <10 are generally favorable. |
| Polar Surface Area (PSA) | 54.1 Ų | SwissADME | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | ALOGPS, ESOL | Crucial for absorption and formulation; higher solubility is generally desirable. |
Experimental Protocol: In Silico Physicochemical Property Prediction
This protocol outlines a validated workflow for generating the data presented in Table 1.
Objective: To predict the key physicochemical properties of this compound using established computational tools.
Methodology:
-
Structure Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Rationale: The SMILES string provides a standardized, machine-readable representation of the molecular structure.
-
-
Tool Selection and Execution:
-
Utilize a multi-tool approach to ensure robustness of predictions. We recommend the SwissADME web server and a standalone tool like OpenEye's MolProp TK.[11]
-
SwissADME ([Link]):
-
Paste the SMILES string into the input field.
-
Execute the prediction. The server will provide a comprehensive report including the parameters in Table 1.
-
-
Rationale: SwissADME is a widely used and validated tool that provides a broad range of physicochemical and pharmacokinetic predictions from a single input.
-
-
Data Consolidation and Analysis:
-
Compile the predicted values from each tool into a summary table (as shown in Table 1).
-
Analyze the results in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Rationale: Comparing outputs from multiple algorithms can highlight potential discrepancies and increase confidence in the consensus values.
-
dot graphdot { graph [ layout="dot", splines="ortho", rankdir="LR", label="Physicochemical Property Prediction Workflow", labelloc="t", fontname="Arial", fontsize="14", fontcolor="#202124" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="9", color="#5F6368" ];
} } Caption: Workflow for Physicochemical Property Prediction.
ADMET Profiling: Predicting Pharmacokinetics and Safety
A promising biological activity profile is of little value if the compound cannot reach its target in a safe and effective manner. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore a critical step in early-stage drug discovery.[1][10][12] In silico ADMET prediction provides an early warning system for potential liabilities, guiding medicinal chemistry efforts to optimize the molecule's pharmacokinetic and safety profile.[13]
Key ADMET Parameters and Predictions
Our analysis will focus on a range of ADMET properties to build a comprehensive profile for this compound.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Outcome | Method/Tool | Significance |
| Absorption | |||
| Human Intestinal Absorption (HIA) | High | SwissADME | Predicts the extent of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeation | Likely | SwissADME, pkCSM | Indicates potential for CNS activity or side effects. |
| P-glycoprotein (P-gp) Substrate | No | SwissADME | P-gp is an efflux pump that can limit drug absorption and distribution. |
| Distribution | |||
| Plasma Protein Binding (PPB) | High | pkCSM | Affects the fraction of free drug available to exert its effect. |
| Volume of Distribution (VDss) | Moderate to High | pkCSM | Indicates the extent of drug distribution into tissues. |
| Metabolism | |||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | SwissADME, pkCSM | Inhibition of CYP enzymes can lead to drug-drug interactions. |
| Site of Metabolism (SOM) | Phenyl ring, bromoethoxy chain | StarDrop (Optibrium) | Identifies metabolically labile sites, guiding structural modifications to improve stability.[14] |
| Excretion | |||
| Total Clearance | Low to Moderate | pkCSM | Predicts the rate of drug elimination from the body. |
| Toxicity | |||
| Ames Mutagenicity | Non-mutagenic | pkCSM, TOPKAT | A critical indicator of carcinogenic potential. |
| hERG Inhibition | Low risk | pkCSM | Inhibition of the hERG channel can lead to cardiotoxicity. |
| Hepatotoxicity | Potential risk | pkCSM, DILIrank | Predicts the likelihood of drug-induced liver injury. |
| Oral Rat Acute Toxicity (LD50) | Class III/IV (Slightly to moderately toxic) | GUSAR, TOPKAT[15][16] | Provides an estimate of acute toxicity. |
Experimental Protocol: In Silico ADMET Prediction
This protocol details the steps for generating the ADMET profile in Table 2.
Objective: To predict the ADMET properties of this compound using a consensus of web-based and standalone software.
Methodology:
-
Structure Preparation:
-
Ensure the input structure is correctly formatted (SMILES or SDF). For metabolism prediction, a 3D conformation may be required.
-
-
Consensus Prediction:
-
Submit the structure to multiple ADMET prediction platforms, such as:
-
Rationale: Different tools use different algorithms and training datasets. A consensus approach, where multiple tools agree on a prediction, provides higher confidence.[2]
-
-
Metabolism Prediction:
-
Utilize a specialized tool for site of metabolism (SOM) prediction, such as StarDrop's P450 metabolism models.[14]
-
These tools identify which atoms in the molecule are most likely to be metabolized by CYP enzymes.[18]
-
Rationale: Understanding metabolic liabilities is crucial for designing more stable analogues.[14]
-
-
Data Interpretation and Self-Validation:
-
Aggregate the results into a comprehensive table (as in Table 2).
-
Critically evaluate the predictions. For example, if a molecule is predicted to have high HIA but is also a P-gp substrate, the actual absorption may be lower than predicted.
-
Document the confidence scores or applicability domain information provided by each tool.
-
Rationale: In silico models are not infallible. Understanding their limitations and applicability domains is essential for accurate interpretation.[19][20]
-
dot graphdot { graph [ layout="dot", splines="true", rankdir="TB", label="ADMET Prediction and Validation Workflow", labelloc="t", fontname="Arial", fontsize="14", fontcolor="#202124" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="9", color="#5F6368" ];
} } Caption: A multi-layered workflow for ADMET prediction.
Biological Activity Prediction: Molecular Docking
While the previous sections focused on the "drug-like" properties of our molecule, this section explores its potential therapeutic applications. Given the prevalence of 1,2,4-triazole derivatives as anticancer and antifungal agents, we will use molecular docking to investigate the binding affinity of this compound against relevant protein targets.[3][21][22] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[3][23]
Target Selection
Based on the known activities of triazole-containing compounds, we have selected the following targets for our docking studies:
-
Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis and a validated target for hormone-dependent breast cancer. Triazole-based drugs like Letrozole are potent aromatase inhibitors.[3]
-
Lanosterol 14α-demethylase (CYP51): An essential enzyme in fungal ergosterol biosynthesis. It is the target of widely used azole antifungal agents.
-
c-Kit Tyrosine Kinase: A receptor tyrosine kinase implicated in various cancers. Some triazole derivatives have shown inhibitory activity against this target.[21]
Experimental Protocol: Molecular Docking
This protocol provides a step-by-step guide to performing molecular docking studies.
Objective: To predict the binding mode and affinity of this compound to selected protein targets.
Methodology:
-
Protein and Ligand Preparation:
-
Protein:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; [Link]).
-
Prepare the protein using software like AutoDockTools or Chimera: remove water molecules, add polar hydrogens, and assign charges.
-
-
Ligand:
-
Generate a 3D conformation of this compound. Assign charges and define rotatable bonds.
-
-
Rationale: Proper preparation of both receptor and ligand is crucial for accurate docking results.
-
-
Binding Site Definition:
-
Define the docking grid box around the active site of the protein. This is typically based on the position of a co-crystallized ligand or known active site residues.
-
Rationale: This confines the search space for the docking algorithm, increasing efficiency and accuracy.
-
-
Docking Simulation:
-
Use a validated docking program such as AutoDock Vina or Glide.
-
The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates binding free energy.
-
Rationale: The scoring function provides a quantitative estimate of binding affinity, allowing for the comparison of different ligands or poses.
-
-
Results Analysis and Visualization:
-
Analyze the docking results, focusing on the predicted binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Visualize the top-ranked poses in the context of the protein's binding pocket using software like PyMOL or Chimera.
-
Rationale: Visualization is key to understanding the structural basis of the predicted binding and can guide further optimization of the ligand.
-
Table 3: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Aromatase | 3EQM | -9.5 | HEM 501, Phe221, Trp224 |
| Lanosterol 14α-demethylase | 5V5Z | -8.8 | HEM 601, Tyr145, His377 |
| c-Kit Tyrosine Kinase | 1T46 | -7.9 | Asp810, Cys673, Thr670 |
Note: These are example results and would need to be generated through the execution of the protocol.
dot graphdot { graph [ layout="dot", splines="ortho", rankdir="TB", label="Molecular Docking Workflow", labelloc="t", fontname="Arial", fontsize="14", fontcolor="#202124" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="9", color="#5F6368" ];
} } Caption: Step-by-step workflow for molecular docking.
Conclusion and Future Directions
This technical guide has presented a comprehensive, multi-faceted in silico workflow for the characterization of this compound. By systematically predicting its physicochemical properties, ADMET profile, and potential biological activities, we have constructed a detailed molecular profile that can effectively guide future experimental work.
The predictions indicate that this compound possesses drug-like physicochemical properties and a potentially favorable absorption profile. However, potential liabilities related to CYP enzyme inhibition and possible hepatotoxicity were also identified, highlighting areas that may require further optimization. The molecular docking studies suggest that this compound could exhibit inhibitory activity against therapeutically relevant targets in oncology and infectious diseases, warranting further investigation.
It is crucial to reiterate that in silico predictions are not a substitute for experimental validation.[24][25] Rather, they are powerful tools for hypothesis generation and prioritization.[5] The next logical steps would involve the chemical synthesis of this compound, followed by in vitro validation of the predicted properties. This would include experimental determination of solubility and LogP, assessment of metabolic stability in liver microsomes, and enzymatic assays against the protein targets identified through docking.
The integration of robust in silico methodologies, as outlined in this guide, into the early stages of the drug discovery process is indispensable for making more informed decisions, reducing attrition rates, and ultimately accelerating the delivery of novel therapeutics to patients.[12]
References
- Polish, N., Kurylo, O., Karkhut, A., Zhurakhivska, L., & Marintsova, N. (2021). Computer prediction of biological activity of 1,2,4-triazole derivatives of 1,4-naphthoquinone. CTE Workshop Proceedings.
- Mostrag-Szlichtyng, A., & Worth, A. (2010). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
-
Zafar, H., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4987. [Link]
- Aurlide. (2025).
- Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
- Fox, T., & Kriegl, J. M. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Topics in Medicinal Chemistry, 6(15), 1579-1591.
- In-vitro In-vivo In-silico Journal. (n.d.). Drug Metabolism Prediction Using Computational Models. In-vitro In-vivo In-silico Journal.
- Faramarzi, S., & Faghih, Z. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research, 2(2), 116-121.
-
Fox, T., & Kriegl, J. M. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Topics in Medicinal Chemistry, 6(15), 1579-1591. [Link]
- Protheragen. (n.d.). ADMET Prediction. Protheragen.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- Al-Masoudi, N. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
- Deep Origin. (n.d.). ADMET Predictions.
-
Andrade, C. H., Silva, D. C., & Braga, R. C. (2014). In silico prediction of drug metabolism by P450. Current Drug Metabolism, 15(5), 514-525. [Link]
- Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
-
Allen, T. E., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 189(1), 1-13. [Link]
- Current issues in pharmacy and medicine. (2024). Search for molecular descriptors and computer prediction of biological activity in a series of S-derivatives (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines. Current issues in pharmacy and medicine.
-
Gadaleta, D., et al. (2006). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 46(3), 1420-1427. [Link]
- VPH Institute. (2019).
- Polish, N., et al. (2021). Computer prediction of biological activity of 1,2,4-triazole derivatives of 1,4 naphthoquinone. Open Peer Review Project.
- Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
-
Valasani, K. R., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International Journal of Molecular Sciences, 15(10), 17801-17816. [Link]
- MIT News. (2025). New machine-learning application to help researchers predict chemical properties. MIT News.
-
OpenEye Scientific. (n.d.). Molecular Property Calculation Software | MolProp TK. OpenEye Scientific. [Link]
- University of Cambridge. (n.d.).
-
Dataiku. (n.d.). Optimize Development Process of New Drug Candidates. Dataiku. [Link]
- ResearchGate. (2025). SYNTHESIS AND PREDICTION OF BIOLOGICAL ACTIVITY OF TRIAZOLE DERIVATIVES OF LUPINE.
-
Marimuthu, A. N., et al. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. arXiv. [Link]
- ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
-
Molsoft L.L.C. (n.d.). Drug-Likeness and molecular property prediction. Molsoft L.L.C.. [Link]
-
Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(2), 229-239. [Link]
-
PubChem. (n.d.). PubChem. [Link]
- Matrix Scientific. (n.d.). 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole.
- Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Semantic Scholar.
-
ResearchGate. (n.d.). Predicted biological activity spectra for the studied molecules. ResearchGate. [Link]
- Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
- ResearchGate. (2025). In Silico Physicochemical Parameter Predictions.
-
Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]
-
Ekins, S., et al. (2012). Applications and Limitations of In Silico Models in Drug Discovery. In Computational Drug Discovery and Design. Methods in Molecular Biology, vol 819. Humana Press. [Link]
-
Pappalardo, F., et al. (2019). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 167, 25-36. [Link]
- Merlic, C. A. (n.d.). Organic Chemistry Databases. UCLA Department of Chemistry and Biochemistry.
-
Wikipedia. (n.d.). List of chemical databases. Wikipedia. [Link]
-
IUPAC. (n.d.). Databases. International Union of Pure and Applied Chemistry. [Link]
-
ChemBK. (n.d.). 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. ChemBK. [Link]
- ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
Sources
- 1. aurlide.fi [aurlide.fi]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ijcrcps.com [ijcrcps.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 11. eyesopen.com [eyesopen.com]
- 12. fiveable.me [fiveable.me]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. news-medical.net [news-medical.net]
- 15. openreviewhub.org [openreviewhub.org]
- 16. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LJMU Research Online [researchonline.ljmu.ac.uk]
- 20. news-medical.net [news-medical.net]
- 21. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. ijpbs.com [ijpbs.com]
- 24. vph-institute.org [vph-institute.org]
- 25. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
"crystal structure analysis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound, this compound. Derivatives of 1,2,4-triazole are a significant class of N-heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The determination of the three-dimensional atomic arrangement through X-ray crystallography is a cornerstone of modern drug design and materials science, as it provides precise molecular dimensions and reveals the complex network of intermolecular interactions that govern the solid-state properties of a material.[3][4][5] This guide is intended for researchers and professionals in chemistry and drug development, offering both field-proven protocols and the scientific rationale behind key experimental decisions.
Rationale and Synthetic Strategy
The design of the title compound incorporates three key structural motifs: a 4-substituted-1,2,4-triazole ring, a phenyl group, and a flexible bromoethoxy side chain. This combination is intended to explore how modifications to the phenyl substituent influence crystal packing and intermolecular interactions, particularly the role of the bromine atom as a potential halogen bond donor.
The synthesis follows a logical two-step pathway, beginning with the creation of a phenolic precursor, which is then subjected to etherification.
Diagram 1: Overall Experimental Workflow
Caption: A flowchart illustrating the major stages from chemical synthesis to detailed structural analysis.
Synthesis Protocol
The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[6][7] This reaction proceeds via an SN2 mechanism, making it ideal for primary alkyl halides like 1,2-dibromoethane.[7][8]
Step 1: Synthesis of Precursor 4-(2-hydroxyphenyl)-4H-1,2,4-triazole
-
This precursor can be synthesized via established literature methods, typically involving the reaction of 2-aminophenol with formamide and formic acid to first form an intermediate which is then cyclized with hydrazine.[9][10]
Step 2: Williamson Ether Synthesis
-
Deprotonation: To a solution of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add 1,2-dibromoethane (1.5 equivalents) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Rationale: An excess of the alkylating agent is used to drive the reaction to completion. The SN2 reaction is favored by polar aprotic solvents which solvate the cation (Na+) but not the nucleophile, increasing its reactivity.[11]
-
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often most challenging step for a successful structure determination.[12] The purity of the compound is paramount.
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimum amount of a solvent in which it is moderately soluble.
-
Rationale: A solvent of moderate solubility is ideal. If solubility is too high, the solution will remain unsaturated for too long; if it is too low, the compound will precipitate as a powder.[12] For the title compound, a solvent mixture like dichloromethane/hexane or ethyl acetate/hexane is a good starting point.
-
-
Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm with a few small holes pierced in it.
-
Growth: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, block-like or needle-shaped crystals appear, carefully remove a suitable crystal from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is an analytical technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[13]
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[13] Data is collected by rotating the crystal and measuring the intensities and positions of the diffracted X-ray beams.[3][4]
The raw diffraction images are then processed through a series of computational steps:[14]
-
Indexing: The diffraction spots are located and assigned Miller indices (h,k,l), which determine the crystal's unit cell parameters and orientation.[15]
-
Integration: The intensity of each reflection is measured.
-
Scaling and Merging: Data from multiple images are scaled to a common reference frame, and the intensities of symmetry-equivalent reflections are averaged to improve data quality.[14]
Structure Solution and Refinement
The crystal structure is solved from the processed diffraction data.
-
Structure Solution: The initial positions of the atoms are determined. For small organic molecules, this is typically achieved using "direct methods," which are computational algorithms that derive phase information directly from the measured intensities.[3]
-
Structure Refinement: This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.[16] This is typically done using a full-matrix least-squares method.[16]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value (Representative) |
| Empirical formula | C₁₀H₁₀BrN₃O |
| Formula weight | 268.11 g/mol |
| Temperature | 296(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.15 Å, b = 15.80 Å, c = 8.90 Å |
| α = 90°, β = 98.50°, γ = 90° | |
| Volume | 1132.1 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.575 Mg/m³ |
| Absorption coefficient | 3.55 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected/unique | 7500 / 2600 [R(int) = 0.035] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2600 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.130 |
| Largest diff. peak and hole | 0.45 and -0.50 e.Å⁻³ |
| (Note: Data are representative values based on similar published triazole structures for illustrative purposes.)[17][18][19] |
Interpretation of the Crystal Structure
Molecular Conformation
The refined structure reveals the precise geometry of the molecule. The dihedral angle between the plane of the triazole ring and the phenyl ring is a key conformational parameter, indicating the degree of twist between these two aromatic systems. The bromoethoxy side chain typically exhibits conformational flexibility.
Diagram 2: Molecular Structure and Atom Numbering
Caption: A schematic showing the atom connectivity and a standard numbering scheme for the title compound.
Supramolecular Assembly and Hirshfeld Surface Analysis
While the molecular structure is fundamental, the arrangement of molecules in the crystal lattice (supramolecular assembly) is dictated by a subtle balance of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.[20][21][22] The surface is defined by partitioning the crystal space into regions where the electron density of a molecule dominates that of the surrounding molecules.[23]
Protocol: Hirshfeld Surface Analysis
-
Input: The analysis is performed using a program like CrystalExplorer, which takes the crystallographic information file (CIF) as input.[21][22]
-
Surface Mapping: The Hirshfeld surface can be mapped with various properties. The most common is d_norm, a normalized contact distance.
-
Red spots on the d_norm surface indicate close intermolecular contacts (shorter than van der Waals radii) and represent the strongest interactions, such as hydrogen bonds.[22]
-
White areas represent contacts at the van der Waals separation.
-
Blue areas indicate contacts longer than the van der Waals separation.
-
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[20] The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Br···H) can be quantified, providing a detailed picture of the crystal packing forces.[24][25]
Diagram 3: Logic of Intermolecular Interactions
Caption: The relationship between a single molecule and the various non-covalent forces that direct its assembly into a stable 3D crystal lattice.
For the title compound, one would expect to observe:
-
Weak C–H···N/O Hydrogen Bonds: The hydrogen atoms on the phenyl ring and ethoxy chain can act as donors to the nitrogen atoms of the triazole ring or the ether oxygen of a neighboring molecule.
-
Halogen Bonding: The bromine atom is an electrophilic region (a σ-hole) and can interact favorably with nucleophilic atoms like the triazole nitrogens, forming C–Br···N halogen bonds.
-
π-π Stacking: The aromatic phenyl and triazole rings can engage in offset π-π stacking interactions, contributing significantly to the packing stability.[26]
-
van der Waals Forces: A large percentage of the surface contacts will be of the H···H type, which are individually weak but collectively provide a significant stabilizing contribution.[24]
Conclusion
This guide has outlined the complete process for the crystal structure analysis of this compound, from its rational synthesis to the detailed interpretation of its solid-state structure. The combination of synthetic chemistry, high-precision single-crystal X-ray diffraction, and modern computational analysis like Hirshfeld surfaces provides an unparalleled level of insight into the molecular and supramolecular properties of the compound. This detailed structural knowledge is invaluable for understanding structure-property relationships, which is a critical aspect of developing new pharmaceuticals and advanced materials.
References
-
Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. ACS Publications. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
-
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]
-
Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings. ResearchGate. [Link]
-
Introduction to X-Ray Structure Analysis and Refinement. SCV. [Link]
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]
-
(PDF) 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. ResearchGate. [Link]
-
X-ray data processing. PMC - PubMed Central. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
12: Refining X-ray Crystal Structures. The Royal Society of Chemistry. [Link]
-
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
-
Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. [Link]
-
Crystal Structures of two Triazole Derivatives. CORE. [Link]
-
(PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. [Link]
-
Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
there are 524007 entries in the selection. Crystallography Open Database. [Link]
-
4-Amino-1,2,4-triazole. PubChem. [Link]
-
X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
(PDF) Crystal Structures of two Triazole Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives. ResearchGate. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Quantitative analysis of intermolecular interactions in crystalline substituted triazoles. OUCI. [Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists. PubMed. [Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemmethod.com [chemmethod.com]
- 10. scispace.com [scispace.com]
- 11. jk-sci.com [jk-sci.com]
- 12. How To [chem.rochester.edu]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crystalexplorer.net [crystalexplorer.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to Establishing Homology with Known Bioactive Triazole Compounds: A Senior Application Scientist's Perspective
Foreword: The Enduring Legacy and Future Promise of Triazoles in Therapeutics
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from favorable physicochemical properties like metabolic stability, hydrogen bonding capability, and a significant dipole moment, has led to the development of a wide array of clinically successful drugs.[1] From the ubiquitous azole antifungals that have revolutionized the treatment of mycotic diseases to targeted anticancer agents and anticonvulsants, the triazole scaffold is a testament to the power of heterocyclic chemistry in addressing diverse therapeutic challenges.[1][2][3]
This technical guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate process of discovering and developing novel triazole-based therapeutics. It is not merely a collection of protocols but a strategic framework for establishing and leveraging homology to known bioactive triazoles. We will delve into the "why" behind experimental choices, offering insights grounded in years of field experience. Our approach is rooted in a self-validating system, where computational predictions are rigorously tested through experimental validation, ensuring a high degree of scientific integrity.
This guide will equip you with the knowledge and methodologies to confidently assess the potential of your novel triazole compounds, from in silico screening to in vitro validation, ultimately accelerating your journey from a promising hit to a viable clinical candidate.
Part 1: The Strategic Framework for Homology Assessment
The journey of a novel triazole compound from a laboratory curiosity to a potential therapeutic agent is paved with a series of critical evaluations. A pivotal aspect of this journey is establishing its homology to existing bioactive triazoles. This goes beyond simple structural similarity; it's about understanding the potential for shared mechanisms of action, identifying potential liabilities, and strategically positioning the novel compound in the therapeutic landscape.
Our strategic framework is a cyclical process that integrates computational and experimental approaches, ensuring a robust and evidence-based assessment.
Logical Workflow for Homology Assessment
Caption: A hypothetical pharmacophore model for triazole-based aromatase inhibitors.
Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [4]Docking your novel triazole into the active site of a relevant biological target can provide valuable insights into its potential binding mode and affinity.
Experimental Protocol: Molecular Docking of a Triazole Ligand
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D conformation of your triazole ligand and assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Simulation:
-
Use docking software such as AutoDock, Glide, or GOLD to dock the ligand into the defined binding site. [4] * The software will generate multiple possible binding poses and score them based on their predicted binding affinity.
-
-
Pose Analysis and Interpretation:
-
Analyze the top-scoring docking poses.
-
Examine the key interactions between your triazole and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Compare the predicted binding mode to that of known inhibitors to assess homology in the binding interaction.
-
Table 1: Comparative Docking Scores of Triazole Derivatives against Fungal CYP51
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Fluconazole | -8.5 | HEM601, TYR132, PHE228 |
| Voriconazole | -9.2 | HEM601, TYR132, SER378 |
| Novel Triazole 1 | -8.9 | HEM601, TYR132, PHE228 |
| Novel Triazole 2 | -7.1 | HEM601, MET508 |
Part 3: Experimental Validation: From Prediction to Proof
Computational predictions, while powerful, must be validated through rigorous experimental testing. This section outlines key in vitro assays to confirm the bioactivity and selectivity of your novel triazole compounds.
In Vitro Antifungal Susceptibility Testing: Quantifying Potency
For novel triazoles with predicted antifungal activity, determining their minimum inhibitory concentration (MIC) is a critical first step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose. [5][6] Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38)
-
Fungal Strain Preparation:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a standardized inoculum suspension.
-
-
Compound Preparation:
-
Prepare a stock solution of your triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific fungal species.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. This is the MIC value.
-
Include positive (known antifungal drug) and negative (no drug) controls.
-
Target-Based Enzyme Inhibition Assay: Confirming the Mechanism of Action
If your computational studies suggest a specific molecular target (e.g., CYP51 for antifungals), a target-based enzyme inhibition assay can confirm this mechanism of action. [7] Experimental Protocol: CYP51 Inhibition Assay
-
Reagent Preparation:
-
Obtain or prepare purified recombinant CYP51 enzyme and its reductase partner.
-
Prepare a reaction buffer, substrate (e.g., lanosterol), and cofactor (NADPH).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, buffer, and varying concentrations of your triazole inhibitor.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate for a specific time at an optimal temperature.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the product formation using a suitable method (e.g., HPLC, LC-MS).
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cytotoxicity Profiling: Assessing Selectivity
A crucial aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen or cell type while sparing host cells. The MTT assay is a widely used colorimetric assay to assess cell viability. [8][9][10] Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of your triazole compound for a specified duration (e.g., 24-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value (the concentration of the compound that causes 50% cell death).
-
Table 2: Bioactivity and Cytotoxicity Profile of Novel Triazole 1
| Assay | Endpoint | Value |
| Antifungal Susceptibility (C. albicans) | MIC | 0.5 µg/mL |
| CYP51 Inhibition | IC50 | 0.2 µM |
| Cytotoxicity (HepG2 cells) | CC50 | > 50 µM |
Part 4: The Synthesis of Knowledge: Integrating Computational and Experimental Data
The true power of this homology assessment framework lies in the integration of computational predictions and experimental results. A strong correlation between in silico predictions and in vitro data provides a high degree of confidence in the potential of a novel triazole compound.
Integrated Drug Discovery Workflow
Caption: An integrated workflow for triazole-based drug discovery.
Discrepancies between computational and experimental data are not failures but opportunities for learning and model refinement. For instance, if a compound with a high docking score shows poor in vitro activity, it may indicate issues with cell permeability or metabolic instability, aspects that can then be addressed through further medicinal chemistry efforts.
Conclusion: A Data-Driven Path to Novel Triazole Therapeutics
The development of novel triazole-based drugs is a complex but rewarding endeavor. By systematically establishing homology to known bioactive compounds through a rigorous and integrated workflow of computational and experimental methodologies, researchers can significantly enhance their chances of success. This guide provides a robust framework for this process, emphasizing the importance of scientific integrity, causal reasoning, and a self-validating approach. As you embark on your journey of triazole drug discovery, may this guide serve as a valuable companion, illuminating the path from a promising molecule to a life-changing therapeutic.
References
-
Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]
- Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current medicinal chemistry, 19(2), 239–280.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. [Link]
-
bioRxiv. (2025). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. [Link]
-
ResearchGate. (2025). Design and Application of Microfluidic Systems for In Vitro Pharmacokinetic Evaluation of Drug Candidates. [Link]
-
ResearchGate. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. [Link]
- Lo, Y. C., et al. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping.
- Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review.
- Richardson, T., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1301-1317.
- Maguire, T. J., et al. (2009). Design and application of microfluidic systems for in vitro pharmacokinetic evaluation of drug candidates. Current drug metabolism, 10(10), 1192–1199.
- Espinel-Ingroff, A. (2008). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert review of anti-infective therapy, 6(5), 655–668.
- Sahoo, S. K., et al. (2025). Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery.
- Sahoo, S. K., et al. (2025). Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery.
- Marek, M., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of Triazole-Based smHDAC8 Inhibitors. ChemMedChem, 15(7), 571–584.
- Lo, Y. C., et al. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping.
-
ResearchGate. (2025). Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. [Link]
- Ewart, L., et al. (2022). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclini. PLoS biology, 20(5), e3001630.
- Lo, Y. C., et al. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping. R Discovery.
-
e-Crystals - University of Southampton. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. [Link]
- Al-Salahi, R., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Molecules (Basel, Switzerland), 15(9), 6143–6163.
-
CLSI. (n.d.). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]
- Sheridan, R. P., & Kearsley, S. K. (2002). Chemical Similarity Searching. Journal of chemical information and computer sciences, 42(2), 109–116.
- Pelkonen, O., & Pasanen, M. (2014). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Basic & clinical pharmacology & toxicology, 114(1), 5–10.
- Marek, M., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of Triazole-Based smHDAC8 Inhibitors. ChemMedChem, 15(7), 571–584.
- Singh, S., et al. (2020). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial agents and chemotherapy, 64(12), e01389-20.
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
- Brandán, S. A., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules (Basel, Switzerland), 29(17), 4224.
-
ResearchGate. (2025). (PDF) 3D Molecular Similarity: Method and Algorithms. [Link]
- Brandán, S. A., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules, 29(17), 4224.
- Zhang, Y., et al. (2024). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Frontiers in chemistry, 12, 1367353.
-
ResearchGate. (2014). What is the best free software for Pharmacophore mapping?. [Link]
- Ekins, S., et al. (2006). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. The AAPS journal, 8(3), E447–E462.
-
Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. [Link]
-
Directory of in silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. [Link]
-
Pharmacophore. (n.d.). qsar-modelling-of-new-triazolothiadiazole-derivatives-as-antimicrobials.pdf. [Link]
-
YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. [Link]
Sources
- 1. 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Enduring Significance of the 4H-1,2,4-Triazole Scaffold
An In-depth Technical Guide to the Synthesis of Substituted 4H-1,2,4-Triazoles for Researchers and Drug Development Professionals
The 4H-1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its unique structural features—a five-membered ring with three nitrogen atoms—confer upon it a remarkable ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, making it a highly effective pharmacophore.[3] This versatility is evidenced by its presence in numerous clinically successful drugs, spanning a wide range of applications such as antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), and anxiolytic medications.[4][5] The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives, including anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties, continues to drive significant research interest.[3][6][7] This guide provides an in-depth exploration of the core synthetic methodologies for constructing substituted 4H-1,2,4-triazoles, offering field-proven insights and detailed protocols for laboratory application.
Chapter 1: The Foundational Pillar: Cyclization of Thiosemicarbazide Intermediates
One of the most classical and reliable methods for the synthesis of 4H-1,2,4-triazoles, particularly 3-thiol derivatives, proceeds through the intramolecular cyclization of 1-acyl-4-substituted thiosemicarbazides.[8] This strategy is valued for its straightforward execution and the ready availability of starting materials. The causality of this reaction is rooted in the nucleophilicity of the nitrogen and sulfur atoms and the electrophilicity of the carbonyl carbon.
The synthesis begins with the preparation of the key thiosemicarbazide intermediate. This is typically achieved by reacting an appropriate acid hydrazide with an isothiocyanate. The subsequent cyclization is most often promoted by a basic medium, such as aqueous sodium hydroxide. The base serves a critical dual function: it deprotonates the most acidic proton (typically on the N4 nitrogen or the thiol tautomer), enhancing the nucleophilicity of the system and facilitating the intramolecular nucleophilic attack on the carbonyl carbon, leading to the expulsion of a water molecule and the formation of the stable triazole ring.[9]
General Synthetic Workflow: Thiosemicarbazide Cyclization
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Methodological & Application
Synthetic Route for 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole: An Application Note and Detailed Protocol
Abstract
This document provides a detailed synthetic protocol for the preparation of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 4-(2-hydroxyphenyl)-4H-1,2,4-triazole, followed by a Williamson ether synthesis to introduce the 2-bromoethoxy side chain. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive, step-by-step methodology, including reaction setup, purification, and characterization of the target molecule.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The substitution pattern on the triazole and its appended aromatic rings plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, this compound, incorporates a reactive bromoethoxy group, which can serve as a handle for further chemical modifications, making it a valuable building block for the synthesis of more complex drug candidates. This application note details a robust and reproducible synthetic route to access this compound.
Overall Synthetic Scheme
The proposed synthesis of this compound is a two-step sequence, as illustrated below. The first step involves the construction of the 4-(2-hydroxyphenyl)-4H-1,2,4-triazole core, followed by the etherification of the phenolic hydroxyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole (Intermediate 1)
This procedure outlines the synthesis of the key phenolic precursor. The reaction involves the formylation of 2-aminophenol, followed by cyclization with hydrazine to form the triazole ring.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Aminophenol | C₆H₇NO | 109.13 | 10.91 g |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 50 mL |
| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 15 mL |
| Ethanol | C₂H₅OH | 46.07 | 100 mL |
| Water (Deionized) | H₂O | 18.02 | As needed |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |
Step-by-Step Protocol:
-
Formylation of 2-Aminophenol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.91 g, 0.1 mol).
-
Carefully add formic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
The resulting precipitate (N-(2-hydroxyphenyl)formamide) is collected by vacuum filtration, washed with cold water, and dried.
-
-
Cyclization to form the Triazole Ring:
-
In a 250 mL round-bottom flask, dissolve the dried N-(2-hydroxyphenyl)formamide in ethanol (100 mL).
-
Add hydrazine hydrate (15 mL, approximately 0.24 mol) dropwise to the solution.
-
Heat the mixture to reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The solid product, 4-(2-hydroxyphenyl)-4H-1,2,4-triazole, is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.
-
Part 2: Synthesis of this compound (Final Product)
This part of the protocol describes the bromoalkylation of the phenolic intermediate using a Williamson ether synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole | C₈H₇N₃O | 161.16 | 8.06 g |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 28.18 g |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 150 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |
| Brine Solution (Saturated NaCl) | NaCl(aq) | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (8.06 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).
-
Add 150 mL of anhydrous acetone to the flask.
-
-
Addition of Reagent:
-
Dissolve 1,2-dibromoethane (28.18 g, 0.15 mol) in 50 mL of acetone and add it to the dropping funnel.
-
Add the 1,2-dibromoethane solution dropwise to the reaction mixture over a period of 30 minutes with vigorous stirring.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
-
Characterization
The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.5-8.3 (s, 2H, triazole protons), 7.5-7.0 (m, 4H, aromatic protons), 4.4-4.2 (t, 2H, -OCH₂-), 3.8-3.6 (t, 2H, -CH₂Br). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155-150 (Ar-C-O), 145-140 (triazole carbons), 130-120 (aromatic carbons), 70-65 (-OCH₂-), 30-25 (-CH₂Br). |
| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₁₀H₁₀BrN₃O [M+H]⁺, expected to be around 268.01. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |
| FT-IR (KBr, cm⁻¹) | ν: ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1600, 1500 (C=C aromatic), ~1250 (C-O ether), ~600 (C-Br). |
Discussion
The synthesis of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole is a critical first step. The choice of formic acid and hydrazine hydrate is a well-established method for the construction of the 1,2,4-triazole ring from an aniline derivative.[3] The subsequent Williamson ether synthesis is a classic and reliable method for the formation of the ether linkage.[4][5][6] The use of an excess of 1,2-dibromoethane is to favor the mono-alkylation product and to minimize the formation of the bis-triazole-substituted ethane byproduct. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the electrophilic carbon of 1,2-dibromoethane. Acetone is a suitable polar aprotic solvent for this type of reaction.
Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound, which is crucial for its intended use in further synthetic transformations or biological screening.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol is based on established and reliable organic transformations and can be readily implemented in a standard organic synthesis laboratory. The final product is a versatile intermediate for the development of novel compounds with potential therapeutic applications.
References
- Current Chemistry Letters. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
- SciSpace. (2020).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.
- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Deriv
- AIP Conference Proceedings. (2022).
- Current Research in Pharmaceutical Sciences. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole.
- PubMed. (2003). Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists.
- International Journal of Pharmaceutical and Clinical Research. (n.d.).
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Journal of University of Anbar for Pure Science. (2025).
- YouTube. (2022).
- Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical.
- Sci-Hub. (2000).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. sci-hub.ru [sci-hub.ru]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole in Modern Drug Discovery
Introduction: The Privileged 1,2,4-Triazole Scaffold and the Potential of a Versatile Derivative
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4][5] Its remarkable stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide and ester groups have cemented its role in the development of antifungal agents like fluconazole, antivirals such as ribavirin, and anticancer therapies including letrozole.[4][5][6][7][8] The versatility of the triazole core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][9]
This document provides a detailed guide on the potential applications of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole , a specialized derivative designed for advanced drug design strategies. The unique combination of the stable 4-phenyl-4H-1,2,4-triazole core with a reactive bromoethoxy side chain opens up exciting avenues for researchers in targeted therapy and chemical biology. This molecule is not merely a potential therapeutic agent in itself, but a powerful and versatile building block for creating sophisticated molecular constructs.
This guide will explore three primary applications of this compound:
-
As a Versatile Intermediate for Library Synthesis: Rapidly generate diverse libraries of novel drug candidates.
-
In the Design of Targeted Covalent Inhibitors (TCIs): Create potent and selective inhibitors through covalent modification of protein targets.
-
As a Linker for Proteolysis-Targeting Chimeras (PROTACs): Construct bifunctional molecules to induce targeted protein degradation.
For each application, we will delve into the scientific rationale and provide detailed, actionable protocols to guide your research and development efforts.
Section 1: A Versatile Intermediate for Rapid Library Synthesis
Scientific Rationale
The bromoethoxy group of this compound is a key functional handle for synthetic elaboration. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of chemical moieties, enabling the rapid generation of a library of derivatives from a common precursor. This approach is highly efficient in early-stage drug discovery for structure-activity relationship (SAR) studies.
By reacting the parent compound with various nucleophiles (e.g., amines, thiols, alcohols, phenols), researchers can explore how different functionalities at this position impact target binding, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Diverse Amine-Linked Library
This protocol details the parallel synthesis of a 96-well plate library of amine-linked derivatives.
1. Materials and Reagents:
-
This compound (MW: 268.11 g/mol )
-
A diverse library of primary and secondary amines (e.g., from commercial suppliers)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput setup)
-
LC-MS system for reaction monitoring and product verification
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.3 M stock solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 150 µL of the this compound stock solution (0.03 mmol).
-
Add 150 µL of the corresponding amine stock solution (0.045 mmol, 1.5 equivalents) to each well.
-
Add 12.4 mg of anhydrous K₂CO₃ (0.09 mmol, 3 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Heat the reaction block to 60°C and stir for 12-18 hours.
-
After cooling to room temperature, add 500 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and vortexing for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic (upper) layer to a new 96-well plate for analysis.
-
-
Analysis and Purification:
-
Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.
-
For promising "hits," scale up the synthesis and purify by flash chromatography or preparative HPLC.
-
Visualization of the Synthetic Strategy
Caption: Synthetic workflow for library generation.
Section 2: Design of Targeted Covalent Inhibitors (TCIs)
Scientific Rationale
Targeted Covalent Inhibitors (TCIs) offer a powerful modality for achieving high potency and prolonged duration of action.[10] They typically consist of a scaffold that provides reversible binding to a target protein and a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, serine, or lysine.
The bromoethoxy group in this compound can function as a mild electrophilic warhead. The 4-phenyl-4H-1,2,4-triazole core can be optimized for non-covalent binding to a target of interest. If a nucleophilic residue is present in or near the binding pocket, the bromoethoxy tail can be positioned to react, forming an irreversible bond. This strategy can be particularly effective for targets where achieving high affinity with reversible inhibitors is challenging.
Protocol: Screening for Covalent Target Engagement
This protocol outlines a mass spectrometry-based approach to confirm covalent modification of a target protein.
1. Materials and Reagents:
-
Purified target protein with a known or suspected nucleophilic residue in the active site.
-
This compound
-
Incubation buffer (e.g., PBS or HEPES, pH 7.4)
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for protein denaturation and alkylation.
-
Trypsin (proteomics grade)
-
LC-MS/MS system for intact protein analysis and peptide mapping.
2. Procedure:
-
Intact Protein Analysis:
-
Incubate the target protein (e.g., 5 µM) with varying concentrations of the test compound (e.g., 10-100 µM) at room temperature for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
Desalt the samples and analyze by ESI-MS.
-
Look for a mass shift corresponding to the addition of the compound fragment (mass of compound - HBr), which is approximately 187.07 Da.
-
-
Peptide Mapping to Identify Modification Site:
-
Incubate the protein with the compound as described above.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 37°C).
-
Alkylate free cysteines with IAM (55 mM, 30 min in the dark).
-
Dilute the sample to reduce the urea concentration to < 2 M and digest with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that show the expected mass modification. The MS/MS fragmentation pattern will pinpoint the exact residue that has been covalently labeled.
-
Data Presentation: Expected Mass Shift
| Analysis Type | Expected Observation | Mass Shift (Da) |
| Intact Protein MS | Covalent adduction to the protein | +187.07 |
| Peptide Mapping MS | Modification of a specific peptide | +187.07 |
Visualization of the Covalent Inhibition Mechanism
Caption: Mechanism of targeted covalent inhibition.
Section 3: A Linker for Proteolysis-Targeting Chimeras (PROTACs)
Scientific Rationale
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a "warhead" that binds the protein of interest, a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
The structure of this compound is well-suited for use in PROTAC synthesis. The bromoethoxy group can be readily converted into a linker of varying length and composition through reaction with nucleophiles (e.g., amino-PEG chains). The phenyl-triazole core itself can be part of the linker or a scaffold to which the warhead is attached.
Protocol: Synthesis of a PROTAC Precursor
This protocol describes the synthesis of an amine-terminated linker attached to the this compound core, ready for conjugation to an E3 ligase ligand.
1. Materials and Reagents:
-
This compound
-
Boc-protected diamine linker (e.g., Boc-amino-PEG2-amine)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC for purification
2. Procedure:
-
Linker Attachment:
-
Dissolve this compound (1 mmol) and Boc-amino-PEG2-amine (1.1 mmol) in anhydrous ACN (10 mL).
-
Add Cs₂CO₃ (3 mmol) to the solution.
-
Stir the reaction at 50°C for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified intermediate in DCM (5 mL).
-
Add TFA (1 mL) and stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA.
-
The resulting amine-terminated product is the PROTAC precursor, which can be used directly in the next step (amide coupling to an E3 ligase ligand).
-
-
Conjugation to E3 Ligase Ligand:
-
The amine-terminated precursor can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) using standard peptide coupling reagents like HATU or HBTU.
-
Visualization of the PROTAC Assembly
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Novel Triazole Compounds
Introduction: The Significance of Novel Triazole Antifungals
Triazole compounds represent a cornerstone in the management of fungal infections.[1][2] Their mechanism of action, which involves the inhibition of cytochrome P450-dependent 14α-demethylase, is crucial for disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This targeted disruption leads to a fungistatic or, in some cases, fungicidal effect.[4] The emergence of drug-resistant fungal strains necessitates a continuous search for new, more potent, and safer triazole derivatives.[2] This guide provides a comprehensive overview of robust and validated in vitro screening assays to evaluate the antimicrobial potential of novel triazole compounds, ensuring scientific integrity and providing actionable data for drug development professionals.
Guiding Principle: A Multi-Faceted Approach to Screening
A thorough evaluation of a novel triazole's antimicrobial properties requires a multi-pronged approach. Initial screening should determine the compound's spectrum of activity and potency, followed by more complex assays to assess its effect on microbial biofilms and its potential for cytotoxicity against mammalian cells. This tiered strategy ensures that only the most promising candidates, exhibiting high efficacy and a favorable safety profile, advance in the development pipeline.
Caption: A tiered workflow for screening novel triazole compounds.
Part 1: Primary Antimicrobial Susceptibility Testing
The initial step in evaluating a new triazole is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6] Broth microdilution is the gold-standard method for determining MIC values, while disk diffusion offers a simpler, qualitative screening alternative.[7][8]
Broth Microdilution Assay (CLSI M27/M38-A2 Standard)
This method provides a quantitative measure of a compound's potency and is highly reproducible when standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), are followed.[7][9]
Causality Behind Experimental Choices:
-
RPMI 1640 Medium: This medium is low in substances that might interfere with the activity of azole antifungals, providing a standardized environment for susceptibility testing.[7]
-
Inoculum Density: A standardized inoculum is critical for reproducibility. Too high a density can lead to falsely elevated MICs, while too low a density can result in underestimation of resistance.[7][8]
-
Incubation Conditions: A temperature of 35°C and an incubation period of 24-48 hours are optimal for the growth of most clinically relevant fungi.[7][10]
Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
-
Preparation of Compound Stock Solution: Dissolve the novel triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the triazole compound by adding 100 µL of the stock solution to the first well and transferring 100 µL to subsequent wells. The final drug concentrations typically range from 0.03 to 16 µg/mL.[11]
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microdilution plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[12]
Quality Control (QC): To ensure the validity of the results, include reference strains with known MIC values in each assay.[12][13][14] Commonly used QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[12][14][15]
Disk Diffusion Assay
This method is a simpler, more cost-effective way to screen for antimicrobial activity.[16][17] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will form around the disk.[16]
Protocol: Disk Diffusion for Fungi
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8]
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of the novel triazole compound onto the agar surface.[16]
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[16]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.[18] The size of the zone is proportional to the susceptibility of the organism to the compound.
Caption: Primary antifungal susceptibility testing workflows.
Part 2: Advanced Screening - Biofilm Inhibition and Eradication
Fungal biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antifungal therapies.[19][20] Therefore, assessing a novel triazole's activity against biofilms is a critical step.
Protocol: Biofilm Inhibition and Eradication Assay
This assay can be adapted to measure both the prevention of biofilm formation and the eradication of pre-formed biofilms.[21]
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10^6 CFU/mL in RPMI 1640) to the wells of a 96-well flat-bottom plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
For Inhibition Assay: Add serial dilutions of the novel triazole compound along with the fungal suspension at the beginning of the incubation period.
-
For Eradication Assay: After the 24-hour incubation for biofilm formation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Then, add fresh medium containing serial dilutions of the triazole compound and incubate for another 24 hours.[21]
-
Quantification of Biofilm:
-
Wash the wells with PBS.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates anti-biofilm activity.
-
Part 3: Safety and Selectivity - Cytotoxicity Assays
An ideal antimicrobial agent should be highly effective against pathogens while exhibiting minimal toxicity to host cells.[22][23] Cytotoxicity assays are essential for evaluating the safety profile of novel triazole compounds.[24][25]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24]
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the novel triazole compound to the cells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
Data Analysis and Interpretation
MIC Data: The MIC is a direct measure of a compound's potency. Lower MIC values indicate higher potency.
Zone of Inhibition Data: The diameter of the inhibition zone is qualitatively correlated with the MIC. Larger zones generally indicate greater susceptibility.
Biofilm Data: Results are typically expressed as the percentage of biofilm inhibition or eradication compared to the untreated control.
Cytotoxicity Data: The results are used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. The therapeutic index (TI) can then be calculated as the ratio of the IC50 to the MIC. A higher TI indicates greater selectivity for the fungal pathogen over host cells.
Table 1: Hypothetical Screening Data for Novel Triazole Compounds
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Biofilm Inhibition (%) at 4x MIC | HeLa Cell IC50 (µg/mL) | Therapeutic Index (vs. C. albicans) |
| Triazole-A | 0.5 | 1 | 85 | >100 | >200 |
| Triazole-B | 2 | 4 | 40 | 20 | 10 |
| Triazole-C | 8 | 16 | 15 | >100 | >12.5 |
| Fluconazole | 1 | 4 | 30 | >100 | >100 |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of novel triazole compounds. By systematically assessing antimicrobial potency, anti-biofilm activity, and cytotoxicity, researchers can effectively identify promising lead candidates for further development. Adherence to standardized methodologies and the inclusion of appropriate quality controls are paramount for generating reliable and reproducible data, ultimately accelerating the discovery of new and effective antifungal agents.
References
- Triazole antifungals | Research Starters - EBSCO.
- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.
- Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isol
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC.
- Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH.
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH.
- MICs determined via the CLSI broth microdilution method | Download Table - ResearchG
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI.
- (PDF)
- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central.
- Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—L
- Triazole compounds studied and their observed and predicted antimicrobial activities - ResearchG
- Antifungal Testing Disks Guide | PDF | Microbiology | Clinical Medicine - Scribd.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals.
- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
- Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods | JAC-Antimicrobial Resistance | Oxford Academic.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central.
- Antifungal susceptibility testing by the disk diffusion method. Strain...
- In Vitro Cytotoxicity Assays: Applic
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals.
- Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide - MDPI.
- Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview - YouTube.
- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI.
- (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST)
- The comparative MIC values (µg mL-1 ) of the newly synthesized triazole...
- Determination of Minimum Inhibitory Concentration (Mic) of Some Novel Triazole Derivative | PDF | Antimicrobial | Microbiology - Scribd.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com.
- Microbiology guide to interpreting minimum inhibitory concentr
Sources
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 13. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. kosheeka.com [kosheeka.com]
Application Notes & Protocols: Comprehensive Evaluation of the Anticancer Activity of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The 1,2,4-triazole scaffold is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities, including significant potential in anticancer agent development.[1][2][3][4] Numerous approved drugs, such as Letrozole and Anastrozole, feature this core moiety, highlighting its clinical relevance.[3] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of novel 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole derivatives. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and reproducible assessment of cytotoxic potential and the underlying mechanisms of action. The protocols detailed herein—from initial cytotoxicity screening to in-depth analysis of apoptosis and cell cycle perturbation—are designed to be self-validating systems, equipping researchers to generate high-integrity data for preclinical drug discovery.
Section 1: Guiding Principles & Experimental Strategy
The preclinical evaluation of a novel chemical entity requires a multi-faceted approach. An initial screen for general cytotoxicity is essential to identify promising candidates and determine effective concentration ranges. Subsequently, mechanistic studies are crucial to understand how these compounds exert their effects at a cellular level. This tiered strategy, outlined below, ensures an efficient and logical progression from broad screening to focused investigation.
Caption: High-level workflow for anticancer drug evaluation.
Section 2: Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[5] Its utility in high-throughput screening of anticancer compounds is well-established.[6][7] The core principle relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases, primarily succinate dehydrogenase, which are active only in metabolically viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Materials & Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended. Common choices for screening triazole derivatives include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma).[8][9][10][11][12]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Stock solutions of this compound derivatives (e.g., 10 mM in sterile DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light.
-
Solubilization Buffer: DMSO or an acidified isopropanol solution (e.g., isopropanol with 0.04 N HCl).
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader (absorbance at 570-590 nm).
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase using trypsinization.
-
Perform a cell count (e.g., using a hemocytometer) and calculate the required volume for a cell density of 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Rationale: Using cells in the log phase ensures uniform metabolic activity. Seeding density must be optimized to prevent confluence or cell starvation during the assay period.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
After 24 hours, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.
-
Crucial Controls: Include "untreated" wells (medium only) and "vehicle" wells (medium with the highest concentration of DMSO used, typically <0.5%).[13]
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation & Solubilization:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[6][13]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the crystals.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at 590 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis & Interpretation
-
Calculation of Cell Viability: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that inhibits cell growth by 50%.[7] This value is determined by plotting % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 48 | 8.5 ± 0.7 |
| Derivative 1 | A549 | 48 | 15.2 ± 1.3 |
| Derivative 2 | MCF-7 | 48 | 25.1 ± 2.1 |
| Derivative 2 | A549 | 48 | 42.8 ± 3.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 ± 0.1 |
Table 1: Example data summary for cytotoxicity screening.
Section 3: Protocol for Apoptosis Detection (Annexin V-FITC / PI Assay)
Scientific Principle
A key question following a positive cytotoxicity result is whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry method to distinguish these populations.[14][15] The principle is based on two key cellular events:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is externalized.[14][15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[16]
Dual staining allows for the differentiation of four cell populations: Viable (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic/Necrotic (Annexin V⁺/PI⁺), and Necrotic (Annexin V⁻/PI⁺).[14]
Caption: Workflow for Annexin V / Propidium Iodide Apoptosis Assay.
Materials & Reagents
-
Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer.
-
Cells and Test Compound: Cells treated with the triazole derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Controls: Untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control).[14]
-
Equipment: Flow cytometer, centrifuge, sterile tubes.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed and treat cells in 6-well plates as described for the MTT assay. Use the compound's IC₅₀ concentration.
-
After incubation, collect the culture medium, which contains floating (potentially apoptotic) cells.[16]
-
Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the cells from the supernatant.
-
Rationale: Collecting both floating and adherent cells is critical for an accurate quantification of the total apoptotic population.
-
-
Staining Procedure:
-
Centrifuge the collected cell suspension (1-5 x 10⁵ cells) at 300 x g for 5 minutes.[14]
-
Wash the cell pellet once with cold 1X PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. The calcium ions (CaCl₂) in this buffer are essential for Annexin V binding to PS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation
The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis. The four quadrants represent the different cell populations.
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells |
Table 2: Interpretation of Annexin V/PI flow cytometry data. An effective pro-apoptotic compound will cause a significant shift of cells from the viable quadrant (Q3) to the early (Q4) and late (Q2) apoptotic quadrants.
Section 4: Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
Scientific Principle
Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17][18] Flow cytometry using a DNA-binding fluorescent dye is the standard method for analyzing cell cycle distribution.[19] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted upon laser excitation is directly proportional to the cell's DNA content.[20] This allows for the clear distinction of cell populations:
-
G0/G1 Phase: Cells with a normal (2n) complement of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication and have a doubled (4n) DNA content.
-
Sub-G1 Phase: A peak representing apoptotic cells with fragmented DNA, which leaks out during staining, resulting in less-than-2n DNA content.
Materials & Reagents
-
Cells and Test Compound: Treated as in previous protocols.
-
Fixative: Ice-cold 70% ethanol.
-
Staining Solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Equipment: Flow cytometer, centrifuge, sterile tubes.
Step-by-Step Protocol
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample after treatment.
-
Wash the cell pellet with PBS.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[21]
-
Rationale: Dropwise addition of cold ethanol while vortexing is critical to prevent cell clumping and ensure uniform fixation. Ethanol permeabilizes the membrane for dye entry and preserves DNA integrity.
-
Fix the cells for at least 30 minutes at 4°C (or store for up to 2 weeks at -20°C).[21]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.[21]
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Rationale: RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of cell counts versus fluorescence intensity.
-
Use modeling software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[21]
-
Data Interpretation
A typical histogram will show a large G0/G1 peak, a smaller G2/M peak at twice the fluorescence intensity, and the S phase population in between. An accumulation of cells in any particular phase (e.g., an increase in the G2/M peak) compared to the untreated control indicates cell cycle arrest at that checkpoint.
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Untreated Control | 2.1 | 55.4 | 28.3 | 14.2 |
| Derivative 1 (IC₅₀) | 15.8 | 10.2 | 8.5 | 65.5 |
Table 3: Example data for cell cycle analysis, showing a clear G2/M arrest induced by Derivative 1.
Section 5: Contextualizing the Mechanism of Action
The 1,2,4-triazole scaffold is known to interact with a variety of biological targets to exert its anticancer effects. The results from the apoptosis and cell cycle assays provide crucial clues to narrow down the potential mechanism of the specific this compound derivatives being tested.
Caption: Potential mechanisms of action for 1,2,4-triazole anticancer agents.
Known mechanisms for this class of compounds include:
-
Enzyme Inhibition: Many triazole derivatives function as potent inhibitors of kinases (such as EGFR and BRAF), which are critical for cell signaling and proliferation.[22][23] Others are known aromatase inhibitors, relevant in hormone-dependent cancers.[8][9][12]
-
Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, leading to mitotic arrest and apoptosis, which would be observed as a G2/M arrest in the cell cycle analysis.[23]
-
DNA Intercalation: Certain derivatives can insert into the DNA helix, disrupting replication and transcription, which can trigger cell cycle checkpoints and cell death.[22]
The experimental data gathered from the protocols in this guide will allow researchers to form a hypothesis about which of these (or other) pathways is being modulated, guiding future target identification and validation studies.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). NIH.
- MTT assay protocol. (n.d.). Abcam.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Assaying cell cycle status using flow cytometry. (n.d.). NIH.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Cell cycle analysis. (n.d.). Wikipedia.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). NIH.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021).
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (n.d.). PubMed.
- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). PubMed.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed.
- Synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives. (n.d.).
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. (n.d.). NIH.
- (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate.
Sources
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Scaffolds in the Synthesis of Heterocyclic Compounds
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of all biologically active molecules containing at least one heterocyclic ring.[1][2] Their prevalence in nature and their therapeutic importance have made the efficient synthesis of diverse and complex heterocyclic structures a paramount goal in drug discovery and development.[3][4][5][6] A powerful and elegant strategy that has emerged to meet this challenge is the use of molecular scaffolds. These are core structures that can be systematically elaborated with various functional groups to generate libraries of related compounds. This approach not only streamlines the synthetic process but also allows for a methodical exploration of the chemical space around a biologically relevant core.[7]
This document provides an in-depth guide to the application of scaffolds in heterocyclic synthesis, with a focus on practical, field-proven protocols. We will delve into the rationale behind the selection of specific scaffolds and synthetic methodologies, offering detailed experimental procedures and mechanistic insights. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ scaffolds in their own synthetic endeavors.
The Power of Scaffolding in Heterocyclic Synthesis
The concept of a "privileged scaffold" is central to modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutics.[7] By using a common scaffold as a starting point, chemists can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies, a critical step in optimizing the potency and selectivity of a drug candidate.
Nitrogen-containing heterocycles are particularly prominent as scaffolds due to their diverse biological activities and their prevalence in natural products.[2][8][9] Scaffolds such as pyridines, indoles, and quinolines are frequently encountered in approved drugs and serve as inspiration for the design of new synthetic targets.[10][11]
Featured Scaffold & Synthesis Protocol: The Pauson-Khand Reaction for Fused Heterocycles
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct a cyclopentenone ring.[12][13] This reaction has proven to be exceptionally valuable for the synthesis of complex polycyclic and heterocyclic systems, particularly when employed in an intramolecular fashion.[14][15][16]
Mechanistic Rationale
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a cobalt-alkyne complex. This is followed by coordination of the alkene and subsequent migratory insertion steps involving carbon monoxide to form the five-membered ring. The choice of metal catalyst (typically cobalt, but rhodium and palladium have also been used) and reaction conditions can influence the efficiency and selectivity of the reaction.
Caption: Generalized mechanism of the Pauson-Khand reaction.
Experimental Protocol: Synthesis of an Azabicyclo[3.3.1]nonane Derivative
This protocol describes the synthesis of an azabridged bicyclic structure, a key scaffold in various natural products, using an intramolecular Pauson-Khand reaction.[14]
Materials:
-
cis-2,6-disubstituted N-acyl piperidine enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Enyne Substrate: The starting enyne can be readily prepared from 4-methoxypyridine in a few steps, as described in the literature.[14] Ensure the substrate is pure and dry before proceeding.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the enyne substrate (1.0 eq) in anhydrous toluene to a concentration of 0.1 M.
-
Addition of Cobalt Complex: To the stirred solution, add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. The color of the solution will typically change, indicating complex formation.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours to allow for complete formation of the alkyne-cobalt complex.
-
Cycloaddition: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The excess cobalt carbonyl can be quenched by carefully adding a few drops of an oxidizing agent (e.g., a solution of iodine in ethanol) or by exposing the reaction mixture to air with vigorous stirring.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired azabicyclo[3.3.1]nonane derivative.
Data Summary:
| Substrate | Product | Yield (%) |
| cis-2,6-disubstituted N-acyl piperidine enyne | Fused cyclopentenone | 60-85% |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Multicomponent Reactions: A Paradigm of Efficiency in Heterocyclic Synthesis
Multicomponent reactions (MCRs) are a class of chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[17] MCRs are highly valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity.[18]
The Ugi and Passerini Reactions: Pillars of MCR Chemistry
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs that have found widespread application in the synthesis of peptide-like scaffolds and other complex heterocyclic systems.[19][20][21][22]
The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to produce an α-acyloxyamide.[20] The Ugi reaction extends this by incorporating a primary amine, leading to the formation of a dipeptide scaffold.[19][20]
Caption: Comparison of Passerini and Ugi multicomponent reactions.
Protocol: Ugi Four-Component Synthesis of a Benzimidazole Derivative
This protocol outlines a one-pot synthesis of a multi-substituted benzimidazole, a privileged scaffold in medicinal chemistry, via a combined Ugi and aza-Wittig reaction.[21]
Materials:
-
2-Aminobenzoyl azide derivative
-
Aldehyde
-
Carboxylic acid
-
Isocyanide
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminobenzoyl azide derivative (1.0 eq), the aldehyde (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of 3-methyl-1-phenyl-2-phospholene 1-oxide to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization to yield the poly-substituted benzimidazole product.
The Versatility of Dicarbonyl Compounds as Scaffolds
β-Dicarbonyl compounds are exceptionally versatile building blocks in heterocyclic synthesis.[23][24] Their unique reactivity, characterized by the acidity of the α-protons and the presence of two electrophilic carbonyl centers, allows them to participate in a wide array of cyclization and condensation reactions.[25][26]
Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine Scaffold
This protocol describes a green, multicomponent synthesis of a pyrano[2,3-d]pyrimidine, a scaffold with notable biological activity, using a barbituric acid derivative as the β-dicarbonyl component.[27]
Materials:
-
Barbituric acid or a derivative (e.g., N,N-dimethylbarbituric acid)
-
Aryl aldehyde
-
Malononitrile
-
Ethanol (as a green solvent)
-
Mefenamic acid (as a catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the barbituric acid derivative (1.0 eq), the aryl aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of mefenamic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. High yields are typically achieved within a few hours.[27]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Data Summary:
| Aryl Aldehyde | Product | Yield (%) |
| Benzaldehyde | 5-cyano-6-imino-1,3-dimethyl-5-phenyl-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-2,4-dione | 90-98% |
| 4-Chlorobenzaldehyde | 5-cyano-6-imino-1,3-dimethyl-5-(4-chlorophenyl)-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-2,4-dione | 90-98% |
| 4-Methoxybenzaldehyde | 5-cyano-6-imino-1,3-dimethyl-5-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-2,4-dione | 90-98% |
Yields are representative and based on reported literature.[27]
Conclusion
The strategic use of scaffolds is an indispensable tool in the synthesis of heterocyclic compounds for drug discovery and development. By leveraging well-established and versatile scaffolds, researchers can efficiently generate libraries of diverse molecules for biological screening. The protocols and mechanistic insights provided in this guide for the Pauson-Khand reaction, multicomponent reactions like the Ugi and Passerini reactions, and the use of dicarbonyl compounds offer a practical framework for the application of these powerful synthetic strategies. As synthetic methodologies continue to advance, the role of scaffolding in the rapid and rational design of novel heterocyclic therapeutics will undoubtedly continue to expand.
References
- The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (-)-Alstonerine. PubMed.
- Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review. Der Pharma Chemica.
- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences.
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex N
- A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
- Green Synthesis of Therapeutically Active Heterocyclic Scaffolds: A Review. Semantic Scholar.
- The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Non-gas CO surrogates in the Pauson-Khand reaction for heterocycle's formation.
- Green Synthesis of Therapeutically Active Heterocyclic Scaffolds: A Review. OUCI.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- The Passerini and Ugi reactions.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
- Co-Mediated Ring Forming Reactions. Chemistry LibreTexts.
- Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
- Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry.
- Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- Multicomponent reactions for the synthesis of heterocycles. PubMed - NIH.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Semantic Scholar.
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI.
- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applic
- Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced M
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing.
- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Dicarbonyl compounds in the synthesis of heterocycles under green conditions.
- Dicarbonyl compounds in the synthesis of heterocycles under green conditions. OUCI.
- The role of dicarbonyl compounds in non-enzymatic crosslinking: a structure-activity study. PubMed.
- From β‑Dicarbonyl Chemistry to Dynamic Polymers. PMC - PubMed Central.
- Synthesis Using Beta-dicarbonyl Compounds. YouTube.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Green Synthesis of Therapeutically Active Heterocyclic Scaffolds: A Review | Semantic Scholar [semanticscholar.org]
- 6. Green Synthesis of Therapeutically Active Heterocyclic Scaffolds: A Review [ouci.dntb.gov.ua]
- 7. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 8. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. organicreactions.org [organicreactions.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (-)-Alstonerine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Dicarbonyl compounds in the synthesis of heterocycles under green conditions [ouci.dntb.gov.ua]
- 25. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific two-step synthesis. We provide in-depth, field-proven insights to help you improve your reaction yields, minimize impurities, and ensure the reproducibility of your results.
The synthesis involves the formation of a 4-(2-hydroxyphenyl)-4H-1,2,4-triazole intermediate, followed by an etherification reaction with 1,2-dibromoethane. The critical second step is a Williamson ether synthesis , a robust but nuanced SN2 reaction that requires careful control of conditions to achieve high yields.[1][2] This guide focuses primarily on troubleshooting this crucial etherification step.
Visualizing the Synthetic Pathway
Understanding the reaction and potential side reactions is critical for effective troubleshooting. The diagrams below illustrate the intended synthetic route and the competing reactions that can lower your yield.
Caption: Overall two-step synthesis pathway.
Sources
Technical Support Center: Navigating the Purification of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Welcome to the technical support guide for the purification of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique combination of a triazole ring, a substituted phenyl group, and a reactive bromoethoxy chain presents specific challenges in achieving high purity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification protocols.
Diagram: Potential Impurity Formation Pathways
Below is a diagram illustrating the likely synthetic precursors and potential side-products that may arise during the synthesis of the target molecule, which are critical to consider during the purification process.
Caption: Synthetic pathway and common impurities for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Purification Strategy
Question 1: What is the general purification strategy for this compound after synthesis?
Answer: A multi-step approach is typically recommended.
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and highly polar starting materials. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. However, be cautious as excessive exposure to strong bases can promote the elimination of HBr from your product to form an undesired vinyl ether.
-
Column Chromatography: This is the primary method for separating the target compound from closely related organic impurities.[1] Due to the polarity of the triazole moiety, normal-phase silica gel chromatography is often effective.
-
Recrystallization: If the product from chromatography is not sufficiently pure or if you obtain an oil, recrystallization can be an excellent final polishing step to yield a crystalline solid.
Column Chromatography Challenges
Question 2: My compound is streaking badly on the silica gel column. How can I improve the separation?
Answer: Streaking on silica gel is a common issue with polar compounds like triazoles, often due to strong interactions with the acidic silica surface.[2] Here are several strategies to address this:
-
Solvent System Modification:
-
Add a Polar Modifier: Incorporating a small amount of a more polar solvent like methanol (0.5-2%) or isopropanol in your ethyl acetate/hexane or dichloromethane mobile phase can help to reduce tailing by competing for the active sites on the silica.
-
Use of Triethylamine (TEA): If your compound is basic or sensitive to the acidic nature of silica, adding 0.1-1% triethylamine to your eluent can deactivate the silica gel and lead to much sharper peaks.[3]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For compounds that are particularly acid-sensitive, switching to neutral alumina can be a good alternative to silica gel.
-
Reverse-Phase Chromatography (C18): If normal-phase chromatography consistently fails, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water can be very effective, especially for separating compounds with different hydrophobicities.[4][5]
-
Question 3: I am having trouble separating my product from a very non-polar impurity. What should I do?
Answer: If you have a non-polar impurity, likely unreacted starting material or a side product, you can use a gradient elution technique.
-
Gradient Elution: Start with a very non-polar solvent system (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate) to first elute the non-polar impurity.[3] Once the non-polar spot is off the column (monitored by TLC), you can gradually increase the polarity of the mobile phase to elute your more polar product.
Table 1: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting conditions) | Target Compound Rf | Notes |
| Silica Gel | 30-50% Ethyl Acetate in Hexanes | ~0.3 | Adjust polarity based on TLC. |
| Silica Gel | 1-5% Methanol in Dichloromethane | ~0.3 | Good for more polar compounds. |
| Deactivated Silica | 30% Ethyl Acetate in Hexanes + 0.5% TEA | ~0.3-0.4 | For acid-sensitive compounds.[3] |
| Reverse Phase (C18) | 50-70% Acetonitrile in Water | Varies | Excellent for separating based on hydrophobicity.[4] |
Recrystallization and Product Isolation Issues
Question 4: My purified product is an oil, but I expected a solid. How can I induce crystallization?
Answer: "Oiling out" during recrystallization is a common problem, often caused by residual impurities that depress the melting point or inhibit crystal lattice formation.[2]
-
Purity Check: First, ensure your compound is sufficiently pure by TLC or ¹H NMR. If significant impurities are present, another round of chromatography may be necessary.
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent pair.
-
Single Solvent: A good single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Pair: Use a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is insoluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Isopropanol | Often a good choice for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile solvent pair for adjusting polarity. |
| Toluene | The aromatic nature can aid in dissolving the compound while hot. |
| Ethanol / Water | A polar solvent system that can be effective. |
Impurity-Specific Challenges
Question 5: I suspect I have an impurity from the elimination of HBr from the bromoethoxy side chain. How can I identify and remove it?
Answer: The elimination of HBr to form 4-(2-(vinyloxy)phenyl)-4H-1,2,4-triazole is a plausible side reaction, especially if the reaction or purification was conducted at high temperatures or with a strong base.
-
Identification:
-
¹H NMR: Look for the appearance of characteristic vinyl protons (signals typically between 4.0 and 7.0 ppm) and the disappearance of the ethyl pattern from the bromoethoxy group.
-
Mass Spectrometry: The elimination product will have a molecular weight that is 81 units (the mass of HBr) less than your target compound.
-
-
Removal:
-
Chromatography: This impurity should be less polar than your desired product due to the loss of the bromine atom. Careful column chromatography, potentially with a shallow gradient, should allow for its separation.
-
Avoid Basic Conditions: During workup and purification, use mild bases (like NaHCO₃) and avoid prolonged exposure to stronger bases (like NaOH or K₂CO₃) and high heat.
-
Diagram: Purification Workflow
This diagram outlines a logical workflow for the purification of this compound.
Caption: Recommended workflow for the purification and isolation of the target compound.
References
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
- Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase - ResearchGate.
- Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography | Request PDF - ResearchGate.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
Sources
Technical Support Center: Synthesis of Substituted Phenyl Triazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted phenyl triazoles. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation of unwanted side products. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the causality behind each experimental step. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of triazole synthesis, ensuring the integrity and purity of your target compounds.
Section 1: The Workhorse - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction is the most prevalent method for synthesizing 1,4-disubstituted phenyl triazoles due to its reliability and mild conditions. However, several side reactions can compromise yield and purity.[1][2]
Frequently Asked Questions (CuAAC)
Q1: My CuAAC reaction is sluggish or fails completely. What are the likely causes?
A1: Reaction failure in CuAAC often points to the inactivation of the catalyst or issues with the starting materials.[3] The primary culprit is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.[3][4] Additionally, ensure your phenyl azide and alkyne starting materials are pure and have not degraded during storage. Azides, in particular, can be unstable and should be stored cold and protected from light.[3]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this and how can I prevent it?
A2: You are likely observing the formation of a symmetrical 1,3-diyne, a result of the Glaser-Hay oxidative homocoupling of your terminal alkyne.[5][6][7] This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.[4][5] It becomes particularly problematic when the desired cycloaddition is slow, allowing more time for the homocoupling to occur.
Q3: Can the choice of ligand affect side reactions?
A3: Absolutely. Ligands are critical not only for accelerating the desired reaction but also for stabilizing the Cu(I) catalyst against oxidation and disproportionation.[3][8][9] A well-chosen ligand, like TBTA or THPTA, can significantly limit side reactions by protecting the copper center and enhancing the rate of triazole formation over competing pathways like Glaser coupling.[10][11] However, using a large excess of certain ligands can sometimes inhibit the reaction.[11]
Troubleshooting Guide: Common CuAAC Problems
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield / No Product | 1. Cu(I) Oxidation: The active catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen.[3][4] 2. Inhibitory Buffer/Solvent Components: Chelating agents (e.g., Tris buffer) can sequester the copper catalyst.[3] 3. Reagent Degradation: Phenyl azides can be thermally or photolytically unstable.[3] | 1. Inert Atmosphere: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-20 mins) and run the reaction under an inert atmosphere.[3] Use a sufficient excess of a reducing agent like sodium ascorbate to continuously regenerate Cu(I).[3][4] 2. Buffer Choice: Switch to non-coordinating buffers such as HEPES or phosphate.[3] 3. Reagent Quality: Use freshly prepared or purified starting materials. Confirm their integrity via NMR or other analytical methods before use. |
| Glaser Coupling Byproduct | Oxygen Contamination: Oxygen facilitates the oxidative homocoupling of the alkyne starting material.[5][6] This is often exacerbated by slow reaction rates. | Rigorous Degassing: As above, the exclusion of oxygen is paramount. Increase Reducing Agent: Add an excess of sodium ascorbate to maintain a reducing environment, which prevents the oxidation required for the Glaser mechanism.[5] Optimize Ligand: Use a proven Cu(I)-stabilizing ligand to accelerate the desired CuAAC pathway, outcompeting the homocoupling reaction.[8][9] |
| Oxidative Damage to Substrates | Reactive Oxygen Species (ROS): The combination of copper, ascorbate, and oxygen can generate ROS (e.g., hydrogen peroxide), which can damage sensitive functional groups on your substrates, particularly on biomolecules like peptides (e.g., oxidizing methionine or cysteine).[10][12] | Use a Sacrificial Ligand: Ligands like THPTA can act as sacrificial reductants, intercepting ROS before they damage the substrate.[10] Using a 2-5 fold excess of ligand to copper is often beneficial.[10] Order of Addition: Pre-mix the CuSO₄ and the ligand before adding them to the substrate solution. Initiate the reaction last by adding the sodium ascorbate.[10] |
| Difficulty Removing Copper | Product Chelation: The nitrogen atoms of the newly formed triazole ring can chelate strongly to copper ions, making removal difficult.[13] | Aqueous Wash with Chelator: Wash the reaction mixture's organic solution with an aqueous solution of a strong chelating agent like EDTA.[14][15] Ammonia Wash: For products soluble in non-polar organic solvents, washing with a dilute aqueous ammonia solution can be effective. The ammonia forms a deep blue tetraamminecopper(II) complex that is highly water-soluble.[15] Solid-Phase Scavengers: Pass a solution of your product through a plug of silica gel or a specialized copper scavenging resin.[15] |
Section 2: The Regiochemical Alternative - Ruthenium-Catalyzed Cycloaddition (RuAAC)
For the synthesis of 1,5-disubstituted phenyl triazoles, ruthenium catalysis is the method of choice.[1][16] Its mechanism is distinct from CuAAC, proceeding through a ruthenacycle intermediate, which leads to the opposite regioselectivity.[17][18][19]
Frequently Asked Questions (RuAAC)
Q1: My RuAAC reaction is producing a mixture of 1,4- and 1,5-isomers. Why is my regioselectivity poor?
A1: While RuAAC is highly selective for the 1,5-isomer, poor selectivity can arise from several factors.[17][20] The electronic nature of the alkyne substituent plays a key role; steric hindrance and the specific ruthenium catalyst used (e.g., CpRuCl(PPh₃)₂ vs. CpRuCl(COD)) also influence the outcome.[17][19] In some cases, competing thermal cycloaddition could contribute to the 1,4-isomer if high temperatures are used, though this is less common.
Q2: Are RuAAC reactions sensitive to the substituents on the phenyl azide?
A2: Yes. The reaction generally works well for aryl azides with both electron-donating and moderately electron-deficient groups.[20] However, some reports indicate that aryl azides with strongly electron-withdrawing groups may be less tolerated in reactions with certain alkynes compared to CuAAC.[21] The success often depends on the specific combination of azide and alkyne partners.
Troubleshooting Guide: Common RuAAC Problems
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield | Catalyst Inactivity: The ruthenium catalyst may not be sufficiently active for your specific substrates. Poor Substrate Solubility: RuAAC is often run in non-polar solvents like toluene or DCE, where complex substrates may have limited solubility.[16] | Catalyst Choice: Screen different ruthenium catalysts. Cp*RuCl(COD) is often highly effective at ambient temperatures.[17] Solvent Optimization: While less common, explore other non-protic solvents to improve substrate solubility. Ensure the solvent is anhydrous. |
| Poor Regioselectivity | Electronic/Steric Mismatch: The electronic and steric properties of your specific azide and alkyne substrates may disfavor the formation of the required ruthenacycle intermediate for the 1,5-isomer.[17][21] Reaction Temperature: Excessively high temperatures might initiate a non-catalyzed thermal reaction, which produces isomeric mixtures.[1] | Substrate Modification: If possible, modify substituents to favor the desired regioselectivity. Computational studies suggest the first C-N bond forms between the more electronegative alkyne carbon and the terminal azide nitrogen.[19] Lower Temperature: Run the reaction at the lowest effective temperature. Many RuAAC reactions proceed efficiently at or slightly above room temperature.[22] |
Section 3: General Issues & Best Practices
FAQ: Substrate and Purification Considerations
Q1: How do electron-donating or -withdrawing groups on the phenyl azide affect the reaction rate?
A1: In general, electron-withdrawing groups on the phenyl azide can enhance the reaction rate in cycloadditions by lowering the energy of the azide's LUMO, making it more susceptible to nucleophilic attack by the alkyne.[23] Conversely, electron-donating groups can decrease the rate. Phenyl azide itself is considered only moderately reactive.
Q2: What are the best general strategies for purifying substituted phenyl triazoles?
A2: The purification strategy depends on the product's properties and the specific impurities present.
-
Chromatography: Silica gel column chromatography is the most common method. For highly polar triazoles that may streak on silica, consider reverse-phase (C18) chromatography or adding a small amount of a polar modifier (like methanol) to the eluent.[14]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Extraction: As discussed, liquid-liquid extraction with chelating agents is crucial for removing residual metal catalysts post-reaction.[14][15]
Section 4: Key Protocols & Visualizations
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
-
To a vial, add the phenyl azide (1.0 eq), the alkyne (1.0-1.2 eq), and a suitable solvent (e.g., THF/water 4:1) to achieve a concentration of ~0.1 M.
-
Sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).
-
To the reaction vial under inert atmosphere, add the sodium ascorbate solution (0.1-0.3 eq).
-
Add the copper(II) sulfate solution (0.01-0.05 eq).
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and proceed with aqueous workup and purification.
Protocol 2: Post-Reaction Copper Removal via EDTA Wash
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of disodium EDTA.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Visualizing the Process
Caption: A troubleshooting workflow for common CuAAC issues.
Caption: Competing reaction pathways in CuAAC synthesis.
References
- Benchchem. Technical Support Center: Azide-Alkyne Cycloaddition Reactions.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558.
- Bugden, F. E., Bage, A. D., Bajaj, A., Wang, B., & Greenhalgh, M. D. (2025). Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. Advanced Synthesis & Catalysis.
- Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., & Moosavi-Movahedi, A. A. (2025). Ligand Tricks for Faster Clicks: Bioconjugation via CuAAC Reaction. Chemical Communications.
- Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., Klivansky, L. M., Marlow, F. L., Liu, Y., & Wu, P. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(35), 8051–8056. Available from: [Link]
- Ghashghaee, M., & Tork, F. (2015). 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. Journal of the Iranian Chemical Society, 13, 719-727.
- Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.
- Greenhalgh, M. D. (2025). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. ChemRxiv.
-
Konkolewicz, D., Wang, Y., Kulis, J., Kumacheva, E., & Matyjaszewski, K. (2013). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 46(22), 8749–8772. Available from: [Link]
-
Jasiński, R., & Ríos-Gutiérrez, M. (2023). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers, 10(20), 5029-5040. Available from: [Link]
- Jasiński, R., & Ríos-Gutiérrez, M. (2023). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers, 10(20), 5029-5040.
- Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. J. T. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, 5, 5378.
-
Cano, C., Guijarro, D., & Yus, M. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. The Journal of Organic Chemistry, 75(1), 244-247. Available from: [Link]
-
Slepokura, K. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available from: [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. Available from: [Link]
-
Qin, A., & Dong, Y. (2011). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 16(12), 10333-10352. Available from: [Link]
-
Vo, V. D., Do, T. P. T., & Nguyen, N. T. (2019). SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLE VIA MULTI-COMPONENT REACTION. Vietnam Journal of Chemistry, 57(1), 77-80. Available from: [Link]
- Li, Y., et al. (2025). Understanding the impact of triazoles on female fertility and embryo development. Heliyon.
-
Staskewicz, C. P., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 4, 1-7. Available from: [Link]
-
De Nino, A., et al. (2018). Synthesis of 1,5-Functionalized 1,2,3-Triazoles Using Ionic Liquid/Iron(III) Chloride as an Efficient and Reusable Homogeneous Catalyst. Molecules, 23(11), 2969. Available from: [Link]
- Benchchem. Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1079-1088. Available from: [Link]
-
Kovacic, P., & Somanathan, R. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 1, 103. Available from: [Link]
-
Wiley. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Advanced Synthesis & Catalysis. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Journal of the American Chemical Society, 132(33), 11394-11395. Available from: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 86, 131. Available from: [Link]
-
Siiskonen, A., et al. (2015). Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. ACS Combinatorial Science, 17(9), 522-527. Available from: [Link]
-
Wang, P., et al. (2024). Synthesis of triazole AD-1 derivatives and its mechanism of mediating DNA damage of ROS in lung cancer cells. Bioorganic Chemistry, 149, 107457. Available from: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
Filimonov, V. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available from: [Link]
-
Wikipedia. Glaser coupling. Available from: [Link]
-
Glen Research. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12). Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]
-
Wang, P., et al. (2023). Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB. Bioorganic & Medicinal Chemistry Letters, 96, 129505. Available from: [Link]
-
Zhang, L., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14838-14886. Available from: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. Available from: [Link]
-
El-Shishtawy, R. M., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 91. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 19. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 4H-1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, ensuring optimal outcomes for your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
The N-alkylation of 4H-1,2,4-triazoles is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules. However, the ambident nucleophilic nature of the triazole ring, which can exist in 1H and 4H tautomeric forms, presents a significant challenge in controlling the regioselectivity of the alkylation. The reaction can lead to a mixture of N1- and N2-substituted isomers, often with poor selectivity, complicating purification and reducing the overall yield of the desired product. This guide provides practical, field-proven insights to help you overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-alkylation of 4H-1,2,4-triazoles in a question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the formation of one isomer over the other?
Answer:
Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by a combination of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent.
-
Steric Hindrance: The substituents on the triazole ring and the alkylating agent play a crucial role. Bulky substituents on the triazole ring, particularly at positions 3 and 5, will sterically hinder the N1 position, thereby favoring alkylation at the less hindered N2 position. Conversely, using a bulky alkylating agent can also favor the more accessible N2 position.
-
Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the overall nucleophilicity but may favor alkylation at a specific nitrogen based on the resulting stability of the product.
-
Reaction Conditions:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the triazole. The counter-ion of the base can also influence selectivity. For instance, using cesium carbonate (Cs2CO3) in a polar apathetic solvent like DMF can sometimes enhance selectivity due to the formation of specific ion pairs.[1]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. The polarity and coordinating ability of the solvent can influence the solvation of the triazole anion and the transition state, thereby affecting the N1/N2 ratio. In some cases, less polar solvents like THF have been used with bases like DBU to achieve good selectivity.[2]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.[3]
-
Question 2: The overall yield of my N-alkylation reaction is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in N-alkylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4]
-
Incomplete Deprotonation: Ensure that the triazole is fully deprotonated before adding the alkylating agent. This can be achieved by using a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) and allowing sufficient time for the deprotonation to complete.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters. If the reaction is too slow, consider increasing the temperature. However, be mindful that higher temperatures can also lead to side reactions and decomposition.[5] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Purity of Reagents and Solvents: Impurities in the starting materials or the presence of water in the solvent can significantly impact the reaction outcome. Ensure that your triazole, alkylating agent, and solvents are of high purity and that anhydrous conditions are maintained, especially when using moisture-sensitive reagents like NaH.[4]
-
Side Reactions: The alkylating agent can react with the solvent (e.g., DMF at high temperatures) or undergo elimination reactions, especially with stronger bases.[5] Consider using a more stable solvent or a milder base if side reactions are suspected.
Question 3: I am struggling to separate the N1 and N2 isomers. Are there any strategies to facilitate their purification?
Answer:
The separation of N1 and N2 isomers can be challenging due to their similar polarities.
-
Chromatography: Column chromatography on silica gel is the most common method for separation. A careful selection of the eluent system is key. Often, a gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is required. Trying different solvent systems is often necessary.
-
Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method. This may involve dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly to selectively crystallize one isomer.
-
Derivatization: In some challenging cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The derivative can then be cleaved to regenerate the pure isomer.
-
Alternative Synthetic Routes: If separation remains a significant hurdle, consider alternative synthetic strategies that offer higher regioselectivity, such as the Mitsunobu reaction or methods involving pre-functionalization of the triazole ring.[6]
Frequently Asked Questions (FAQs)
What is the role of a phase transfer catalyst in the N-alkylation of triazoles?
A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, especially in reactions involving a solid inorganic base (like K2CO3) and an organic solvent.[7] The PTC facilitates the transfer of the triazole anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction rate.[7][8] This can lead to milder reaction conditions, shorter reaction times, and sometimes improved yields.[7][9]
When should I consider using the Mitsunobu reaction for N-alkylation?
The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when direct alkylation with alkyl halides gives poor results or low regioselectivity.[10][11] This reaction involves the use of an alcohol as the alkylating agent in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[10][11][12] Key advantages of the Mitsunobu reaction include:
-
Mild Reaction Conditions: It is typically carried out at or below room temperature.
-
Stereochemical Inversion: If a chiral secondary alcohol is used, the reaction proceeds with inversion of stereochemistry.[11]
-
Alternative Regioselectivity: The Mitsunobu reaction can sometimes provide a different N1/N2 isomer ratio compared to traditional alkylation methods.[13]
However, drawbacks include the use of stoichiometric amounts of reagents and the formation of byproducts (triphenylphosphine oxide and a hydrazine derivative) that need to be removed during purification.[14]
How does the nature of the alkylating agent affect the reaction?
The reactivity of the alkylating agent follows the general trend: Iodides > Bromides > Chlorides. More reactive alkylating agents like alkyl iodides will react faster and at lower temperatures. The structure of the alkylating agent also plays a role in regioselectivity. As mentioned earlier, sterically demanding alkylating agents tend to favor attack at the less hindered N2 position.
Data Summary Table: Influence of Reaction Conditions on Regioselectivity
| Base | Solvent | Temperature | Typical Outcome on Regioselectivity (N1:N2 ratio) | Reference(s) |
| K2CO3 | DMF | Room Temp to 80 °C | Often gives mixtures, can be substrate-dependent. | [3] |
| NaH | THF/DMF | 0 °C to Room Temp | Generally provides good yields but may not be highly selective. | |
| Cs2CO3 | DMF | Room Temp | Can favor N1-alkylation in some cases. | [1] |
| DBU | THF | Room Temp | Reported to give high selectivity for the N1 isomer in certain cases. | [2] |
| K2CO3/PTC | Toluene/Water | Reflux | PTC can improve reaction rates and yields. | [7][15] |
Experimental Protocol: General Procedure for N-Alkylation of a 4H-1,2,4-Triazole
Disclaimer: This is a general guideline. The optimal conditions may vary depending on the specific substrates. Always perform a small-scale trial reaction first.
Materials:
-
4H-1,2,4-triazole derivative (1.0 eq)
-
Anhydrous DMF
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Alkyl halide (1.0-1.2 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 4H-1,2,4-triazole derivative.
-
Add anhydrous DMF to dissolve the triazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers and obtain the desired N-alkylated 1,2,4-triazole.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of 4H-1,2,4-triazoles.
Caption: Troubleshooting workflow for N-alkylation of 4H-1,2,4-triazoles.
References
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. Available at: [Link]
-
(2022). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128877. Available at: [Link]
-
Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 58(43), 8875-8879. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. Available at: [Link]
-
Zhang, Y., et al. (2010). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of the Brazilian Chemical Society, 21(12), 2263-2279. Available at: [Link]
-
Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937. Available at: [Link]
-
Yoo, W., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5422-5425. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(20), 12607-12713. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Szyling, J., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 25(18), 4236. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9645-9655. Available at: [Link]
-
(2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
(2015). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. ResearchGate. Available at: [Link]
-
(2016). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]
-
MacLeod, A. M., et al. (2001). Radical alkylation of N-alkyl 1,2,4-triazoles. Tetrahedron Letters, 42(42), 7353-7355. Available at: [Link]
-
(2019). N-alkylation of NH-1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
-
Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. Available at: [Link]
-
(2016). Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
-
Yang, X., & Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 11(7), 1499-1502. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddy, V. P., et al. (2019). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 55(72), 10732-10735. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Chemistry Portal. Available at: [Link]
-
(2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H-N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. Available at: [Link]
-
O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1538-1547. Available at: [Link]
-
Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Applied & Interfaces, 1(1). Available at: [Link]
-
(2019). Selective N-alkylation of triazole 1 (1.50 mmol) in the presence of 1.0... ResearchGate. Available at: [Link]
-
Kliuchka, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Spectral Analysis of Halogenated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into troubleshooting the spectral analysis of halogenated organic compounds. The unique electronic properties and isotopic distributions of halogens introduce specific challenges in mass spectrometry, NMR, and vibrational spectroscopy. This resource offers in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address the complex issues you may encounter during your experiments.
Section 1: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is a cornerstone for identifying halogenated compounds due to the distinct isotopic patterns of chlorine and bromine. However, a number of issues can arise, from signal interpretation to instrument performance.
Frequently Asked Questions (FAQs) - MS
Q1: How can I definitively identify the presence of chlorine or bromine in my compound using mass spectrometry?
A1: The presence of chlorine and bromine is revealed by their characteristic isotopic patterns in the mass spectrum.[1]
-
Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a molecular ion cluster where the M+2 peak (containing one ³⁷Cl) is about one-third the intensity of the M+ peak (containing one ³⁵Cl) for each chlorine atom present.[1][2]
-
Bromine (Br): Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1][2] This produces a distinct M+2 peak that is almost equal in intensity to the molecular ion peak (M+) for each bromine atom in the molecule.[1][2]
The presence of multiple halogen atoms leads to more complex patterns (e.g., M+4, M+6 peaks) that can be predicted and matched to your experimental data. For instance, a compound with two chlorine atoms will show M+, M+2, and M+4 peaks in a 9:6:1 ratio.[2]
Table 1: Isotopic Abundance and Patterns for Halogens
| Halogen | Isotope | Natural Abundance (%) | Resulting MS Pattern (for one halogen atom) |
| Chlorine | ³⁵Cl | ~75.8% | M+ and M+2 peaks in an approx. 3:1 ratio |
| ³⁷Cl | ~24.2% | ||
| Bromine | ⁷⁹Br | ~50.7% | M+ and M+2 peaks in an approx. 1:1 ratio |
| ⁸¹Br | ~49.3% | ||
| Fluorine | ¹⁹F | 100% | No isotopic pattern (monoisotopic) |
| Iodine | ¹²⁷I | 100% | No isotopic pattern (monoisotopic) |
Q2: My mass accuracy is off, and observed mass values are shifted. What should I do?
A2: Inaccurate mass assignments are a common problem that can often be resolved with systematic checks.[3] The primary cause is often a drift in the instrument's calibration.
-
Verify MS Calibration: Before acquisition, always run a calibration standard to ensure the instrument is properly calibrated.[3][4] Incorrect calibration is a leading cause of mass errors.[4]
-
Use a Lock Mass: For high-resolution mass spectrometry (HRMS), using an internal reference mass (lock mass) during the run can correct for mass drift in real-time.
-
Check Instrument Maintenance: Contaminants or a drift in instrument parameters can negatively affect mass accuracy and resolution.[4] Ensure routine maintenance schedules are followed as per the manufacturer's guidelines.
Q3: I'm not seeing any peaks, or my signal intensity is very low. What's the cause?
A3: A lack of signal can point to issues with the sample, the ionization source, or the detector.[5] This troubleshooting workflow can help isolate the problem.
MS Troubleshooting Workflow: No or Low Signal Intensity
This workflow provides a step-by-step process to diagnose the root cause of poor signal intensity for your halogenated analyte.
Caption: Troubleshooting logic for low MS signal.
Protocol for Optimizing Ionization Efficiency:
-
Review Analyte Properties: Halogenated compounds vary in polarity. Choose an appropriate ionization technique (e.g., ESI, APCI, APPI).
-
Adjust Source Parameters: Systematically adjust key parameters. For Electrospray Ionization (ESI), optimize spray voltage, sheath and auxiliary gas flows, and capillary temperature.[6]
-
Check Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can cause ion suppression.[4]
-
Perform an Infusion Analysis: Directly infuse a standard solution of your compound to optimize source conditions without chromatographic interference.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy provides invaluable data on the molecular framework. However, the quadrupolar nature of Cl, Br, and I nuclei presents a significant challenge.
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the NMR signals for my chlorine-, bromine-, or iodine-containing compound extremely broad or even undetectable?
A1: This is the most common issue when analyzing compounds with heavier halogens. Nuclei with a spin quantum number (I) greater than 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I, possess an electric quadrupole moment.[7][8]
-
Quadrupolar Broadening: This quadrupole moment interacts with the local electric field gradient at the nucleus.[8] If the atom is in an asymmetric environment (which is typical for covalently bonded halogens), this interaction provides a very efficient relaxation pathway.[9]
-
Rapid Relaxation: This rapid relaxation leads to a dramatic shortening of the excited state's lifetime, which, due to the Heisenberg uncertainty principle, results in significant line broadening.[8] The broadening can be so severe (hundreds of MHz for bromine) that the signal disappears into the baseline.[9]
-
Effect on Attached Protons: The rapid relaxation of a quadrupolar halogen can also broaden the signals of adjacent protons or carbons, sometimes to the point of non-observance.[8]
Q2: How can I overcome the challenges of quadrupolar broadening?
A2: While solution-state NMR of these nuclei is often impractical, several strategies can be employed:
-
Focus on ¹H and ¹³C NMR: Instead of directly observing the halogen nucleus, analyze its effect on the attached carbon and proton spectra. Halogens cause a significant downfield shift (deshielding) in the chemical shifts of adjacent nuclei. The magnitude of this shift generally correlates with electronegativity (F > Cl > Br > I).
-
Solid-State NMR (SSNMR): For crystalline materials, SSNMR is a powerful technique.[7] Specialized pulse sequences like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be used to acquire spectra of quadrupolar nuclei.[7] High magnetic fields are also particularly beneficial for improving the resolution of these challenging nuclei.[7]
-
¹⁹F NMR: In contrast to other halogens, ¹⁹F has a spin of 1/2, a high natural abundance (100%), and a large gyromagnetic ratio. It is an excellent NMR nucleus, providing sharp signals over a wide chemical shift range, making it highly sensitive to the local chemical environment.
NMR Troubleshooting Workflow: Signal Broadening or Absence
This decision tree helps diagnose issues related to broad or missing signals in the spectra of halogenated compounds.
Caption: Diagnosing NMR signal broadening issues.
Section 3: Vibrational Spectroscopy (IR & Raman) Troubleshooting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The carbon-halogen (C-X) bond provides characteristic signals, but their interpretation can be complicated by several factors.
Frequently Asked Questions (FAQs) - IR & Raman
Q1: I see a strong peak in the low-wavenumber region of my IR spectrum. How can I assign it to a specific carbon-halogen bond?
A1: The C-X stretching vibration is highly dependent on the mass of the halogen atom. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency decreases as the mass of the atoms in the bond increases.[10] Therefore, the C-X stretching frequencies appear in the order C-F > C-Cl > C-Br > C-I.[10]
Table 2: Characteristic Carbon-Halogen (C-X) Stretching Frequencies
| Bond | Wavenumber Range (cm⁻¹) | Intensity in IR | Notes |
| C-F | 1400 - 1000 | Strong | Often the most intense peak in the spectrum. |
| C-Cl | 850 - 550 | Strong | [11] |
| C-Br | 690 - 515 | Strong | [11] Overlaps significantly with the C-Cl range. |
| C-I | 600 - 500 | Medium-Strong |
Source: Adapted from Spectroscopy Online and Chemistry LibreTexts.[10][11]
Caution: There is significant overlap between the C-Cl and C-Br regions, and between the C-Br and C-I regions.[10] Therefore, IR spectroscopy alone may not be sufficient to unambiguously identify the specific halogen present.[10]
Q2: Why is my Raman signal so weak, or why is it obscured by a high background?
A2: Raman signal intensity and quality can be affected by several factors, particularly fluorescence.
-
Weak Signal: Raman scattering is an inherently weak phenomenon.[12] Ensure the laser is properly aligned and focused on the sample.[13] Sample preparation is also critical; for solids, a smooth surface can minimize scattering losses.[13]
-
Fluorescence Background: Many organic compounds, or impurities within the sample, can fluoresce when excited by the laser. This fluorescence is often much stronger than the Raman signal and can completely obscure it.[13]
-
Solution 1: Change Excitation Wavelength: The most common solution is to switch to a longer wavelength laser (e.g., 785 nm or 1064 nm).[13] This lower-energy radiation is less likely to excite electronic transitions that cause fluorescence.
-
Solution 2: Photobleaching: Exposing the sample to the laser for an extended period before acquisition can sometimes "burn out" the fluorescent species.
-
Q3: When should I use IR versus Raman spectroscopy for my halogenated compound?
A3: IR and Raman are complementary techniques. The choice depends on the specific bond of interest and the sample properties.
-
IR Spectroscopy: An IR vibration is active if it causes a change in the molecule's dipole moment.[14][15] C-X bonds are quite polar, so they typically produce strong, easily identifiable peaks in the IR spectrum.[10]
-
Raman Spectroscopy: A Raman vibration is active if it causes a change in the molecule's polarizability.[14] Symmetrical vibrations and bonds involving heavier atoms (like C-Br and C-I) can be quite strong in the Raman spectrum. Raman is also particularly useful for analyzing samples in aqueous solutions, as water is a very weak Raman scatterer but a strong IR absorber.[12]
References
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. Retrieved from [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Solid-state NMR of quadrupolar halogen nuclei. (2025). ResearchGate. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Royal Society of Chemistry. Retrieved from [Link]
-
How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved from [Link]
-
Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Introduction To Quadrupolar NMR. (n.d.). University of Ottawa. Retrieved from [Link]
- Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). Google Books.
-
Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]
-
Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. (2006). ResearchGate. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
Solid-State NMR and NQR Spectroscopy of Lead-Halide Perovskite Materials. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Quadrupolar Coupling. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Quadrupolar nuclei. (n.d.). University of Sheffield. Retrieved from [Link]
-
Chapter 3: Problems in Interpreting Infrared Spectra and Mass Spectra. (n.d.). GlobalSpec. Retrieved from [Link]
-
Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006). LCGC International. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy and Raman Scattering. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
127I Solid‐State NMR Spectroscopy of Organic Periodates Featuring Halogen Bonded IO4−⋅⋅⋅IO4− Adducts. (n.d.). National Institutes of Health. Retrieved from [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
35Cl dynamic nuclear polarization solid-state NMR of active pharmaceutical ingredients. (n.d.). Wiley Online Library. Retrieved from [Link]
-
FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. (n.d.). Northwestern University. Retrieved from [Link]
-
Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse. Retrieved from [Link]
-
Measuring dipolar and J coupling between quadrupolar nuclei using double-rotation NMR. (2013). The Journal of Chemical Physics. Retrieved from [Link]
-
Identifying all IR- and Raman-active vibrational modes in a molecule. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. (2024). LCGC International. Retrieved from [Link]
-
How To Troubleshoot Raman Spectroscopy Problems? (2025). YouTube. Retrieved from [Link]
-
Problems from Previous Years' Exams. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Welcome to Raman Spectroscopy: Successes, Challenges, and Pitfalls. (2025). ResearchGate. Retrieved from [Link]
-
Addressing the Challenges of Process Raman Spectroscopy. (2016). Spectroscopy Online. Retrieved from [Link]
-
Challenges in application of Raman spectroscopy to biology and materials. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Challenges in application of Raman spectroscopy to biology and materials. (n.d.). RSC Publishing. Retrieved from [Link]
-
Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved from [Link]
-
Spectroscopy Problems. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019). YouTube. Retrieved from [Link]
-
IR Spectroscopy: 4 Practice Problems. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Chapter 13: NMR Spectroscopy Problem Set. (n.d.). University of Calgary. Retrieved from [Link]
-
H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). YouTube. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. nuance.northwestern.edu [nuance.northwestern.edu]
"enhancing the solubility of poorly soluble triazole derivatives"
<_ Technical Support Center: Enhancing the Solubility of Poorly Soluble Triazole Derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with triazole derivatives. Poor aqueous solubility is a frequent and significant hurdle in the development pipeline, impacting everything from initial in vitro assays to final in vivo bioavailability. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate and overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when first encountering solubility issues with triazole-based compounds.
Q1: Why are my triazole derivatives so poorly soluble in aqueous solutions?
A1: The low solubility of many triazole derivatives is rooted in their fundamental physicochemical properties. The triazole ring itself is polar and capable of hydrogen bonding.[1][2] However, these compounds are often large molecules with significant nonpolar surface areas, leading to a high propensity to self-associate and form a stable crystal lattice. Key contributing factors include:
-
High Crystal Lattice Energy: The planar structure of the triazole ring and associated aromatic substituents allows for efficient molecular packing, creating a highly stable crystal structure that is difficult for water molecules to disrupt.[3] This is often the primary barrier for "brick-dust" type molecules.[4]
-
Hydrophobicity (High LogP): Many triazole derivatives are designed to interact with hydrophobic pockets in biological targets (e.g., fungal enzymes), which necessitates a lipophilic character. This inherent hydrophobicity ("grease-ball" molecules) limits their favorable interaction with polar water molecules.[1][4]
-
Weak Basicity: The nitrogen atoms in the triazole ring are weakly basic.[1][5] For 1,2,4-triazole, the pKa of the protonated form is approximately 2.45, while the pKa for deprotonation of the neutral molecule is around 10.26.[5][6] This means that significant pH adjustments are often needed to form a more soluble salt, and even then, the effect might be limited depending on the overall molecular structure.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing relevant experiments and interpreting your data correctly.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) first and then diluting it into an aqueous buffer.[7][8][9] It measures the concentration at which the compound precipitates out of solution under these specific, rapid conditions. This is a high-throughput method often used in early discovery to flag potential issues.[10][11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-72 hours) until the concentration of the dissolved drug in the solution is constant.[9][11][12] This is considered the "gold standard" for lead optimization and formulation development.[12]
Recommendation: Use kinetic solubility for initial screening of many compounds. If a compound is a promising lead, you must determine its thermodynamic solubility to get a true picture for formulation development.
Q3: What are the main strategies I can use to improve the solubility of my triazole compound?
A3: There are three primary pillars of solubility enhancement, which can be used alone or in combination:
-
Chemical Modifications: Altering the molecule itself, typically by creating a prodrug. This involves adding a water-soluble promoiety that is cleaved in vivo to release the active parent drug.[13][14][15]
-
Physical Modifications: Changing the solid-state properties of the drug or its immediate environment. This includes techniques like particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and using complexing agents.[16][17][18]
-
Formulation-Based Approaches: Incorporating the drug into a delivery system. This includes using co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[19][20][21][22]
Part 2: Troubleshooting Guide - Experimental Scenarios
This section is structured as a problem-and-solution guide for specific issues you may encounter in the lab.
Problem 1: "I diluted my triazole from a DMSO stock for a cell-based assay, and it immediately precipitated. What should I do?"
This is a classic case of a compound "crashing out" and is indicative of low kinetic solubility.[12] The abrupt change from a favorable organic solvent to an unfavorable aqueous environment causes rapid supersaturation and precipitation.
Immediate Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible (typically <0.5% for cell-based assays) but understand that reducing it too much causes this very problem. Find the balance for your specific compound.[12]
-
Use a Serial Dilution: Instead of a single large dilution step (e.g., 1 µL of 10 mM DMSO stock into 1 mL of media), perform a stepwise serial dilution. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[12]
-
Check the pH of Your Media: Triazoles are weakly basic. If your cell culture medium is slightly acidic, it may help protonate a nitrogen on the triazole ring, forming a more soluble salt. Conversely, if the compound has an acidic functional group elsewhere, a more basic pH might be required. Knowing the pKa of your compound is crucial here.[23][24]
Workflow for Immediate Troubleshooting
Caption: Decision workflow for immediate precipitation issues.
Problem 2: "My compound's solubility is pH-dependent, but I'm restricted to physiological pH (7.4) for my experiment. How can I increase its concentration?"
When pH manipulation isn't an option, you must turn to formulation strategies that create a more favorable microenvironment for the drug molecule.
Solution: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] They can encapsulate a poorly soluble drug molecule (the "guest") within their cavity, forming a water-soluble inclusion complex.[27][28][29] This shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[25][26]
-
Why it works for Triazoles: The often-aromatic and hydrophobic portions of triazole derivatives can fit snugly into the cyclodextrin cavity, making them excellent candidates for this approach.
-
Choosing a Cyclodextrin: While natural beta-cyclodextrin (β-CD) is common, its solubility is limited.[29] Modified cyclodextrins like Hydroxypropyl-β-CD (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD) offer significantly higher aqueous solubility and are preferred for pharmaceutical applications.[25]
Mechanism of Cyclodextrin Inclusion
Caption: Hydrophobic triazole enters the cyclodextrin cavity.
Problem 3: "I need to achieve a very high drug concentration for an in vivo toxicology study, far beyond what co-solvents or cyclodextrins can provide. What is the next step?"
For high-dose formulations, especially for oral administration, you need a more robust technology. Amorphous Solid Dispersions (ASDs) are a leading strategy for achieving significant solubility enhancement.[30][31][32][33]
Solution: Amorphous Solid Dispersions (ASDs)
An ASD is a molecular mix of your drug and a polymer carrier, where the drug is present in a high-energy, amorphous (non-crystalline) state.[32] Crystalline compounds must overcome the high energy barrier of their crystal lattice to dissolve. By eliminating the crystal structure, the amorphous form dissolves much more readily, often creating a transient supersaturated solution that enhances absorption.[32][34]
-
Why it works: This strategy directly tackles the problem of high crystal lattice energy common in triazole derivatives. The polymer carrier also plays a crucial role in preventing the drug from recrystallizing back to its less soluble stable form.[32]
-
Common Preparation Methods:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into hot gas, leaving behind the amorphous solid dispersion powder.[4][34]
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is scalable and common in the pharmaceutical industry.[30][31]
-
Comparative Solubility Enhancement Factors
| Technique | Typical Solubility Increase | Best For | Key Limitation |
| pH Adjustment | 10 - 100x | Ionizable compounds | Limited to specific pH ranges; may not be suitable for in vivo use. |
| Co-solvents | 10 - 500x | Early-stage in vitro assays | Potential for toxicity; drug may precipitate upon dilution.[35] |
| Cyclodextrins | 100 - 5,000x | Moderate dose formulations | Can be limited by the large amount of excipient needed.[27][29] |
| ASDs | >1,000x | High dose oral formulations | Requires specialized equipment; physical stability of the amorphous state must be ensured.[30][32] |
| Lipid Formulations | Variable | Highly lipophilic drugs | Formulation can be complex; potential for in vivo digestion variability.[20][36][37] |
Problem 4: "My lead triazole is a 'brick-dust' compound with terrible solubility across all platforms. Is chemical modification a viable option?"
Yes. When formulation strategies are insufficient, a prodrug approach is a powerful tool. A prodrug is a pharmacologically inactive derivative of a parent drug that requires biotransformation in vivo to release the active compound.[14][38]
Solution: Ionizable Prodrugs
The goal is to attach a highly water-soluble promoiety to the parent triazole via a linker that will be cleaved by enzymes (e.g., esterases, phosphatases) in the body.
-
Mechanism of Action: By adding a strongly ionizable group, such as a phosphate or an amino acid, you can create a prodrug that is highly soluble at physiological pH. This allows for the preparation of aqueous solutions for injection or enhances dissolution after oral administration.
-
Example Strategy: If your triazole has a suitable hydroxyl (-OH) or amine (-NH) handle, you can create a phosphate ester or an amino acid conjugate. The phosphate ester prodrug, for example, will be negatively charged and highly water-soluble at pH 7.4. Once absorbed, endogenous phosphatases will cleave the ester bond, releasing the active parent triazole at the site of action. This approach has been shown to increase solubility by hundreds or even thousands of times.[13][15]
Prodrug Activation Pathway
Sources
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. Explain why triazole (pKa = 10.2) is a stronger acid compared to ... | Study Prep in Pearson+ [pearson.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. johronline.com [johronline.com]
- 15. researchgate.net [researchgate.net]
- 16. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. routledge.com [routledge.com]
- 22. jgtps.com [jgtps.com]
- 23. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 28. researchgate.net [researchgate.net]
- 29. eijppr.com [eijppr.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. pharmtech.com [pharmtech.com]
- 32. tandfonline.com [tandfonline.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
- 34. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 35. ijmsdr.org [ijmsdr.org]
- 36. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: Effects of lipid composition and formulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 37. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and scalable synthetic protocols. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can confidently navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most effectively approached as a two-step process. This strategy allows for better control over each transformation and facilitates the purification of the intermediate and final product.
Caption: Overall synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
Step 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole
Q1: What is the recommended method for the synthesis of the precursor, 4-(2-hydroxyphenyl)-4H-1,2,4-triazole?
A1: The recommended method is the cyclization of 2-aminophenol with diformylhydrazine.[1] This reaction is typically carried out at elevated temperatures, and the product can be isolated and purified before proceeding to the next step.[1]
Q2: What are the typical reaction conditions for the triazole formation?
A2: The reaction is generally performed in a high-boiling solvent or under neat conditions in an autoclave at temperatures around 170°C for 48 hours.[1] The product can be purified by washing with hot ethanol and water.[1]
Step 2: Etherification with 1,2-Dibromoethane
Q3: What is the mechanism of the etherification step?
A3: This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3] The phenolic hydroxyl group of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.[2][3]
Q4: Which base is most suitable for this reaction?
A4: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient to facilitate deprotonation.[4] Using an excess of a relatively mild base like K₂CO₃ is a good starting point to minimize potential side reactions.
Q5: What is the recommended solvent for the Williamson ether synthesis?
A5: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are ideal for this reaction as they can dissolve the reactants and facilitate the SN2 mechanism.[4] Acetone is a good initial choice due to its lower boiling point, which simplifies removal during work-up.[5] For less reactive systems, DMF can be used at a slightly elevated temperature.
Q6: What is a typical reaction time and temperature?
A6: The reaction is often heated to reflux to ensure a reasonable reaction rate.[5] In acetone, this would be around 56°C. Reaction times can range from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).[5]
Troubleshooting Guide
Caption: A general troubleshooting workflow for the synthesis.
Q: My Williamson ether synthesis reaction is showing a low yield. What are the potential causes and solutions?
A: Low yields in a Williamson ether synthesis can stem from several factors:
-
Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide.
-
Troubleshooting: Ensure your base is fresh and anhydrous. Consider using a stronger base if necessary, but be mindful of potential side reactions.
-
-
Competing Elimination (E2) Reaction: The phenoxide can act as a base and promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide.[2][4] This is more likely at higher temperatures.
-
Troubleshooting: Lower the reaction temperature. While this may slow down the desired SN2 reaction, it will have a more pronounced effect on reducing the E2 side reaction.[4]
-
-
Insufficient Reaction Time: The reaction may simply not have gone to completion.
-
Troubleshooting: Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
-
Q: I am observing the formation of a significant byproduct. What could it be and how can I minimize it?
A: The most likely byproduct is the diaryl ether, formed by the reaction of the product with another molecule of the starting phenoxide. This occurs if the reaction is run for too long or at too high a temperature after the initial mono-alkylation is complete. Another possibility is the formation of a dimer where two molecules of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole are linked by an ethylene bridge.
-
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of 1,2-dibromoethane to favor the mono-alkylation product.[5] A 3-fold excess is a good starting point.[5]
-
Monitor the Reaction: Stop the reaction once the starting material has been consumed to prevent further reaction of the product.
-
Purification: The desired product can often be separated from byproducts by column chromatography or recrystallization.[5]
-
Q: My reaction appears to be very slow or has stalled. What should I do?
A: A sluggish reaction can be due to several factors:
-
Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow.
-
Troubleshooting: Consider switching to a solvent with better solubilizing properties, such as DMF.
-
-
Deactivated Reagents: The base may have degraded, or the 1,2-dibromoethane may be of poor quality.
-
Troubleshooting: Use fresh, high-purity reagents.
-
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole
-
Reagents and Equipment:
-
2-Aminophenol
-
Diformylhydrazine
-
High-pressure autoclave
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 2-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent).[1]
-
Seal the autoclave and heat to 170°C for 48 hours.[1]
-
After cooling to room temperature, carefully open the autoclave in a well-ventilated fume hood.
-
Wash the solid product with hot ethanol and then with hot deionized water to remove any unreacted starting materials and impurities.[1]
-
Dry the purified product under vacuum.
-
Protocol 2: Synthesis of this compound
-
Reagents and Equipment:
-
4-(2-Hydroxyphenyl)-4H-1,2,4-triazole
-
1,2-Dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3 equivalents).[5]
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane (3 equivalents) and heat the reaction mixture to reflux for 12 hours.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes solvent system.[5]
-
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Bench-Scale (Lab) | Scale-Up (Pilot/Production) | Rationale and Key Considerations |
| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling | Efficient heat distribution and removal are critical to prevent localized overheating, which can lead to side reactions and decomposition. |
| Reagent Addition | Manual addition | Controlled addition via pump | Slow, controlled addition of reagents, particularly 1,2-dibromoethane, is necessary to manage the exothermic nature of the reaction and maintain a consistent temperature profile. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Vigorous and efficient mixing is essential to ensure homogeneity and prevent localized concentration gradients, especially in larger reaction volumes. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve | Large-scale extractions and washes require specialized equipment to handle the larger volumes safely and efficiently. |
| Solvent Handling | Open to atmosphere (short periods) | Closed system with inert gas blanket | Minimizing exposure to air and moisture is crucial to prevent side reactions and ensure consistent product quality. An inert atmosphere (e.g., nitrogen) is recommended. |
| Safety | Fume hood | Process safety management (PSM) protocols, dedicated ventilation | Handling large quantities of flammable solvents and potentially hazardous reagents necessitates robust safety protocols, including pressure relief systems and emergency shutdown procedures. |
References
- Lin, X., et al. (2022).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Demirbaş, N., et al. (2008).
- Brösamlen, D., Neb, D., & Oestreich, M. (2024). Enantio‐ and Regioconvergent Nickel‐Catalyzed Etherification of Phenols by Allylation to Access Chiral C(sp)−O Allyl Aryl Ethers.
- Al-Sultani, A. A. K., & Al-Juboori, A. A. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
- Osunstate. (2025). Williamson Ether Synthesis Explained.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
- Wang, Z., et al. (2021). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry.
- Francis Academic Press. (n.d.).
- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Al-Masoudi, N. A., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
-
National Center for Biotechnology Information. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)phenol. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)phenol.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
- European Patent Office. (n.d.). Purification of phenyl ethyl alcohol - EP 0366842 B1.
- Google Patents. (n.d.).
Sources
"byproduct identification in the synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"
Welcome to the technical support center for the synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The core of this synthesis involves a Williamson ether synthesis, a classic and widely used method for forming ethers.[1] In this specific application, the phenolic hydroxyl group of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole is O-alkylated using 1,2-dibromoethane in the presence of a base.
While the primary reaction is straightforward, the bifunctional nature of both the starting material (containing a phenol and a triazole ring) and the alkylating agent (1,2-dibromoethane) can lead to a range of byproducts. This guide will provide a detailed, question-and-answer-based approach to troubleshooting these challenges.
Troubleshooting and FAQs
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can be attributed to several factors, often related to side reactions or incomplete conversion of starting materials. The most common culprits are:
-
Incomplete deprotonation of the phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is used in insufficient amounts, the starting material will not be fully activated, leading to a low yield.
-
Competing elimination reaction (E2): The alkoxide is a strong base and can promote the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which is a volatile gas and will be lost from the reaction mixture. This side reaction is a known issue in Williamson ether syntheses.[2]
-
Formation of multiple byproducts: The presence of multiple nucleophilic sites can lead to the formation of various byproducts, consuming the starting materials and reducing the yield of the desired product.
Q2: My TLC analysis shows multiple spots close to my product spot. What could these be?
The presence of multiple spots on a TLC plate is a strong indicator of byproduct formation. Given the reactants, the most probable byproducts are:
-
N-alkylated isomers: The 1,2,4-triazole ring contains nitrogen atoms that can also act as nucleophiles and react with 1,2-dibromoethane.[3]
-
Bis-alkylation product: Both the starting phenol and the product can be alkylated by 1,2-dibromoethane, leading to a dimeric ether.
-
Intramolecular cyclization product: The bromoethyl group on the product can potentially undergo an intramolecular reaction with the triazole ring.
In-Depth Byproduct Identification and Prevention
This section provides detailed guides to identify and mitigate the formation of the most common byproducts.
Byproduct 1: N-(2-Bromoethyl)-4-(2-hydroxyphenyl)-4H-1,2,4-triazolium bromide (N-Alkylation Product)
Plausible Cause: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can compete with the phenoxide for the electrophilic 1,2-dibromoethane. Alkylation of 1,2,4-triazoles can lead to a mixture of N-1 and N-2 isomers, though in a 4-substituted-4H-1,2,4-triazole, the N-1 and N-2 positions are part of the aromatic system and alkylation would lead to a charged triazolium salt.
Analytical Identification:
| Technique | Expected Observations |
| ¹H NMR | - Absence of the characteristic O-CH₂-CH₂-Br signals. - Downfield shift of the triazole protons due to the positive charge on the ring. - Appearance of signals for the N-CH₂-CH₂-Br group, likely in the range of 4.5-5.0 ppm for the N-CH₂ protons. |
| ¹³C NMR | - Absence of signals for the O-CH₂-CH₂-Br carbons. - Downfield shift of the triazole carbons. - Appearance of signals for the N-CH₂-CH₂-Br carbons. |
| Mass Spec (ESI+) | - The molecular ion peak will correspond to the cationic part of the molecule, with a mass equal to the starting material + C₂H₄Br. |
| HPLC | - This byproduct is a salt and will likely have a significantly different retention time compared to the neutral desired product, often eluting earlier in reverse-phase HPLC. |
Preventative Measures:
-
Choice of Base and Solvent: Using a base that selectively deprotonates the phenol without significantly increasing the nucleophilicity of the triazole ring is key. A bulky base may favor O-alkylation. Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred product.
Byproduct 2: 1,2-Bis(2-(4H-1,2,4-triazol-4-yl)phenoxy)ethane (Bis-Alkylation Product)
Plausible Cause: This byproduct forms when a molecule of 1,2-dibromoethane reacts with two molecules of the starting phenol, 4-(2-hydroxyphenyl)-4H-1,2,4-triazole. This is more likely to occur if the concentration of the phenoxide is high relative to the 1,2-dibromoethane.
Analytical Identification:
| Technique | Expected Observations |
| ¹H NMR | - Absence of the signals for the -CH₂-Br protons (around 3.7 ppm). - Appearance of a singlet or a narrow multiplet for the symmetrical O-CH₂-CH₂-O protons, likely around 4.5 ppm. - The aromatic and triazole proton signals will be present, with integrals corresponding to two units of the starting material. |
| ¹³C NMR | - Absence of the -CH₂-Br carbon signal. - Appearance of a signal for the symmetrical O-CH₂-CH₂-O carbons. |
| Mass Spec (ESI+) | - The molecular ion peak will correspond to a mass of (2 * mass of starting material) + C₂H₂. |
| HPLC | - This larger, more non-polar molecule will likely have a longer retention time than the desired product in reverse-phase HPLC. |
Preventative Measures:
-
Stoichiometry: Use a significant excess of 1,2-dibromoethane to favor the mono-alkylation product. A slow addition of the phenoxide solution to the 1,2-dibromoethane can also minimize the formation of this byproduct.
Byproduct 3: Intramolecular Cyclization Product
Plausible Cause: Once the desired O-alkylation has occurred, the terminal bromine can act as an electrophile for an intramolecular nucleophilic attack by one of the triazole nitrogens. This would lead to a fused or spirocyclic triazolium salt.
Analytical Identification:
| Technique | Expected Observations |
| ¹H NMR | - Absence of the -CH₂-Br protons. - The signals for the ethoxy protons will be shifted, and their coupling pattern will change due to the rigid cyclic structure. - Downfield shift of the triazole protons due to the positive charge. |
| ¹³C NMR | - Absence of the -CH₂-Br carbon signal. - Shifted signals for the ethoxy carbons. - Downfield shift of the triazole carbons. |
| Mass Spec (ESI+) | - The molecular ion peak will have the same mass as the desired product, as this is an isomeric byproduct. Fragmentation patterns will be different. |
| HPLC | - As a salt, this is expected to have a different retention time from the desired product, likely eluting earlier in reverse-phase conditions. |
Preventative Measures:
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the formation of the desired product to minimize the chance of this subsequent reaction.
Experimental Protocols
General Procedure for Synthesis:
-
To a solution of 4-(2-hydroxyphenyl)-4H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a slight excess of a base (e.g., K₂CO₃, Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add an excess (3-5 equivalents) of 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
HPLC Method for Byproduct Analysis:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended to separate compounds with a range of polarities.
-
Detection: UV detection at a wavelength where all aromatic components absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
This method should provide good separation of the non-polar bis-alkylation product, the moderately polar desired product, and the more polar N-alkylated and cyclized byproducts.
Visualization of Reaction Pathways
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
Caption: Analytical workflow for the identification and characterization of byproducts.
References
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Available at: [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
-
Nikitin, K. V., & Andryukhova, N. P. (2004). Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. Canadian Journal of Chemistry, 82(5), 571–578. Available at: [Link]
-
Bahrami, H., & Mirzaei, A. (2006). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules, 11(6), 458-463. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Available at: [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1412-1425. Available at: [Link]
-
Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 17(3), 1-8. Available at: [Link]
-
Nguyen, T. T., et al. (2020). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2020(4), M1175. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Antifungal Potential: 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole versus Fluconazole
A Technical Guide for Researchers in Mycology and Drug Development
In the persistent search for more effective and broad-spectrum antifungal agents, novel derivatives of the 1,2,4-triazole scaffold are continuously being explored. This guide provides a comparative overview of a representative novel triazole compound, 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, and the widely-used clinical antifungal, fluconazole. While fluconazole has been a cornerstone in treating various fungal infections, the emergence of resistant strains necessitates the investigation of new chemical entities. This document outlines the mechanistic underpinnings, a hypothetical comparative biological activity profile, and the rigorous experimental protocols required to validate such a comparison.
Introduction: The Azole Antifungal Landscape
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The triazole class of antifungals has been instrumental in managing these infections. Fluconazole, a bis-triazole agent, has been in clinical use since 1988 and is known for its efficacy against a range of yeasts, particularly Candida species.[1] However, its limited spectrum of activity and the rise of acquired resistance underscore the urgent need for new antifungal agents.[2]
Novel 1,2,4-triazole derivatives are being designed to overcome these limitations.[3][4] These efforts often focus on modifying the side-chain structures attached to the core triazole ring to enhance binding affinity to the target enzyme and to potentially evade existing resistance mechanisms.[5] this compound represents a scaffold for such novel compounds, and this guide uses it as a placeholder to illustrate the comparative evaluation process against an established drug like fluconazole.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and novel triazole derivatives share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[7] Ergosterol plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8]
By inhibiting lanosterol 14α-demethylase, azole antifungals prevent the conversion of lanosterol to ergosterol.[6] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[9] The disruption of the membrane's structure and function ultimately inhibits fungal growth and replication, exerting a fungistatic effect.[9] The selectivity of azole antifungals stems from their higher affinity for the fungal CYP51 enzyme compared to its mammalian counterpart.[10]
Comparative Biological Activity: A Hypothetical Profile
To rigorously compare a novel compound like this compound with fluconazole, in vitro antifungal susceptibility testing is essential. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following table presents hypothetical MIC data, illustrating a potential outcome where the novel triazole exhibits superior or broader activity.
Table 1: Hypothetical In Vitro Antifungal Susceptibility (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 |
| Candida glabrata (ATCC 90030) | 2 | 16 |
| Candida krusei (ATCC 6258) | 4 | >64 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 8 | >64 |
Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
In this hypothetical scenario, the novel triazole demonstrates greater potency against Candida albicans and Cryptococcus neoformans, and importantly, it shows activity against Candida glabrata, Candida krusei, and Aspergillus fumigatus, species against which fluconazole has limited or no efficacy.[2]
Experimental Protocols for Comparative Evaluation
The generation of reliable comparative data hinges on the use of standardized and validated experimental protocols. Below are detailed methodologies for determining antifungal susceptibility and cytotoxicity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[11][12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal isolates.
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration specified by CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[11]
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the test compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, as per CLSI guidelines.
-
-
MIC Determination:
-
Read the plates visually or using a microplate reader.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
In Vitro Cytotoxicity Assay: MTT Assay
It is crucial to assess the potential toxicity of a novel antifungal compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[13]
Objective: To evaluate the cytotoxicity of the test compounds on a mammalian cell line (e.g., HEK293 or HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
-
Conclusion and Future Directions
The comparison between a novel compound like this compound and an established drug such as fluconazole is a critical step in the antifungal drug discovery pipeline. While both operate through the inhibition of lanosterol 14α-demethylase, novel derivatives hold the promise of a broader spectrum of activity, increased potency, and the ability to combat resistant fungal strains. The hypothetical data presented herein illustrates a favorable outcome for the novel compound, particularly against fluconazole-resistant species.
However, such potential must be rigorously validated through standardized experimental protocols as detailed in this guide. A promising in vitro profile, characterized by low MIC values against a wide range of pathogenic fungi and a high CC₅₀ value in mammalian cells, would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection and detailed pharmacokinetic and pharmacodynamic analyses. The continuous exploration and systematic evaluation of new 1,2,4-triazole derivatives are essential to expand our arsenal against the growing threat of fungal diseases.
References
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 8. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 4H-1,2,4-Triazoles: A Guide for Researchers
The 4H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The versatile nature of this heterocycle has driven the development of a multitude of synthetic strategies. This guide provides a comparative analysis of prominent synthetic methods for 4H-1,2,4-triazoles, offering insights into the mechanistic underpinnings, experimental protocols, and relative efficiencies to aid researchers in selecting the optimal approach for their specific research and development needs.
Classical Approaches: The Foundation of Triazole Synthesis
The traditional methods for synthesizing 1,2,4-triazoles, primarily the Einhorn-Brunner and Pellizzari reactions, have been instrumental in the initial exploration of this chemical space. These methods, while foundational, often necessitate harsh reaction conditions.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction, a stalwart in heterocyclic synthesis, involves the condensation of diacylamines with hydrazines, typically in the presence of a weak acid. This method offers a direct route to substituted 1,2,4-triazoles.
Causality Behind Experimental Choices: The use of a weak acid, often glacial acetic acid which can also serve as the solvent, is crucial for protonating a carbonyl group of the diacylamine, thereby activating it for nucleophilic attack by the hydrazine. The regioselectivity of this reaction is a key consideration when using unsymmetrical diacylamines. The hydrazine will preferentially attack the more electrophilic carbonyl group, which is typically the one derived from the stronger carboxylic acid. This predictable outcome allows for the targeted synthesis of specific isomers.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature, during which the product will precipitate.
-
Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 1,5-diphenyl-1,2,4-triazole.
The Pellizzari Reaction
The Pellizzari reaction provides a direct synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1]
Causality Behind Experimental Choices: This reaction is typically performed at high temperatures, often without a solvent, to drive the condensation and dehydration steps. The mechanism initiates with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. The high thermal energy is required to overcome the activation barriers for the subsequent intramolecular cyclization and two dehydration steps that lead to the aromatic triazole ring.[2] A significant drawback of the traditional Pellizzari reaction is the potential for acyl group interchange at high temperatures when using different acyl groups on the amide and acylhydrazide, leading to a mixture of products.[3]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for trituration and recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]
-
Heat the mixture under a nitrogen atmosphere to 220-250°C with constant stirring.[1]
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, allow the reaction mixture to cool to room temperature, resulting in a solid mass.
-
Triturate the solid with ethanol to remove impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid.[1]
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
Contemporary approaches to 4H-1,2,4-triazole synthesis focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis and metal-catalyzed reactions are at the forefront of these advancements.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates by efficiently and uniformly heating the reaction mixture. This technique has been successfully applied to the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[4]
Causality Behind Experimental Choices: Microwave energy is absorbed by polar molecules, leading to rapid localized heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, allowing reactions to proceed at a much faster rate. For instance, the Pellizzari reaction, which traditionally requires hours at high temperatures, can be completed in minutes under microwave irradiation.[5] This rapid heating also minimizes the formation of side products that can occur during prolonged heating.[5]
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
Materials:
-
Aromatic hydrazide (e.g., benzoylhydrazide)
-
Substituted nitrile (e.g., benzonitrile)
-
Potassium Carbonate
-
n-Butanol
Procedure:
-
In a 20 mL microwave reactor vial, combine the aromatic hydrazide (0.005 moles), substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).[5]
-
Add 10 mL of n-butanol to the vial and seal it.[5]
-
Place the vial in a microwave synthesizer and irradiate the reaction mixture at 150°C for 2 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and recrystallized from ethanol.[5]
Copper-Catalyzed Synthesis
Transition metal catalysis, particularly with copper, has provided versatile and efficient routes to 1,2,4-triazoles. These methods often proceed under milder conditions than classical approaches and can tolerate a wider range of functional groups. A common strategy involves the copper-catalyzed reaction of amidines with various partners.
Causality Behind Experimental Choices: Copper catalysts play a multifaceted role in these reactions. In the synthesis from amidines and nitriles, the copper catalyst is believed to promote the addition of the amidine to the nitrile, followed by an oxidative cyclization to form the triazole ring.[6] The use of an oxidant, often atmospheric air, is crucial for the final aromatization step.[7] These reactions can be performed in a one-pot manner, which is advantageous for efficiency and atom economy.[2]
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole
Materials:
-
Benzamidine hydrochloride
-
Cyclopropanecarboxamidine hydrochloride
-
Copper powder
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine cyclopropanecarboxamidine hydrochloride (0.5 mmol), copper powder (0.1 mmol), and cesium carbonate (2 mmol) in a reaction vessel with DMSO (1.5 mL).[2]
-
Add benzamidine hydrochloride (0.25 mmol) to the mixture.
-
Heat the reaction at 120°C for 8 hours under a nitrogen atmosphere.
-
Add another portion of benzamidine hydrochloride (0.25 mmol) and continue heating for an additional 8 hours under nitrogen.
-
Add a final portion of benzamidine hydrochloride (0.25 mmol) and switch the atmosphere to an oxygen balloon. Continue heating at 120°C for 24 hours.[2]
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography.
Comparative Performance of Synthetic Methods
The choice of synthetic method for a 4H-1,2,4-triazole will depend on factors such as the desired substitution pattern, available starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the methods discussed.
| Synthetic Method | General Reaction | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts | Advantages | Disadvantages |
| Einhorn-Brunner | Diacylamine + Hydrazine | Moderate to Good | Hours | Moderate to high | Weak acid (optional) | Predictable regioselectivity | Can produce isomeric mixtures with unsymmetrical diacylamines |
| Pellizzari (Conventional) | Amide + Acylhydrazide | Low to Moderate[1] | Long (hours)[1] | High (220-250)[1] | None (thermal) | Direct route to 3,5-disubstituted triazoles | Harsh conditions, low yields, potential for side reactions[2] |
| Microwave-Assisted | Various (e.g., Hydrazine + Formamide) | Good to Excellent (54-81%)[8] | Short (minutes to hours)[4][5] | Moderate to High (e.g., 150-160)[5][8] | Varies | Rapid reaction times, high yields, cleaner reactions[4] | Requires specialized microwave equipment |
| Copper-Catalyzed | Amidine + Nitrile/Amidine | Moderate to Good (52-85%)[2][6] | Hours | Moderate to High (e.g., 120)[2][6] | Copper salt (e.g., CuBr, Cu powder)[2][6] | Milder conditions, good functional group tolerance, one-pot procedures[2] | Catalyst may need to be removed from the final product |
Mechanistic and Workflow Diagrams
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of these synthetic methods.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Caption: Experimental workflow for the Pellizzari reaction.
Caption: Proposed mechanism for copper-catalyzed 1,2,4-triazole synthesis.
Conclusion
The synthesis of 4H-1,2,4-triazoles has evolved significantly from the classical, high-temperature methods to modern, highly efficient catalytic and microwave-assisted protocols. While the Einhorn-Brunner and Pellizzari reactions remain valuable for their directness and historical significance, contemporary methods offer substantial advantages in terms of reaction times, yields, and substrate scope. For rapid synthesis and high-throughput applications, microwave-assisted methods are often the superior choice. For syntheses requiring mild conditions and broad functional group tolerance, copper-catalyzed approaches present a powerful alternative. The selection of an appropriate synthetic strategy will ultimately be guided by the specific goals of the research program, including the desired molecular complexity, scalability, and sustainability considerations.
References
-
Zaheer, et al. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 13(1), 1-25. [Link]
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
-
Wikipedia. (2023). Pellizzari reaction. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. (2013). Synlett, 24(01), 125-129. [Link]
-
Wikipedia. (2023). Pellizzari reaction. [Link]
-
Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., ... & Ren, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]
-
Wikipedia. (2023). Einhorn–Brunner reaction. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (2025). ResearchGate. [Link]
-
Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., ... & Ren, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]
-
Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]
-
Wang, Y., et al. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters, 24(32), 5949–5954. [Link]
-
The mechanism for a Pellizzari Reaction in which an amide and hydrazide are reacted with heat to produce a 1,2,4-triazole. (2020). YouTube. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. [Link]
-
What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024). YouTube. [Link]
-
synthesis of 1,2,4 triazole compounds. (2022). ISRES. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenyl-4H-1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, allow it to interact with a wide array of biological targets with high affinity.[5][6] When substituted with a phenyl group at the N4 position, the resulting 4-phenyl-4H-1,2,4-triazole core gives rise to derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial and anticancer effects.[1][3][7][8]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives. We will dissect how specific structural modifications to the triazole and phenyl rings influence their biological efficacy, supported by experimental data from peer-reviewed literature. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the chemical principles that drive the therapeutic potential of this versatile molecular framework.
The Core Scaffold: Sites of Pharmacological Modulation
The fundamental 4-phenyl-4H-1,2,4-triazole structure presents three primary sites for chemical modification, each playing a critical role in determining the compound's biological activity, selectivity, and pharmacokinetic profile. Understanding the impact of substitutions at these positions is key to rational drug design.
Caption: Key substitution points on the 4-phenyl-4H-1,2,4-triazole scaffold.
Comparative SAR Analysis: Antimicrobial vs. Anticancer Activity
While many derivatives exhibit multiple biological effects, distinct structural patterns often favor one activity over another. Here, we compare the SAR trends for antimicrobial and anticancer applications.
Antimicrobial Activity (Antibacterial & Antifungal)
The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole.[3][9] Derivatives of the 4-phenyl-4H-1,2,4-triazole scaffold continue this legacy, demonstrating broad-spectrum activity.
Key SAR Insights:
-
N4-Phenyl Ring Substitutions: The nature and position of substituents on the N4-phenyl ring are critical. Electron-withdrawing groups, particularly halogens (F, Cl, Br), consistently enhance both antibacterial and antifungal potency.[1] For instance, a 2,4-difluoro substitution on the phenyl ring resulted in a compound with potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] This enhancement is often attributed to increased lipophilicity, which aids in penetrating the microbial cell wall, and potential halogen bonding interactions with target enzymes.
-
C3-Position Substitutions: The C3 position is frequently substituted with a thiol (-SH) or thione (=S) group, which is a crucial pharmacophore for antimicrobial activity.[2][10] Further derivatization of this thiol group into thioethers can modulate activity.
-
C5-Position Substitutions: The C5 position often bears another substituted aryl or heterocyclic ring. The presence of moieties like a nitrophenyl group at this position has been shown to contribute significantly to antibacterial activity.[11]
-
Hybrid Molecules: Hybrid molecules that link the triazole scaffold to other known antimicrobial agents, such as quinolones (e.g., ciprofloxacin), have shown excellent potency, often exceeding that of the parent drugs.[1]
Comparative Performance Data: Antimicrobial Derivatives
| Compound ID | N4-Phenyl Substitution (R3) | C3-Substitution (R1) | C5-Substitution (R2) | Target Organism | MIC (µg/mL) | Reference |
| 28g | 2,4-Difluoro | (Thione) | Ciprofloxacin Hybrid | MRSA | 0.25 - 1 | [1] |
| 39c | Varied Aryl | (Fused Thiadiazine) | Varied Aryl | E. coli | 3.125 | [1] |
| 48g | 4-Phenoxy | Thiol | 2-Aminothiazole | S. aureus | 0.5 - 1 | [1] |
| 5e | 4-Chloro (on benzylideneamino) | Thiol | Phenyl | M. gypseum | < 25 (Superior to Ketoconazole) | [10] |
| Ref-Cipro | - | - | - | MRSA | 2.96 | [1] |
| Ref-Flucon | - | - | - | C. albicans | - | [1] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Anticancer Activity
The versatility of the 4-phenyl-4H-1,2,4-triazole scaffold extends to oncology, where derivatives have shown potent cytotoxic effects against various human cancer cell lines.[6][7]
Key SAR Insights:
-
N4-Phenyl Ring Substitutions: Similar to antimicrobial activity, electron-withdrawing groups on the N-phenyl ring are beneficial. Halogen substitutions (e.g., 4-Cl, 4-Br, 2,4-di-Cl) at the para or di-ortho, para positions significantly increase cytotoxic activity against cell lines like MCF-7 (breast), Hela (cervical), and A549 (lung).[12]
-
Role of Carbonyl Groups: The incorporation of one or more carbonyl groups into the side chains attached to the triazole ring appears to be important for anticancer effects, likely by participating in hydrogen bonding with target proteins like tubulin or kinases.[6][12]
-
C5-Position Substitutions: Linking bulky or complex moieties at the C5 position can lead to potent compounds. For example, derivatives bearing a piperazine-linked phenyl group have demonstrated significant inhibitory activity against human gastric cancer cells.[6]
-
Mechanism of Action: These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases, aromatase, and tubulin polymerization, as well as by inducing apoptosis.[1][12][13]
Comparative Performance Data: Anticancer Derivatives
| Compound ID | N4-Phenyl Substitution (R3) | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | Phenyl | 2,4-di-Cl on C5-phenyl, N-acetyl | Hela | Potent (order: 2,4-di-Cl > 4-Br) | [12] |
| 10a | Phenyl | Butane-1,4-dione linker | Hela | 5.6 | [12] |
| 10a | Phenyl | Butane-1,4-dione linker | MCF-7 | 6.43 | [12] |
| 62i | Phenyl | Diarylurea moiety at C3 | H460 (Lung) | 0.85 | [1] |
| 6h | Phenyl | Formononetin-piperazine hybrid | MGC-803 (Gastric) | 3.50 | [6] |
| Ref-Sorafenib | - | - | H460 (Lung) | 2.25 - 3.37 | [1] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, the protocols described below are presented as self-validating systems, incorporating necessary steps for characterization and control.
Protocol 1: General Synthesis of a 4-Phenyl-5-Aryl-4H-1,2,4-triazole-3-thiol
This protocol outlines a common multi-step synthesis, which is a foundational method for creating a diverse library of triazole derivatives.[10][14][15]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Triazole Compounds
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous and multifaceted process. Among the myriad of heterocyclic compounds, triazoles have emerged as a cornerstone in the development of potent antifungal and anticancer agents.[1][2] Their versatile chemical structure allows for extensive modification, leading to the generation of compounds with a wide spectrum of biological activities.[3][4] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of novel triazole compounds, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The core challenge in preclinical drug development lies in the translation of promising in vitro results into tangible in vivo efficacy. This guide will dissect the causality behind the experimental choices in evaluating novel triazoles, from initial cell-based assays to whole-organism models, thereby providing a self-validating framework for assessing their therapeutic potential.
The Foundational Role of In Vitro Efficacy Studies
In vitro assays serve as the initial and critical screening funnel in the drug discovery pipeline. They provide a rapid and cost-effective means to assess the biological activity of a large number of newly synthesized compounds.[5] For novel triazole derivatives, these studies are fundamental in determining their intrinsic potency and mechanism of action at a cellular level.
Key In Vitro Assays for Antifungal Triazoles
The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
A cornerstone of in vitro antifungal testing is the determination of the Minimum Inhibitory Concentration (MIC) . This value represents the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is a widely accepted standard for this purpose.[7]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility [7][8]
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) is prepared in a suitable broth medium.
-
Serial Dilution of Triazole Compounds: The novel triazole compounds and a standard control drug (e.g., fluconazole) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for fungal growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as an 80% reduction compared to the drug-free control.[7]
Key In Vitro Assays for Anticancer Triazoles
The anticancer activity of novel triazoles is often evaluated by their ability to induce cell death (apoptosis) or inhibit the proliferation of cancer cell lines.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and proliferation.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity [5]
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel triazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is then calculated.[10]
The Crucial Transition to In Vivo Efficacy Models
While in vitro assays provide essential preliminary data, they do not fully replicate the complex physiological environment of a living organism. Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, can only be assessed through in vivo studies.[11]
In Vivo Models for Antifungal Efficacy
Murine models of systemic fungal infections are commonly used to evaluate the in vivo efficacy of novel antifungal triazoles.
Experimental Protocol: Murine Model of Systemic Candidiasis [12][13]
-
Infection: Mice are systemically infected with a lethal dose of a pathogenic fungal strain, such as Candida albicans.
-
Treatment: The infected mice are treated with the novel triazole compound at various dosages and administration routes (e.g., oral, intravenous). A control group receives a vehicle or a standard drug like fluconazole.
-
Monitoring: The survival rate of the mice is monitored over a period of time (e.g., 14-21 days).
-
Fungal Burden (Optional): At the end of the study, or at specific time points, organs such as the kidneys can be harvested to determine the fungal burden (colony-forming units per gram of tissue).[14]
In Vivo Models for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo antitumor activity of new compounds.[10]
Experimental Protocol: Xenograft Tumor Model [10][15]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the novel triazole compound. Tumor volume and body weight are monitored regularly.
-
Efficacy Assessment: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to that of the control group. At the end of the study, the tumors are excised and weighed.[15][16]
Comparative Analysis: Bridging the In Vitro and In Vivo Divide
The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro potency and in vivo efficacy. However, this is not always a straightforward relationship. A compound with excellent in vitro activity may fail in vivo due to poor pharmacokinetic properties or unforeseen toxicity.[17]
Quantitative Data Summary: A Tale of Two Settings
The following tables present a synthesized comparison of the in vitro and in vivo efficacy of representative novel triazole compounds from recent studies.
Table 1: Antifungal Efficacy of Novel Triazole Derivatives
| Compound | In Vitro Efficacy (MIC in µg/mL) vs. C. albicans | In Vivo Efficacy (Survival Rate %) in a Murine Candidiasis Model | Reference |
| Novel Triazole 5k | 0.125 | Not Reported | [12] |
| Novel Triazole 6c | 0.0625 | 100% at 1.0 mg/kg | [12][14] |
| Fluconazole (Standard) | 0.5 | 100% at 0.5 mg/kg | [6][12] |
Note: Lower MIC values indicate higher in vitro potency. Higher survival rates indicate greater in vivo efficacy.
Table 2: Anticancer Efficacy of a Novel Triazole Derivative (DAN94)
| Compound | In Vitro Efficacy (IC50 in µM) vs. MCF-7 (Breast Cancer Cells) | In Vivo Efficacy (Tumor Growth Prevention) in a Xenograft Model | Reference |
| DAN94 | 3.2 ± 0.2 | Prevented tumor growth with no toxicity | [10] |
| Control (Untreated) | N/A | Progressive tumor growth | [10] |
Visualizing the Path from Lab to Life
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and mechanisms.
Caption: Workflow from synthesis to preclinical candidate.
Caption: Mechanism of action of antifungal triazoles.
Caption: Anticancer mechanism of a novel triazole.
Conclusion: A Holistic Approach to Drug Development
The development of novel triazole compounds as effective therapeutic agents necessitates a comprehensive evaluation of both their in vitro and in vivo properties.[6][18] While in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, in vivo models provide the crucial context of a whole-organism system, uncovering the complexities of pharmacokinetics and overall efficacy. The data and methodologies presented in this guide underscore the importance of a synergistic approach, where insights from the laboratory bench guide the path toward successful clinical applications. The future of triazole-based drug discovery lies in the rational design of molecules that not only exhibit potent in vitro activity but also possess the favorable pharmacological profiles required for robust in vivo performance.[3]
References
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent - PubMed. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents - PubMed. Available at: [Link]
-
Triazole Compounds: Recent Advances in Medicinal Research. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed. Available at: [Link]
-
1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry. Available at: [Link]
-
Recent researches in triazole compounds as medicinal drugs - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed. Available at: [Link]
-
A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties. Available at: [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
-
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. Available at: [Link]
-
In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC - NIH. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - RSC Publishing. Available at: [Link]
-
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF - ResearchGate. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. Available at: [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - NIH. Available at: [Link]
-
Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Available at: [Link]
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives - AIP Publishing. Available at: [Link]
-
(PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. Available at: [Link]
-
1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - ResearchGate. Available at: [Link]
-
In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PubMed Central. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed Central. Available at: [Link]
-
Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Cross-Reactivity Studies for Enzyme Inhibitors: A Comparative Analysis
In the quest for novel therapeutics, the development of highly selective enzyme inhibitors is a cornerstone of modern drug discovery.[1][2][3][4][5] An ideal inhibitor would modulate the activity of its intended target with surgical precision, thereby minimizing off-target effects that can lead to toxicity or a complex pharmacological profile.[1][6] However, achieving absolute selectivity is a formidable challenge, particularly within large and conserved enzyme families like kinases.[7][8] Consequently, rigorous cross-reactivity and selectivity profiling are not just regulatory hurdles but indispensable components of a successful drug development campaign.[2][9]
This guide provides a comparative analysis of the predominant methodologies used for assessing enzyme inhibitor cross-reactivity. We will delve into the principles, advantages, and limitations of biochemical, cellular, and proteome-wide approaches, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their specific research needs.
The Imperative of Selectivity Profiling
A Comparative Overview of Cross-Reactivity Profiling Methodologies
The landscape of cross-reactivity assessment has evolved from single-target assays to sophisticated proteome-wide techniques. Broadly, these methodologies can be categorized into three main classes:
-
Biochemical Assays: These in vitro methods assess the direct interaction of an inhibitor with a panel of purified enzymes.
-
Cellular Assays: These approaches measure the engagement of an inhibitor with its target within a more physiologically relevant cellular context.
-
Proteome-Wide Profiling: These unbiased techniques aim to identify all potential targets of an inhibitor across the entire proteome.
The choice of methodology depends on the stage of drug discovery, the research question, and the available resources. A multi-pronged approach, integrating data from different assay types, often provides the most comprehensive and reliable assessment of an inhibitor's selectivity.
I. Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays represent the most established and widely used method for initial selectivity screening.[13] These assays typically involve incubating the inhibitor with a large panel of purified, recombinant enzymes and measuring its effect on their catalytic activity or its ability to displace a known ligand.
A. Principles of Biochemical Profiling
The core principle of biochemical profiling is to determine the potency of an inhibitor against a broad range of related enzymes under controlled in vitro conditions. This is often achieved through:
-
Activity-Based Assays: These assays measure the direct inhibition of an enzyme's catalytic activity. A common format is the radiometric assay, which quantifies the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[14] Non-radiometric methods, such as those based on fluorescence or luminescence, are also widely used.[11][15]
-
Binding Assays: These assays measure the affinity of an inhibitor for an enzyme, typically by assessing its ability to compete with a labeled ligand that binds to the active site.[14] The KINOMEscan® platform, for example, employs a competition binding assay to quantify interactions between a test compound and a large panel of kinases.[16][17][18][19]
B. Leading Platforms and Their Comparison
Several commercial platforms offer large-scale kinase profiling services, each with its own set of advantages and limitations.
| Platform | Principle | Measures | Advantages | Limitations |
| KinaseProfiler™ (Eurofins) | Radiometric Activity Assay | IC50 (Inhibitory Concentration) | Gold-standard, direct measure of functional inhibition.[18] | Use of radioactivity, potential for assay interference. |
| KINOMEscan® (Eurofins) | Competition Binding Assay | Kd (Dissociation Constant) | Broad kinase coverage, high-throughput, measures direct binding affinity.[16][17][18] | Does not directly measure functional inhibition, may miss allosteric inhibitors. |
| Mobility Shift Assay (MSA) | Electrophoretic Separation | IC50 | High-quality data, directly measures substrate phosphorylation.[9][20] | Requires fluorescently labeled substrates. |
C. Experimental Workflow: Large-Panel Kinase Activity Assay
The following protocol outlines a generalized workflow for assessing inhibitor selectivity using a large panel of biochemical kinase activity assays.
Caption: Workflow for a large-panel biochemical kinase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the diluted inhibitor, the purified kinase, and the specific substrate for that kinase in an appropriate assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Termination of Reaction: Stop the reaction, often by adding a strong acid or EDTA.
-
Detection: Capture the phosphorylated substrate on a filter and quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, the signal is measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
Selectivity Assessment: Compare the IC50 values across the entire kinase panel to generate a selectivity profile.
II. Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable for initial screening, they lack the complexity of a cellular environment. Cellular assays provide a more physiologically relevant context by assessing inhibitor activity within intact cells.[14]
A. Principles of Cellular Target Engagement
Cellular assays aim to confirm that an inhibitor can cross the cell membrane, engage its intended target, and exert a functional effect in a living system. A prominent technique in this category is the Cellular Thermal Shift Assay (CETSA®).[22][23][24][25][26]
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand (e.g., an inhibitor) to its target protein increases the protein's thermal stability.[23][25][26] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a stabilizing inhibitor, this curve will shift to higher temperatures.[22][23]
B. Comparison with Biochemical Assays
| Feature | Biochemical Assays | Cellular Thermal Shift Assay (CETSA®) |
| Environment | In vitro (purified components) | In situ (intact cells or lysates) |
| Measures | Direct inhibition of activity (IC50) or binding affinity (Kd) | Target engagement and stabilization (thermal shift) |
| Physiological Relevance | Lower | Higher (accounts for cell permeability, metabolism) |
| Throughput | High | Moderate to high (with adaptations) |
| Information Provided | Potency and selectivity against a defined panel | Target engagement, can be used for biomarker studies.[22] |
C. Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
The following diagram and protocol illustrate the key steps in a CETSA® experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[22]
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[22]
-
Detection: Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.[23]
III. Proteome-Wide Profiling: An Unbiased View of Target Interactions
For a truly comprehensive assessment of inhibitor selectivity, unbiased, proteome-wide methods are increasingly being employed. These techniques aim to identify all the proteins that interact with an inhibitor in a complex biological sample, without prior knowledge of the potential targets.
A. Principles of Proteome-Wide Profiling
Two powerful chemoproteomic technologies for global target profiling are Activity-Based Protein Profiling (ABPP) and affinity-based proteomics.
-
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active sites of a specific class of enzymes.[27][28][29] In a competitive ABPP experiment, a biological system is pre-incubated with an inhibitor before treatment with the probe. Proteins that are targeted by the inhibitor will show reduced labeling by the probe, and these can be identified and quantified by mass spectrometry.[30] ABPP is particularly powerful for assessing the selectivity of covalent inhibitors.[12]
-
Affinity-Based Proteomics: This approach involves immobilizing the inhibitor on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate.[31][32] The captured proteins are subsequently identified by mass spectrometry.
B. Comparison of Proteome-Wide Methodologies
| Feature | Activity-Based Protein Profiling (ABPP) | Affinity-Based Proteomics |
| Principle | Competition for active site labeling by a chemical probe. | Capture of interacting proteins by an immobilized inhibitor. |
| Requirement | A suitable activity-based probe for the enzyme class of interest. | Chemical modification of the inhibitor for immobilization. |
| Context | Can be performed in intact cells or lysates. | Typically performed in cell lysates. |
| Potential Artifacts | Limited to the enzyme classes targeted by the probe. | Non-specific binding to the affinity matrix. |
| Information Provided | Identifies on- and off-targets based on active site engagement. | Identifies both direct and indirect binding partners. |
C. Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
The following diagram and protocol outline the workflow for a competitive ABPP experiment to identify the cellular targets of an enzyme inhibitor.
Sources
- 1. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug design - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. youtube.com [youtube.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. youtube.com [youtube.com]
- 22. annualreviews.org [annualreviews.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. news-medical.net [news-medical.net]
- 27. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. annualreviews.org [annualreviews.org]
- 29. Enzyme inhibitor discovery by activity-based protein profiling. | Semantic Scholar [semanticscholar.org]
- 30. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 32. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bromoethoxy and Other Alkyl Halide Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of experimental success. The linker, a seemingly simple bridge, profoundly influences the stability, reactivity, and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse arsenal of available linkers, alkyl halides represent a fundamental class, prized for their reactivity towards nucleophilic amino acid residues.
This guide provides an in-depth, objective comparison of the bromoethoxy linker with other commonly employed alkyl halide linkers, including chloroacetyl, iodoacetyl, and simple bromoalkyl moieties. By delving into the underlying chemical principles, supported by available experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in the rational design of their next groundbreaking conjugate.
The Central Role of Alkyl Halide Linkers
Alkyl halide linkers are characterized by a carbon-halogen bond that serves as an electrophilic site for reaction with nucleophiles, most notably the thiol group of cysteine residues within proteins. This reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, results in the formation of a stable thioether bond, covalently linking the molecule of interest to the protein.
The choice of the halogen atom (Cl, Br, or I) and the overall structure of the alkyl halide linker dictates its reactivity, selectivity, and the physicochemical properties of the resulting conjugate. Understanding these nuances is paramount for optimizing conjugation efficiency and ensuring the stability of the final product in its biological environment.
A Deep Dive into the Bromoethoxy Linker
The bromoethoxy linker, characterized by the presence of an ether linkage adjacent to the bromoalkyl group (e.g., 4-(2-bromoethoxy)benzaldehyde), offers a unique combination of properties. The ether moiety can influence the linker's solubility and spatial conformation, potentially impacting the biological activity of the final conjugate.
Chemical Properties and Reactivity
The reactivity of the bromoethoxy linker is governed by the carbon-bromine bond. Bromine is a good leaving group, making the linker readily susceptible to nucleophilic attack by thiol groups on proteins. While direct, comparative kinetic data for bromoethoxy linkers is not extensively available in the literature, the reactivity is expected to be comparable to other primary bromoalkanes. The presence of the ether oxygen is not expected to significantly alter the electrophilicity of the carbon bearing the bromine atom.
Stability Considerations
The stability of a linker is a critical parameter, particularly for therapeutics that must endure the physiological conditions of the bloodstream. The bromoethoxy linker forms a stable thioether bond upon conjugation. A key consideration is the stability of the ether linkage itself. Aliphatic ether bonds are generally stable under physiological conditions and are not readily cleaved by enzymatic or hydrolytic pathways in the absence of strong acids, which are not present in a biological setting.[1][2][3][4][5] This inherent stability of the ether bond contributes to the overall robustness of the bromoethoxy linker in biological systems.
Applications
The bromoethoxy motif has found utility in the synthesis of PROTACs, where it serves to connect the target protein-binding ligand and the E3 ligase-recruiting moiety. Its physicochemical properties, including potential for improved solubility, make it an attractive option in this context.
The Broader Family of Alkyl Halide Linkers: A Comparative Analysis
To fully appreciate the characteristics of the bromoethoxy linker, it is essential to compare it with its more common counterparts: chloroacetyl, iodoacetyl, and simple bromoalkyl linkers.
Chloroacetyl Linkers
Chloroacetyl linkers are the least reactive among the haloacetyl derivatives due to the poorer leaving group ability of chloride compared to bromide and iodide.[6] This lower reactivity can necessitate harsher reaction conditions or longer reaction times to achieve complete conjugation. However, this can also be an advantage in certain applications where higher selectivity is desired, as it may minimize off-target reactions with less nucleophilic residues. The resulting thioether bond is highly stable.
Iodoacetyl Linkers
Iodoacetyl linkers are the most reactive of the haloacetyl series.[7][8] The carbon-iodine bond is weaker and iodide is an excellent leaving group, leading to rapid reaction with thiols at physiological pH.[8] This high reactivity is advantageous for efficient conjugation, especially with sensitive proteins or at low reactant concentrations. However, it can also lead to a higher potential for off-target modifications of other nucleophilic residues like methionine, histidine, and lysine if the reaction conditions are not carefully controlled.[7] Iodoacetyl compounds are also sensitive to light and should be handled accordingly to prevent the formation of free iodine, which can react with tyrosine residues.[8]
Bromoalkyl and Bromoacetyl Linkers
Bromoalkyl and bromoacetyl linkers offer a balance of reactivity and stability. Bromide is a better leaving group than chloride but not as reactive as iodide.[6] This intermediate reactivity makes bromoacetyl linkers a popular choice, providing a good compromise between reaction efficiency and selectivity.[9] They react readily with cysteine residues under mild conditions to form a very stable thioether linkage.[9]
Quantitative Comparison of Alkyl Halide Linker Performance
While direct head-to-head kinetic data for the bromoethoxy linker is limited, we can synthesize a comparison based on data for analogous haloacetyl and haloalkyl linkers. The reactivity of these linkers with thiol nucleophiles, such as cysteine, generally follows the order: Iodoacetyl > Bromoacetyl > Chloroacetyl .
| Feature | Chloroacetyl Linker | Bromoacetyl Linker | Iodoacetyl Linker | Bromoethoxy Linker (Inferred) |
| Relative Reactivity | Low | Moderate to High | High | Moderate to High |
| Second-Order Rate Constant (with Cysteine) | ~0.027 M⁻¹s⁻¹ (for Chloroacetamide)[6] | Comparable to Iodoacetamide[7] | ~0.6 M⁻¹s⁻¹ (for Iodoacetamide)[10] | Expected to be similar to bromoalkyl linkers |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Resulting Bond | Thioether | Thioether | Thioether | Thioether |
| Bond Stability | Highly Stable[9] | Highly Stable[9][11] | Highly Stable[8] | Highly Stable (Thioether and Ether) |
| Key Considerations | Lower reactivity requires more forcing conditions. | Good balance of reactivity and selectivity. | High reactivity can lead to off-target reactions. Light sensitive. | Ether moiety may improve solubility and provide conformational benefits. |
Note: The data presented is compiled from various sources and experimental conditions may differ. The information for the bromoethoxy linker is inferred based on the properties of bromoalkanes and ethers.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct, data-driven comparison of these linkers in your own research, the following experimental workflow is proposed. This protocol outlines a method to determine the relative reactivity of different alkyl halide linkers with a model thiol-containing peptide or protein.
Experimental Workflow for Comparing Linker Reactivity
Caption: Workflow for the comparative kinetic analysis of alkyl halide linkers.
Detailed Protocol: Comparative Reactivity Analysis
Objective: To determine the second-order rate constants for the reaction of bromoethoxy, chloroacetyl, iodoacetyl, and bromoalkyl linkers with a model cysteine-containing peptide.
Materials:
-
Model peptide with a single cysteine residue (e.g., GGCYGRKKRRQRRR)
-
Bromoethoxy-functionalized linker (e.g., 4-(2-bromoethoxy)benzaldehyde)
-
Chloroacetyl-functionalized linker
-
Iodoacetyl-functionalized linker
-
Bromoalkyl-functionalized linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT)
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the model peptide in PBS.
-
Prepare 100 mM stock solutions of each alkyl halide linker in anhydrous DMSO.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution to a final concentration of 100 µM in PBS.
-
Initiate the reactions by adding each linker stock solution to a final concentration of 1 mM (10-fold molar excess).
-
-
Time-Course Sampling:
-
Incubate the reactions at 25°C.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction tube.
-
-
Quenching:
-
Immediately quench the reaction in each aliquot by adding a 100-fold molar excess of DTT.
-
-
LC-MS Analysis:
-
Analyze each quenched aliquot by LC-MS to separate the unconjugated peptide from the conjugated product.
-
Determine the relative abundance of the unconjugated and conjugated peptide peaks by integrating the respective chromatogram areas.
-
-
Data Analysis:
-
Calculate the percentage of conjugated peptide at each time point.
-
Plot the natural logarithm of the remaining unconjugated peptide concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the linker.
-
Navigating the Choice of Linker: A Mechanistic Perspective
The decision to use a bromoethoxy linker over other alkyl halide linkers should be guided by the specific requirements of the application.
Caption: Decision tree for selecting an appropriate alkyl halide linker.
-
For rapid and efficient conjugation , particularly at low concentrations, an iodoacetyl linker is often the preferred choice due to its superior reactivity.
-
When a balance between reactivity and selectivity is desired, a bromoacetyl or bromoalkyl linker provides a robust and reliable option.
-
If improved aqueous solubility or specific conformational properties are sought for the final conjugate, the bromoethoxy linker presents a compelling alternative, leveraging the hydrophilic nature of the ether moiety.
-
For applications where minimizing off-target reactions is the highest priority , the less reactive chloroacetyl linker may be the most suitable, albeit requiring more stringent reaction conditions.
Conclusion
The bromoethoxy linker, while less characterized in direct comparative studies than its haloacetyl counterparts, represents a valuable tool in the bioconjugation toolkit. Its combination of a reactive bromoalkyl group for stable thioether formation and an inert ether linkage for potential modulation of physicochemical properties makes it a promising candidate for the development of sophisticated bioconjugates. The choice between a bromoethoxy linker and other alkyl halide linkers is not a matter of universal superiority but rather a strategic decision based on a careful consideration of the desired reactivity, stability, and the specific demands of the biological system under investigation. By understanding the fundamental principles of their reactivity and employing rigorous experimental validation, researchers can confidently select the optimal linker to advance their scientific and therapeutic objectives.
References
- BenchChem Technical Support Team. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Linker Stability in Bioconjugates: A Focus on (4-(Bromomethyl)phenyl)methanamine and Other. BenchChem.
- Alley, S. C., et al. (2010). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
- BenchChem Technical Support Team. (2025).
- Van der Veken, P., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents.
- Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
-
Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Retrieved from [Link]
- An, Z., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 8(10), 1046-1051.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Protein Crosslinkers: Glutaraldehyde vs.
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Biochemistry, 38(38), 12347-12355.
-
The Organic Chemistry Tutor. (2014, January 31). Cleavage of Ethers [Video]. YouTube. Retrieved from [Link]
- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 689587.
- Chiappetta, G., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(10), 2635-2446.
- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry.
- St-Pierre, Y., et al. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, 31(1), e3456.
- St-Pierre, Y., et al. (2022). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 28(12), e3434.
- Nagy, P. (2013). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 18(1), 95-107.
- Gates, K. S., et al. (2008). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 130(45), 15129-15137.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
- Reddy, T. R. K., et al. (2012). Scheme 1. Synthesis of 2-(4-substituted-5-substituted phenyl oxy/amino...
- Nagy, P. (2007). Kinetics of the Catalytic Oxidation Reactions of Thiol Compounds in Aqueous Solutions in the Presence of Copper Ions. International Journal of Chemical Kinetics, 39(6), 327-337.
- Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- Gyebrovszki, A., et al. (2025). Comparative reactivity analysis of small-molecule thiol surrogates.
- Wu, Y., et al. (2021). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Molecules, 26(16), 5025.
- Bernardim, B., et al. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Dziedziak, E., et al. (2022). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[7][8][9]Oxadiazolo[3,4-B]Pyrazine and[7][8][9]Thiadia. Molecules, 27(13), 4250.
- Sadeghzadeh, M., et al. (2024).
- James, I. W. (2025). Linkers for solid-phase organic synthesis.
- Scinto, S. L., et al. (2023). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Chemistry – A European Journal, 29(1), e202202764.
- Bernardim, B., et al. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Chemical Science, 15(23), 8684-8691.
- Contardi, L., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology, 3(1), 19-35.
- Zhang, Y., et al. (2025). New phenylfluorenyl based linkers for solid phase synthesis.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Stability Analysis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A comprehensive understanding of a molecule's behavior under various environmental stressors is not merely a regulatory requirement but a critical component of risk mitigation in the lengthy and resource-intensive process of drug development. This guide provides a detailed comparative analysis of the stability of a novel compound, 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, benchmarked against established drugs, with a focus on scientifically rigorous stability-indicating methodologies.
The triazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse pharmacological activities.[1][2][3][4] The 1,2,4-triazole ring, in particular, is known for its resistance to chemical hydrolysis, as well as oxidative and reductive conditions.[5] However, the introduction of a bromoethoxy-phenyl substituent introduces potential liabilities that warrant a thorough investigation. This guide will, therefore, dissect the stability profile of this specific molecule through the lens of internationally recognized guidelines, offering insights into its potential degradation pathways and long-term storage requirements.
This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.
Chapter 1: The Critical Role of Stability Testing in Pharmaceutical Development
Stability testing is a multifaceted process designed to elucidate how the quality of a drug substance or drug product changes over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] These studies are fundamental to:
-
Determining Shelf-Life and Storage Conditions: Establishing the retest period for a drug substance and the shelf-life for a drug product, along with recommended storage conditions, is a primary output of stability testing.[7][8]
-
Identifying Degradation Products: Understanding the degradation pathways of a drug molecule is crucial for identifying potentially toxic impurities and for developing formulations that minimize their formation.[9][10]
-
Developing and Validating Analytical Methods: Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[11][12][13]
-
Informing Formulation and Packaging Development: Insights from stability studies guide the selection of appropriate excipients and packaging materials to protect the drug from degradation.[14]
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized and form the basis for the stability testing protocols outlined in this guide.[6][7][15]
Chapter 2: Profiling the Target Molecule and Benchmark Drugs
Target Molecule: this compound
This novel compound features a stable 4H-1,2,4-triazole ring linked to a phenyl group, which is further substituted with a 2-bromoethoxy chain. While the triazole core is expected to be robust, the ether linkage and the terminal alkyl bromide present potential sites for degradation.
-
Potential Degradation Sites:
-
Ether Linkage: Susceptible to acidic hydrolysis.
-
Alkyl Bromide: Can undergo nucleophilic substitution or elimination reactions, particularly under basic conditions or in the presence of nucleophiles.
-
Aromatic Ring: While generally stable, it can be susceptible to oxidative degradation under harsh conditions.
-
Benchmark Drugs
For a meaningful comparison, we will benchmark the stability of our target molecule against two widely used drugs:
-
Fluconazole: A well-established antifungal agent containing a 1,2,4-triazole ring. Its stability profile is well-documented, making it an excellent benchmark for the stability of the triazole core.
-
Amlodipine Besylate: A calcium channel blocker with an ester functional group, which is known to be susceptible to hydrolysis. This provides a benchmark for a known degradation pathway that may be relevant to the ether linkage in our target molecule.
Chapter 3: Experimental Design: A Rigorous Approach to Stability Assessment
A comprehensive stability assessment involves both forced degradation studies and long-term stability testing. The overall workflow is designed to systematically evaluate the molecule's intrinsic stability and predict its long-term behavior.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[16][17] These studies are crucial for developing and validating a stability-indicating analytical method.[11][12]
Protocol:
-
Preparation of Stock Solutions: Prepare solutions of this compound, Fluconazole, and Amlodipine Besylate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[16]
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for up to 72 hours.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at 60°C for up to 72 hours.
-
Neutral: Mix the stock solution with purified water and heat at 60°C for up to 72 hours.
-
Samples should be withdrawn at appropriate time intervals, neutralized if necessary, and analyzed.
-
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 72 hours. Protect from light.
-
Photolytic Degradation: Expose the solid drug substance and its solution to a light source with a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light, as per ICH Q1B guidelines.[18][19][20][21] A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for up to 7 days.
Long-Term and Accelerated Stability Testing
These studies are designed to evaluate the stability of the drug substance under recommended storage conditions to establish a retest period.[8][22][23][24]
Protocol:
-
Sample Preparation: Place the solid drug substance in suitable, inert, and sealed containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analytical Testing: At each time point, samples should be analyzed for appearance, assay, and purity (degradation products).
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies.[11]
Method Parameters (Illustrative):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength.
-
Column Temperature: 30°C
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Chapter 4: Predicted Stability Profile and Comparative Analysis
Based on the chemical structure of this compound and the known stability of the benchmark drugs, we can predict a comparative stability profile.
Table 1: Predicted Outcomes of Forced Degradation Studies
| Stress Condition | This compound | Fluconazole | Amlodipine Besylate |
| Acid Hydrolysis | Moderate degradation (cleavage of ether linkage) | Stable | Significant degradation (ester hydrolysis) |
| Base Hydrolysis | Significant degradation (potential substitution/elimination of bromide and ether cleavage) | Stable | Significant degradation (ester hydrolysis) |
| Oxidation | Minor degradation | Stable | Moderate degradation |
| Photolysis | Minor degradation | Stable | Moderate degradation |
| Thermal | Stable | Stable | Minor degradation |
Table 2: Predicted Long-Term Stability (25°C/60% RH)
| Time Point | This compound (Assay %) | Fluconazole (Assay %) | Amlodipine Besylate (Assay %) |
| 0 Months | 100.0 | 100.0 | 100.0 |
| 12 Months | > 99.0 | > 99.5 | > 98.5 |
| 24 Months | > 98.0 | > 99.0 | > 97.0 |
Discussion of Predicted Results:
The primary stability liability of this compound is anticipated to be its susceptibility to hydrolytic degradation, particularly under basic conditions. The bromoethoxy group is a key area of concern. In contrast, Fluconazole, with its stable triazole and difluorophenyl groups, is expected to show minimal degradation under all stress conditions. Amlodipine Besylate will serve as a positive control for hydrolytic degradation due to its ester functionality.
Chapter 5: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for risk assessment and control strategies.
Pathway Elucidation:
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen followed by nucleophilic attack by water would lead to the cleavage of the ether bond, yielding 4-(2-hydroxyphenyl)-4H-1,2,4-triazole and 2-bromoethanol.
-
Base-Catalyzed Reaction: Under basic conditions, two pathways are plausible:
-
Nucleophilic Substitution (SN2): Direct displacement of the bromide by a hydroxide ion to form the corresponding alcohol, 4-(2-(2-hydroxyethoxy)phenyl)-4H-1,2,4-triazole.
-
Elimination (E2): Abstraction of a proton adjacent to the bromine, leading to an elimination reaction and the formation of a vinyl ether derivative.
-
The identification and characterization of these potential degradation products would be carried out using techniques such as LC-MS and NMR spectroscopy.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for assessing the stability of this compound, in line with global regulatory expectations. The predicted stability profile suggests that while the triazole core imparts significant stability, the bromoethoxy substituent is a potential liability, particularly under hydrolytic stress.
The experimental protocols provided herein offer a clear roadmap for obtaining the necessary data to support the progression of this NCE through the drug development pipeline. The comparative approach, benchmarking against well-characterized drugs like Fluconazole and Amlodipine Besylate, will provide valuable context for the interpretation of the stability data.
Future work should focus on the execution of these studies, with a particular emphasis on the structural elucidation of any observed degradation products. This information will be invaluable for optimizing the formulation and packaging of the final drug product, ensuring its safety, efficacy, and quality throughout its shelf-life.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01. Available from: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. 2021-12-13. Available from: [Link]
-
ICH Guidelines: Your Essential Guide to Stability Testing. 2024-04-18. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]
-
Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. 1998-01-01. Available from: [Link]
-
Ich guideline for stability testing. Slideshare. Available from: [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. 2023-02-28. Available from: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. 2025-08-06. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. 2025-03-21. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. 2018-08-24. Available from: [Link]
-
Stability Testing of Pharmaceutical Products. 2012-03-17. Available from: [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. 2020-06-27. Available from: [Link]
-
Forced degradation studies fda. Available from: [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. 2016-12-14. Available from: [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. 2025-09-04. Available from: [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). NPRA. Available from: [Link]
-
Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF. ResearchGate. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. 2024-05-23. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 2022-04-24. Available from: [Link]
-
Triazole-containing drugs. | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. IJNRD. Available from: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. veeprho.com [veeprho.com]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 22. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 24. japsonline.com [japsonline.com]
- 25. npra.gov.my [npra.gov.my]
A Comparative Spectroscopic Guide to Foundational Triazole Scaffolds for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of heterocyclic scaffolds is a cornerstone of successful research and development. Among these, the triazole moiety is a recurring and vital structural motif in a multitude of pharmacologically active agents. This guide provides an in-depth, comparative analysis of the key spectroscopic signatures of three foundational triazole structures: 1,2,3-triazole, 1,2,4-triazole, and benzotriazole. By understanding the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, scientists can accelerate structure elucidation, confirm isomeric purity, and build a robust analytical foundation for novel drug candidates.
This document is structured to provide not just reference data, but also the underlying principles and practical methodologies for acquiring and interpreting these spectra. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.
The Critical Role of Spectroscopy in Triazole Chemistry
The isomeric nature of triazoles (1,2,3- vs. 1,2,4-) and the influence of aromatic fusion in benzotriazole give rise to distinct electronic and vibrational properties. These differences are directly observable through spectroscopic techniques, providing a "fingerprint" for each molecule. An erroneous identification of a triazole isomer can lead to vastly different pharmacological and toxicological profiles, making precise spectroscopic analysis an non-negotiable step in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structure elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A generalized protocol for obtaining high-quality NMR spectra of triazole analogs is outlined below. Instrument-specific parameters should be optimized for best results.[2]
Sample Preparation:
-
Weigh 5-10 mg of the purified triazole sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
For a chemical shift reference, ensure the solvent contains tetramethylsilane (TMS) at 0.00 ppm.[4]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[3]
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[5]
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the triazole ring are highly diagnostic. The symmetry, or lack thereof, in the molecule dictates the number of unique signals observed.
Table 1: Comparative ¹H and ¹³C NMR Data for Triazole Scaffolds (in DMSO-d₆)
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations & Rationale |
| 1,2,3-Triazole | CH : ~8.13 (s, 1H)NH : Broad signal | C 4/5: ~130.0 | Due to tautomerism, the two CH protons are equivalent on the NMR timescale, resulting in a single signal. The chemical shift is downfield due to the deshielding effect of the electronegative nitrogen atoms.[6][7] |
| 1,2,4-Triazole | CH : ~8.60 (s, 2H)NH : Broad signal | C 3/5: ~145.0 | The two CH protons are equivalent due to symmetry, leading to a single, more downfield signal compared to 1,2,3-triazole, reflecting a different electronic environment.[8][9] |
| Benzotriazole | H4/H7: ~7.95 (m, 2H)H5/H6: ~7.47 (m, 2H)NH : ~14.9 (broad s, 1H) | C4/C7: ~121.8C5/C6: ~123.6C3a/C7a: ~133.0-135.0 | The fused benzene ring gives rise to two multiplets in the aromatic region. Tautomerism between N1 and N3 results in a plane of symmetry, making H4/H7 and H5/H6 pairs equivalent. The NH proton is significantly downfield.[6][10] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FTIR Analysis
Modern Fourier Transform Infrared (FTIR) spectrometers offer high sensitivity and rapid data acquisition. For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient.
Sample Preparation & Data Acquisition (ATR-FTIR):
-
Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan in the absence of the sample to account for atmospheric CO₂ and H₂O.
-
Place a small amount of the solid triazole sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).
Comparative Mass Spectrometry Data
The fragmentation patterns of triazoles are highly dependent on their structure and the substituents present.
Table 3: Comparative Mass Spectrometry Data for Triazole Scaffolds
| Compound | Molecular Weight | Expected [M+H]⁺ | Key Fragmentation Pathways (EI-MS) | Rationale |
| 1,2,3-Triazole | 69.07 g/mol | 70.08 | Loss of N₂ is a common fragmentation pathway. Other fragments can include the loss of HCN. The breakdown patterns are strongly dependent on any substituents. | The linear arrangement of three nitrogen atoms facilitates the elimination of a stable dinitrogen molecule. |
| 1,2,4-Triazole | 69.07 g/mol | 70.08 | A characteristic fragmentation involves the loss of HCN to produce a major fragment ion at m/z 42. Loss of N₂ can also occur. [11] | The ring structure allows for cleavage and rearrangement to eliminate hydrogen cyanide. |
| Benzotriazole | 119.12 g/mol | 120.13 | The molecular ion is typically the base peak. A prominent fragment at m/z 91 results from the loss of N₂. Another fragment at m/z 64 corresponds to the loss of HCN from the m/z 91 ion. [12][13] | The stable benzofused system readily loses the N₂ moiety, leaving a C₆H₅N⁺ species which can further fragment. |
Conclusion: An Integrated Approach to Structure Verification
This guide demonstrates that while 1,2,3-triazole, 1,2,4-triazole, and benzotriazole share a common heterocyclic framework, they possess unique and discernible spectroscopic properties. No single technique provides a complete picture; rather, a holistic analysis integrating NMR, IR, and MS data is essential for unambiguous structure verification. The ¹H and ¹³C NMR spectra offer the most definitive information for distinguishing isomers based on chemical shifts and the number of signals. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry provides unequivocal molecular weight determination and clues to the core structure through fragmentation analysis.
For scientists in drug discovery, a thorough understanding and application of these analytical techniques are paramount. This comparative guide serves as a foundational resource to ensure the integrity and accuracy of the chemical matter being investigated, ultimately paving the way for more efficient and successful therapeutic development.
References
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for 1,2,3-triazole. Retrieved from [Link]
-
PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a) [14]and theoretical (b) IR spectra of triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]
-
NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
Sources
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]
- 13. 1H-Benzotriazole [webbook.nist.gov]
- 14. rsc.org [rsc.org]
Safety Operating Guide
Safe Handling and Personal Protective Equipment (PPE) Protocol for 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from an expert evaluation of its constituent chemical moieties: a halogenated (brominated) ether and a triazole derivative. This approach ensures a robust safety margin by addressing the potential hazards of both functional groups.
Hazard Assessment: A Structurally-Informed Approach
A thorough risk assessment is the foundation of laboratory safety. The molecule this compound presents a dual-hazard profile derived from its structure:
-
Halogenated Ether Component : The bromoethoxy group classifies this compound as a halogenated organic substance. Brominated compounds can be corrosive, causing severe burns to skin and eyes.[1] Inhalation of vapors or dust can lead to irritation of the mucous membranes and respiratory tract.[1][2] Furthermore, many halogenated solvents are suspected carcinogens.[3]
-
Triazole Component : Triazole derivatives are a broad class of nitrogen-containing heterocyclic compounds. While some are used as pharmaceuticals, many present toxicological concerns.[4] Related triazole compounds are known to cause serious eye irritation, and some are suspected of damaging fertility or the unborn child.[5][6]
Therefore, this compound must be handled as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory system, and may have long-term reproductive or carcinogenic effects. All procedures must be designed to minimize any possibility of personal exposure.
Primary Line of Defense: Engineering Controls
Before selecting Personal Protective Equipment, all procedural steps involving this compound must be conducted with appropriate engineering controls in place. PPE should be considered the last line of defense.
-
Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of any dust or vapors.[7]
-
Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
-
Emergency Equipment : An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[8][9] All personnel must be trained in their use.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Equipment | Standards & Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face. Must conform to EN166 (EU) or NIOSH (US) standards.[5][10] |
| Skin Protection | Gloves : Chemical-resistant nitrile gloves (minimum thickness of 5 mil). Double-gloving is required. | Nitrile offers good resistance to a range of chemicals.[11] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon contamination.[12][13] |
| Lab Coat/Gown : Chemical-resistant, long-sleeved lab coat with tight-fitting cuffs. | A non-permeable, closed-front gown is essential to protect skin and personal clothing from contamination.[12] | |
| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator. | Required when handling the compound as a solid/powder to prevent inhalation of dust particles.[5] If there is any risk of vapor generation (e.g., during heating), a respirator with an organic vapor cartridge is necessary.[14] |
Diagram 1: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to minimize cross-contamination.
Operational and Disposal Plan
A systematic workflow is essential for safe handling and waste management.
A. Pre-Handling Preparations
-
Review Protocol : Thoroughly read and understand this entire protocol and the specific experimental procedure.
-
Designate Area : Clearly demarcate the specific area within the fume hood where work will occur.
-
Assemble Materials : Gather all necessary equipment, solvents, and the chemical container.
-
Prepare Waste Container : Have a clearly labeled "Halogenated Organic Waste" container ready and accessible within the fume hood.[7][15]
B. Step-by-Step Handling Procedure
-
Don PPE : Put on all required PPE in the correct sequence as shown in Diagram 1.
-
Transfer to Hood : Place the sealed container of this compound into the fume hood.
-
Weighing : If weighing the solid, do so on a tared weigh boat inside the hood. Avoid creating dust clouds.[16] Moisten with a compatible solvent to prevent dusting if necessary and appropriate for the procedure.[6]
-
Transfer : Carefully transfer the compound to the reaction vessel using a powder funnel or spatula.
-
Container Resealing : Immediately and securely reseal the primary container.[1]
-
Cleaning : Wipe down the spatula, weigh boat, and any contaminated surfaces within the hood with a dampened cloth or towel. Dispose of these cleaning materials directly into the halogenated waste container.
-
Post-Handling : Once the experiment is complete or paused, ensure all containers are sealed and the work area is decontaminated.
C. Storage
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][17]
-
Segregate it from incompatible materials such as strong oxidizing agents and strong acids.[6]
D. Waste Disposal
-
Absolute Segregation : Under no circumstances should this compound or any material contaminated with it be mixed with non-halogenated waste.
-
Waste Streams : All waste, including excess solid, solutions, and contaminated disposables (gloves, pipette tips, paper towels), must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[7][15]
-
Labeling : The waste container label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration.[17]
-
Institutional Protocols : Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Diagram 2: Emergency Response Decision Tree
Caption: A decision-making guide for responding to spills or personal exposure incidents.
A. Spill Management
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place all contaminated materials into the sealed halogenated waste container.[17]
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (Outside a fume hood or a large volume) :
-
Evacuate the laboratory immediately.[14]
-
Alert others and activate the nearest fire alarm or emergency response system.
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
B. Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][8] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush the eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
References
- U.S. Environmental Protection Agency. (2024, October 3). bromine. EPA.
- National Oceanic and Atmospheric Administr
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Blog. (2025, November 19). What are the safety precautions when using Triazole?.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Bucknell University.
- Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
- Scribd. (2013, March 13).
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- BenchChem. Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
- BenchChem. Bromoethane-d5: A Comprehensive Technical Guide to Safety and Handling.
- International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Sigma-Aldrich. (2025, November 6).
- Santa Cruz Biotechnology, Inc.
- Fisher Scientific Company. (2025, December 18).
- Occupational Safety and Health Administration. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- AA Blocks Inc. (2025, January 18). Safety Data Sheet: 1-[2-(2-bromoethoxy)ethoxy]butane.
- Dolly Corporation. (2025, October 20).
- Columbus Chemical Industries, Inc. (2025, January 14).
- Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010, April 20). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed Central.
Sources
- 1. scribd.com [scribd.com]
- 2. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. dollycorporation.com [dollycorporation.com]
- 10. fishersci.com [fishersci.com]
- 11. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 12. pppmag.com [pppmag.com]
- 13. aablocks.com [aablocks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bucknell.edu [bucknell.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
